Z-Gly-D-ala-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-9(12(17)18)15-11(16)7-14-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIBGDNXMPNUHL-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Z-Gly-D-Ala-OH in Bacterial Cell Wall Synthesis: A Technical Guide
Abstract
The bacterial cell wall, a structure essential for survival, is a primary target for antimicrobial agents. Its core component, peptidoglycan, is synthesized through a complex and highly regulated pathway. Understanding the intricacies of this pathway is paramount for the development of novel therapeutics. This technical guide provides an in-depth exploration of bacterial cell wall synthesis with a specific focus on the role and potential applications of the synthetic dipeptide, Z-Gly-D-Ala-OH. We will delve into the enzymatic machinery of peptidoglycan biosynthesis, the critical function of the D-alanyl-D-alanine moiety, and how molecules like this compound can serve as powerful tools for researchers in microbiology and drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental bacterial process.
Introduction: The Bacterial Cell Wall - A Fortress Under Siege
The bacterial cell wall is a remarkable and dynamic structure that encases the protoplast, providing mechanical strength and protection against osmotic lysis.[1][2][3][4] In most bacteria, the primary structural component of the cell wall is peptidoglycan, a massive polymer composed of glycan strands cross-linked by short peptides.[1][3][4] The integrity of this peptidoglycan sacculus is vital for bacterial viability, making its biosynthesis an attractive target for antibiotics.[2][5] Indeed, some of the most successful classes of antibiotics, including β-lactams and glycopeptides, function by disrupting peptidoglycan synthesis.[5][6]
The biosynthesis of peptidoglycan is a multi-stage process that spans the cytoplasm, the cell membrane, and the periplasmic space (in Gram-negative bacteria) or the cell surface (in Gram-positive bacteria).[6][7] This intricate pathway involves a series of enzymatic reactions that are tightly regulated to ensure the proper assembly and remodeling of the cell wall during growth and division. A key building block in this process is the UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide), which contains a terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide.[1][8] This D-Ala-D-Ala moiety is of central importance as it is directly involved in the crucial cross-linking step that confers rigidity to the peptidoglycan mesh.
This guide will focus on the terminal stages of peptidoglycan precursor synthesis and the subsequent transpeptidation reaction, and explore how synthetic molecules, exemplified by this compound (N-benzyloxycarbonyl-glycyl-D-alanine), can be utilized to probe and potentially inhibit these processes.
The Peptidoglycan Biosynthesis Pathway: A Step-by-Step Overview
The synthesis of the mature, cross-linked peptidoglycan can be broadly divided into three phases:
-
Phase 1: Cytoplasmic Synthesis of Precursors: This phase involves the synthesis of the soluble nucleotide-sugar precursor, UDP-MurNAc-pentapeptide.[7][9] This process begins with N-acetylglucosamine (GlcNAc) and proceeds through a series of enzymatic steps to attach a pentapeptide side chain to UDP-N-acetylmuramic acid (UDP-MurNAc). The final step in the formation of the pentapeptide is the addition of the D-Ala-D-Ala dipeptide, a reaction catalyzed by the essential enzyme D-Ala-D-Ala ligase (Ddl).[1][8]
-
Phase 2: Membrane-Associated Assembly: The completed UDP-MurNAc-pentapeptide is then transferred to a lipid carrier, undecaprenyl phosphate, on the inner leaflet of the cytoplasmic membrane, forming Lipid I.[7] Subsequently, a GlcNAc residue is added to form Lipid II. Lipid II, the complete peptidoglycan monomer, is then translocated across the membrane to the periplasmic space.[7][10]
-
Phase 3: Periplasmic Polymerization and Cross-linking: In the final phase, the disaccharide-pentapeptide units of Lipid II are polymerized into long glycan chains by transglycosylases.[1][6] These linear polymers are then cross-linked by the action of transpeptidases, which form peptide bonds between adjacent stem peptides, releasing the terminal D-alanine in the process.[11][12][13] This cross-linking step is what ultimately provides the strength and rigidity to the cell wall.[1][4]
Diagram of the Peptidoglycan Biosynthesis Pathway:
Caption: Overview of the major stages of bacterial peptidoglycan biosynthesis.
The Crucial Role of D-Ala-D-Ala Ligase (Ddl)
D-Ala-D-Ala ligase (Ddl) is an essential cytoplasmic enzyme that catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-Ala-D-Ala dipeptide.[1][8] This dipeptide is subsequently added to the UDP-MurNAc-tripeptide by the MurF ligase to complete the pentapeptide side chain of the peptidoglycan precursor.[8][9] The reaction catalyzed by Ddl is a critical control point in cell wall synthesis, and its inhibition leads to a depletion of the necessary precursors for peptidoglycan assembly, ultimately resulting in cell death.[2]
Mechanism of Action of D-Ala-D-Ala Ligase
The catalytic mechanism of Ddl involves two sequential nucleophilic attacks. First, the carboxylate of one D-alanine molecule attacks the γ-phosphate of ATP, forming a D-alanyl-phosphate intermediate and releasing ADP. The second D-alanine molecule then acts as a nucleophile, attacking the carbonyl carbon of the D-alanyl-phosphate intermediate, which leads to the formation of the D-Ala-D-Ala dipeptide and the release of inorganic phosphate.
Substrate Specificity of D-Ala-D-Ala Ligase
D-Ala-D-Ala ligases from different bacterial species exhibit a high degree of specificity for D-alanine.[14][15] However, some studies have shown that these enzymes can tolerate some variation in their substrates. For instance, Ddl from Thermotoga maritima has been shown to have broad substrate specificity, accepting other D-amino acids such as D-cysteine and D-serine.[15] This substrate flexibility has implications for the development of inhibitors, as molecules that mimic D-alanine or the D-Ala-D-Ala dipeptide can potentially bind to the active site and block the enzyme's function.
Transpeptidases: The Architects of Peptidoglycan Cross-linking
Transpeptidases, also known as penicillin-binding proteins (PBPs), are membrane-anchored enzymes that catalyze the final step of peptidoglycan synthesis: the formation of peptide cross-links between adjacent glycan strands.[11][12][13] This reaction is essential for the structural integrity of the cell wall.
The Transpeptidation Reaction
The transpeptidation reaction is a two-step process. In the first step, the active site serine of the transpeptidase attacks the peptide bond between the two terminal D-alanine residues of a donor pentapeptide, forming a covalent acyl-enzyme intermediate and releasing the terminal D-alanine.[13] In the second step, the amino group from a neighboring peptide chain (the acceptor) attacks the acyl-enzyme intermediate, forming the cross-link and regenerating the free enzyme.[13]
Probing and Inhibiting Peptidoglycan Synthesis with this compound
Given the critical roles of D-Ala-D-Ala ligase and transpeptidases in bacterial cell wall synthesis, they are prime targets for the development of antibacterial agents. Synthetic substrate analogs are invaluable tools for studying the mechanisms of these enzymes and for screening for potential inhibitors.
The Rationale for Using this compound
This compound, or N-benzyloxycarbonyl-glycyl-D-alanine, is a synthetic dipeptide that bears structural resemblance to the native D-Ala-D-Ala dipeptide. The key features of this molecule that make it a compelling research tool are:
-
The D-Alanine Residue: The presence of a D-alanine at the C-terminus mimics the natural substrate of both D-Ala-D-Ala ligase (in the second binding site) and the recognition motif for transpeptidases.
-
The N-terminal Glycine: The substitution of the first D-alanine with glycine introduces a modification that can probe the substrate specificity of the enzymes. Studies have shown that glycine can be incorporated into peptidoglycan precursors under certain conditions, suggesting some level of tolerance by the biosynthetic enzymes.[16]
-
The N-terminal Benzyloxycarbonyl (Z) Group: This bulky hydrophobic group provides a significant modification to the N-terminus of the dipeptide. This can serve several purposes:
-
Increased Stability: The Z-group can protect the peptide from degradation by cellular peptidases.
-
Altered Binding Affinity: The presence of the Z-group can influence the binding of the molecule to the active site of the target enzyme, potentially acting as a competitive inhibitor.
-
Reporter Group Potential: While not inherently a reporter, the Z-group can be a handle for the attachment of fluorescent or other reporter molecules for use in binding assays.
-
Proposed Mechanism of Action of this compound
Based on its structure, this compound can be hypothesized to act as a competitive inhibitor of enzymes that recognize the D-Ala-D-Ala moiety.
Diagram of the Proposed Inhibitory Mechanism of this compound:
Caption: Proposed competitive inhibition of D-Ala-D-Ala ligase by this compound.
Potential interactions of this compound with key enzymes:
-
D-Ala-D-Ala Ligase (Ddl): this compound could act as a competitive inhibitor by binding to the active site of Ddl, likely competing with D-alanine for one or both of its binding sites. The bulky Z-group may prevent the proper conformational changes required for catalysis or sterically hinder the binding of the second D-alanine molecule.
-
Transpeptidases (PBPs): The D-Ala terminus of this compound could allow it to be recognized by the active site of transpeptidases. The N-terminal Z-Gly moiety would likely prevent it from acting as a substrate for the transpeptidation reaction. However, by occupying the active site, it could act as a competitive inhibitor, preventing the binding of the natural pentapeptide substrate.
Experimental Protocols
The utility of this compound as a research tool can be assessed through various biochemical and microbiological assays.
D-Ala-D-Ala Ligase Inhibition Assay
This assay measures the activity of D-Ala-D-Ala ligase by quantifying the amount of inorganic phosphate released from the hydrolysis of ATP during the ligation reaction.
Principle: The amount of phosphate produced is directly proportional to the enzyme activity. A decrease in phosphate production in the presence of this compound would indicate inhibition.
Materials:
-
Purified D-Ala-D-Ala ligase (e.g., from E. coli)
-
D-Alanine
-
ATP
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, D-alanine, and ATP.
-
Add varying concentrations of this compound to the wells of a microplate. Include a control with no inhibitor.
-
Initiate the reaction by adding the purified D-Ala-D-Ala ligase to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Principle: If this compound inhibits a crucial step in cell wall synthesis, it should prevent bacterial growth.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
This compound
-
96-well microplate
-
Microplate incubator and reader
Procedure:
-
Prepare a serial dilution of this compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that prevents turbidity (bacterial growth).
Data Presentation
The following table summarizes the key enzymes involved in the terminal stages of peptidoglycan precursor synthesis and cross-linking, which are the potential targets for this compound.
| Enzyme | Location | Function | Substrates | Potential Role of this compound |
| D-Ala-D-Ala Ligase (Ddl) | Cytoplasm | Catalyzes the formation of the D-Ala-D-Ala dipeptide. | D-Alanine, ATP | Competitive inhibitor |
| Transpeptidase (PBP) | Cell Membrane | Catalyzes the cross-linking of peptidoglycan chains. | Peptidoglycan pentapeptide | Competitive inhibitor |
Conclusion and Future Directions
As a structural analog of the D-Ala-D-Ala dipeptide with a significant N-terminal modification, this compound is well-positioned to act as a competitive inhibitor for key enzymes such as D-Ala-D-Ala ligase and transpeptidases. The experimental protocols outlined in this guide provide a framework for systematically evaluating its inhibitory activity and elucidating its precise mechanism of action.
Future research should focus on:
-
Enzyme Kinetics: Detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Kᵢ) for D-Ala-D-Ala ligase and various transpeptidases.
-
Structural Biology: Co-crystallization of this compound with its target enzymes to gain structural insights into its binding mode and to guide the design of more potent inhibitors.
-
In Vivo Efficacy: Further investigation of its antimicrobial activity against a broader range of bacterial pathogens, including multidrug-resistant strains.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound analogs with modifications to the Z-group, the glycine residue, and the D-alanine residue to establish a clear SAR.
By systematically exploring the potential of molecules like this compound, the scientific community can continue to develop new strategies to combat the growing threat of antibiotic resistance and safeguard public health.
References
-
Evolution of structure and substrate specificity in D-alanine:D-alanine ligases and related enzymes. (n.d.). PubMed. [Link]
-
Substrate specificity of thermostable D-alanine-D-alanine ligase from Thermotoga maritima ATCC 43589. (2006). PubMed. [Link]
-
Substrate recognition by a peptide-aminoacyl-tRNA ligase. (2025). PNAS. [Link]
-
Specific Labeling of Peptidoglycan Precursors as a Tool for Bacterial Cell Wall Studies. (n.d.). Semantic Scholar. [Link]
-
Cytoplasmic steps of peptidoglycan biosynthesis. (2008). FEMS Microbiology Reviews. [Link]
-
Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria. (n.d.). PMC. [Link]
-
Breaking down the cell wall: strategies for antibiotic discovery targeting bacterial transpeptidases. (n.d.). Queen's University Belfast. [Link]
-
A 1.2-Å snapshot of the final step of bacterial cell wall biosynthesis. (n.d.). PNAS. [Link]
-
THE SIGNIFICANCE OF D-ALANYL-D-ALANLNE TERM1NI IN THE BIOSYNTHESIS OF BACTERIAL CELL WALLS AND THE ACTION OF PENICILLIN, VANCOMY. (n.d.). iupac. [Link]
-
Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams. (n.d.). PMC. [Link]
-
Bacterial Cell Wall Synthesis: New Insights from Localization Studies. (n.d.). PMC. [Link]
-
The l,d-transpeptidation pathway is inhibited by antibiotics of the β-lactam class in Clostridioides difficile. (2025). PMC. [Link]
-
Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens. (2024). MDPI. [Link]
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Peptidoglycan remodeling in response to cell wall acting antibiotics in Bacillus subtilis. (2023). bioRxiv. [Link]
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Cell Wall Biosynthesis Inhibitor. (n.d.). Creative Biolabs. [Link]
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Structure-based modification of D-alanine-D-alanine ligase from Thermotoga maritima ATCC 43589 for depsipeptide synthesis. (n.d.). Waseda University. [Link]
-
Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams. (n.d.). ResearchGate. [Link]
-
Peptidoglycan: Structure, Synthesis, and Regulation. (n.d.). PMC. [Link]
-
Peptidoglycan Molecular Structure. (n.d.). Glycopedia. [Link]
-
The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. (n.d.). ResearchGate. [Link]
-
Mode of action of glycine on the biosynthesis of peptidoglycan. (n.d.). PubMed. [Link]
-
Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan. (n.d.). PMC. [Link]
-
Rational Design of Plant-Derived Protein Ligases with Altered Substrate Specificity. (2026). ACS Publications. [Link]
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D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. (2025). ASM Journals. [Link]
-
Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities. (2015). MDPI. [Link]
-
Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis. (n.d.). Semantic Scholar. [Link]
-
Design and Synthesis of d-Ala-d-Ala Silica Gel for a Binding Mode-Based Physicochemical Screening Method. (n.d.). PMC. [Link]
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Peptidoglycan biosynthesis in bacteria and its inhibition. (n.d.). Mechanisms of action of antibiotics. [Link]
-
Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria. (2023). MDPI. [Link]
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- 14. Evolution of structure and substrate specificity in D-alanine:D-alanine ligases and related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Mode of action of glycine on the biosynthesis of peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Z-Gly-D-Ala-OH as a Mimic of the D-Ala-D-Ala Terminus
Abstract
This technical guide provides a comprehensive exploration of Z-Gly-D-Ala-OH as a molecular mimic of the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of bacterial peptidoglycan precursors. The D-Ala-D-Ala motif is a critical target for last-resort antibiotics, most notably vancomycin. Understanding the principles of molecular mimicry, as exemplified by this compound, is paramount for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents and the study of antibiotic resistance. This guide delves into the biochemical significance of the D-Ala-D-Ala terminus, the rationale for its mimicry, the synthesis and chemical properties of this compound, and its application in studying antibiotic-target interactions. Detailed experimental protocols and data interpretation strategies are provided to equip researchers with the practical knowledge to leverage such mimics in their work.
The Central Role of the D-Ala-D-Ala Terminus in Bacterial Cell Wall Biosynthesis
The structural integrity of most bacteria is maintained by a rigid, mesh-like polymer called peptidoglycan. The biosynthesis of this essential cell wall component is a complex, multi-step process that culminates in the cross-linking of linear glycan chains by a network of peptide stems. A key architectural feature of these peptide stems is the C-terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide.[1][2][3][4] This terminus serves as the recognition site and substrate for DD-transpeptidases, the enzymes responsible for catalyzing the formation of peptide cross-links that give the cell wall its strength and rigidity. The vital role of the D-Ala-D-Ala terminus in bacterial survival makes it an attractive target for antimicrobial intervention.
The glycopeptide antibiotic vancomycin exerts its potent bactericidal activity by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors.[5][6] This binding event sterically hinders the subsequent transglycosylation and transpeptidation steps, effectively halting cell wall synthesis and leading to bacterial cell lysis.
The Rise of Vancomycin Resistance: A Shift in the Terminus
The emergence of vancomycin-resistant bacteria, particularly vancomycin-resistant enterococci (VRE) and Staphylococcus aureus (VRSA), poses a significant threat to global health. Resistance is primarily mediated by a reprogramming of the peptidoglycan biosynthesis pathway.[7] In resistant strains, the terminal D-Ala is replaced with D-lactate (D-Lac) or, less commonly, D-serine (D-Ser), resulting in a D-Ala-D-Lac or D-Ala-D-Ser terminus. This seemingly subtle change, the substitution of an amide bond with an ester bond in the case of D-Ala-D-Lac, leads to a 1000-fold reduction in the binding affinity of vancomycin, rendering the antibiotic ineffective.[8][9] This is due to the loss of a crucial hydrogen bond and the introduction of electrostatic repulsion between the lone pair of electrons on the ester oxygen and the carbonyl oxygen of vancomycin's peptide backbone.
This compound: A Synthetic Mimic for Probing Molecular Interactions
To study the intricate interactions between antibiotics like vancomycin and the D-Ala-D-Ala terminus, and to screen for new molecules that can overcome resistance, researchers rely on synthetic mimics. This compound is a representative example of such a mimic.
Rationale for the this compound Structure
The design of this compound incorporates two key features that make it an effective mimic of the natural D-Ala-D-Ala terminus:
-
The D-Ala-D-Ala Core: This dipeptide sequence is the fundamental recognition element for vancomycin and the transpeptidase enzymes.
Chemical Properties
| Property | Value |
| Molecular Formula | C13H16N2O5 |
| Molecular Weight | 280.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in many organic solvents, sparingly soluble in water |
Synthesis of this compound
The synthesis of this compound can be achieved through standard solution-phase peptide coupling methods. A general protocol is outlined below.
Materials
-
Z-Gly-OH (N-Benzyloxycarbonyl-glycine)
-
D-Alanine methyl ester hydrochloride (H-D-Ala-OMe·HCl)
-
Coupling agent (e.g., DCC, EDC/HOBt)
-
Base (e.g., N-methylmorpholine, triethylamine)
-
Solvents (e.g., Dichloromethane, Dimethylformamide)
-
Aqueous acid and base for workup (e.g., HCl, NaHCO3)
-
Drying agent (e.g., Na2SO4, MgSO4)
Step-by-Step Protocol
-
Preparation of Z-Gly-D-Ala-OMe:
-
Dissolve H-D-Ala-OMe·HCl in a suitable organic solvent (e.g., DCM).
-
Add a base (e.g., NMM) to neutralize the hydrochloride salt and stir for 15-30 minutes at 0 °C.
-
In a separate flask, dissolve Z-Gly-OH and a coupling agent (e.g., HOBt) in the same solvent.
-
Add the coupling agent (e.g., EDC) to the Z-Gly-OH solution and stir for 15 minutes at 0 °C.
-
Add the neutralized D-alanine methyl ester solution to the activated Z-Gly-OH solution.
-
Allow the reaction to proceed at room temperature overnight.
-
-
Workup and Purification of Z-Gly-D-Ala-OMe:
-
Filter the reaction mixture to remove any precipitated byproducts (e.g., DCU if DCC is used).
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), water, dilute base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
-
-
Saponification to this compound:
-
Dissolve the purified Z-Gly-D-Ala-OMe in a suitable solvent mixture (e.g., THF/water).
-
Add an aqueous solution of a base (e.g., 1N NaOH or LiOH) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with dilute acid (e.g., 1N HCl).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield this compound.
-
Biophysical Characterization of the Interaction with Vancomycin
While specific data for this compound is not available, the following protocols describe how a researcher would characterize the binding of such a mimic to vancomycin.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions. It provides information on the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Sample Preparation:
-
Prepare a solution of vancomycin (typically in the ITC cell) and this compound (in the syringe) in the same buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Degas both solutions to prevent bubble formation during the experiment.
-
-
ITC Experiment:
-
Equilibrate the instrument at the desired temperature (e.g., 25 °C).
-
Perform a series of injections of the this compound solution into the vancomycin solution.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
Expected Results for a D-Ala-D-Ala Mimic: The binding of N-acylated D-Ala-D-Ala analogues to vancomycin is typically characterized by a favorable enthalpic contribution (negative ΔH) due to the formation of multiple hydrogen bonds, and a smaller, often unfavorable, entropic contribution (negative TΔS).[8][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about molecular interactions in solution. Chemical shift perturbation studies and Nuclear Overhauser Effect (NOE) experiments can identify the specific atoms involved in the binding interface.[12][14][15][16]
Protocol:
-
Sample Preparation:
-
Prepare samples of ¹⁵N-labeled vancomycin (if available) and unlabeled this compound in a suitable buffer containing D₂O.
-
Acquire a reference spectrum of vancomycin alone.
-
-
Titration Experiment:
-
Titrate the vancomycin solution with increasing concentrations of this compound.
-
Acquire a series of ¹H-¹⁵N HSQC spectra at each titration point.
-
-
Data Analysis:
-
Monitor the chemical shift changes of the amide protons and nitrogens of vancomycin upon addition of the mimic.
-
Map the residues with significant chemical shift perturbations onto the structure of vancomycin to identify the binding site.
-
Perform NOESY experiments on the complex to identify through-space interactions between the mimic and the antibiotic, providing distance restraints for structural modeling.[15]
-
Probing Enzyme Inhibition
This compound and similar mimics can be used to investigate the inhibition of enzymes involved in peptidoglycan biosynthesis.
D-Ala-D-Ala Ligase (Ddl) Inhibition Assay
Ddl catalyzes the ATP-dependent ligation of two D-alanine molecules. Inhibition of this enzyme would disrupt the supply of the D-Ala-D-Ala dipeptide.
Protocol:
-
Reaction Mixture:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, ATP, and D-alanine.
-
Add varying concentrations of the inhibitor (this compound).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding purified D-Ala-D-Ala ligase.
-
Incubate at 37 °C for a defined period.
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition at each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Transpeptidase (PBP) Inhibition Assay
Transpeptidases, also known as Penicillin-Binding Proteins (PBPs), are the enzymes that carry out the final cross-linking step of peptidoglycan synthesis.
Protocol:
-
Substrate Preparation:
-
Prepare a suitable donor substrate, which is typically a synthetic peptidoglycan precursor analogue.
-
Prepare an acceptor substrate, which can be a simple amino acid or a peptide.
-
-
Enzyme Reaction:
-
Incubate the purified transpeptidase with the donor and acceptor substrates in the presence and absence of the inhibitor (this compound).
-
-
Detection:
-
The extent of cross-linking can be determined by various methods, including HPLC or mass spectrometry, to separate and quantify the cross-linked product from the unreacted substrates.
-
-
Data Analysis:
-
Compare the amount of product formed in the presence and absence of the inhibitor to determine the percentage of inhibition.
-
Structural Elucidation of the Mimic-Target Complex
X-ray crystallography can provide atomic-level details of how a mimic like this compound binds to its target.
Crystallization of the Vancomycin-Mimic Complex
Protocol:
-
Complex Formation:
-
Prepare a concentrated solution of vancomycin and the D-Ala-D-Ala mimic in a suitable buffer.[15] The mimic is typically added in slight molar excess.
-
-
Crystallization Screening:
-
Use a high-throughput screening approach with various crystallization screens to identify initial crystallization conditions.
-
Set up crystallization trials using methods such as hanging-drop or sitting-drop vapor diffusion.
-
-
Optimization and Crystal Growth:
-
Optimize the initial hit conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Process the data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the structure to obtain a high-resolution model of the complex.
-
Insights from Structural Studies: Crystal structures of vancomycin in complex with D-Ala-D-Ala analogues have been instrumental in visualizing the five crucial hydrogen bonds that anchor the dipeptide in the binding pocket of the antibiotic.[1][5] These structures also clearly illustrate how the substitution of the terminal D-Ala with D-Lac disrupts this hydrogen bonding network, providing a molecular basis for vancomycin resistance.[1]
Conclusion
This compound serves as a valuable tool for dissecting the molecular intricacies of antibiotic action and resistance. While this guide uses this compound as a representative example, the principles and experimental methodologies described are broadly applicable to a wide range of D-Ala-D-Ala mimics. By employing these synthetic analogues in conjunction with biophysical, biochemical, and structural biology techniques, researchers can gain deeper insights into the mechanisms of peptidoglycan biosynthesis and its inhibition. This knowledge is fundamental to the rational design of novel antibacterial agents that can circumvent existing resistance mechanisms and address the urgent need for new therapies to combat multidrug-resistant pathogens.
References
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BioHippo. (n.d.). E. coli D-Alanine: D-Alanine Ligase Assay Kit Plus-100. Retrieved from [Link]
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ProFoldin. (n.d.). E. coli D-Alanine :D-Alanine Ligase Assay Kits. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Vancomycin mimicry: towards new supramolecular antibiotics. Organic & Biomolecular Chemistry. [Link]
- (2026, February 15). Why Z-Gly-Gly-ONp is Essential for Your Peptide Synthesis Needs.
- McCafferty, D. G., Cudic, P., Frankel, B. A., Vendeville, S., & Walsh, C. T. (1999). VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function?. Chemistry & biology, 6(8), R233-R237.
- MicroCal. (n.d.). Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes.
- Bio-protocol. (2017). Isothermal titration calorimetry. Bio-protocol, 7(12), e2343.
- Pratt, R. F. (1991). Different modes of vancomycin and D-alanyl-D-alanine peptidase binding to cell wall peptide and a possible role for the vancomycin resistance protein. Antimicrobial agents and chemotherapy, 35(7), 1342-1347.
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Protocols.io. (2025, June 27). Isothermal Titration Calorimetry ITC. Retrieved from [Link]
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PubChem. (n.d.). Z-Gly-Phe-Ala-OH. Retrieved from [Link]
- Porcelli, F., & Bechinger, B. (2014). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1838(10), 2425-2433.
- Loll, P. J., Bevivino, A. E., Korty, B. D., & Axelsen, P. H. (2024). Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine. IUCrJ, 11(Pt 2), 160-168.
- Salnikov, E. S., Glattard, E., Lointier, M., Raya, J., Juhl, D. W., Saad, A., & Bechinger, B. (2022). Chapter 20: New Concepts for the Mechanisms of Action of Antimicrobial Peptides from Solid-state NMR Investigations. In NMR Spectroscopy for Probing Functional Dynamics at Biological Interfaces (pp. 583-613). Royal Society of Chemistry.
- Loll, P. J., & Axelsen, P. H. (2024). Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine. IUCrJ, 11(Pt 2), 160-168.
- Pratt, R. F. (1991). Different modes of vancomycin and D-alanyl-D-alanine peptidase binding to cell wall peptide and a possible role for the vancomycin resistance protein. Antimicrobial agents and chemotherapy, 35(7), 1342-1347.
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PrepChem.com. (n.d.). Synthesis of Nα -Benzyloxycarbonyl-D-alanine. Retrieved from [Link]
- Porcelli, F., & Bechinger, B. (2014). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1838(10), 2425-2433.
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MoBiTec. (n.d.). D-Alanine Ligase Assay Kit Plus-100 (ProFoldin Product Code: DDA100KE). Retrieved from [Link]
- (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions.
- Gruninger, T. R., & Schirch, D. M. (2019). d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations. Journal of Biological Chemistry, 294(4), 1334-1345.
- Nitanai, Y., Fujisawa, T., & Yamaizumi, Z. (2009). Crystal structures of the complexes between vancomycin and cell-wall precursor analogs. Journal of molecular biology, 385(4), 1081-1092.
- Google Patents. (n.d.). JPH05244964A - Method for crystallizing vancomycin-based antibiotic.
- TA Instruments. (2015, June 24). Characterization of Binding Interactions Using Isothermal Titration Calorimetry.
- (n.d.). NMR sample preparation guidelines.
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PubChem. (n.d.). Z-D-Ala-Ala-OH. Retrieved from [Link]
- Caveney, N. A., & Vocadlo, D. J. (2018). Transpeptidase-mediated incorporation of D-amino acids into bacterial peptidoglycan. Journal of the American Chemical Society, 140(12), 4236-4240.
- Yutaka, Y., & Snead, O. C. (1997). Synthesis and anticonvulsant activity of N-benzyloxycarbonyl-amino acid prodrugs of phenytoin. Journal of pharmaceutical sciences, 86(9), 1044-1047.
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Scientific Update. (2025, December 9). Solid Form Strategies for Screening, Crystallization and Purification of Peptides: Vancomycin, a Case Study. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid–Protecting Groups. Chemical reviews, 109(6), 2455-2504.
- Zidar, N., Tomasic, T., & Mašič, L. P. (2023). Discovery of a fragment hit compound targeting D-Ala: D-Ala ligase of bacterial peptidoglycan biosynthesis. Journal of enzyme inhibition and medicinal chemistry, 38(1), 219-228.
-
Chapman University Digital Commons. (n.d.). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Retrieved from [Link]
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Prokhira, E., Blundell, T. L., & Abell, C. (2017). Inhibition of D-Ala: D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine.
-
Organic Syntheses. (n.d.). N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Retrieved from [Link]
- (n.d.). Amino Acid Derivatives for Peptide Synthesis.
-
University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]
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Z-Gly-D-Ala-OH: A Comprehensive Technical Guide to its Structure, Function, and Application in Antimicrobial Drug Discovery
This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals engaged in the battle against antimicrobial resistance. We will explore the multifaceted nature of Z-Gly-D-Ala-OH, a synthetic dipeptide that has proven indispensable in the study of bacterial cell wall biosynthesis. This guide will provide a detailed understanding of its molecular architecture, its functional role as a probe for key bacterial enzymes, and its practical applications in the development of novel therapeutic agents.
The Molecular Blueprint of a Potent Research Tool: this compound
This compound, or N-carbobenzoxy-glycyl-D-alanine, is a meticulously designed synthetic dipeptide that serves as a structural analog of the D-Alanyl-D-Alanine terminus of peptidoglycan precursors.[1] This mimicry is the cornerstone of its utility as a powerful tool in antibacterial research.
A closer look at its structure reveals three key functional components:
-
N-terminal Carbobenzoxy (Z) Group: This bulky, aromatic group, formally known as a benzyloxycarbonyl group, is a common N-terminal protecting group in peptide synthesis.[2] Its primary role is to prevent unwanted side reactions at the amino terminus of the glycine residue.[2] From a functional perspective in enzyme assays, the hydrophobic nature of the Z-group can enhance the affinity of the molecule for the active sites of target enzymes.
-
Glycine (Gly) Residue: As the simplest amino acid, glycine provides a flexible linker within the dipeptide structure. This flexibility can be crucial for the proper positioning of the D-alanine residue within the enzyme's active site.
-
D-Alanine (D-Ala) Residue: This is the most critical component for its biological specificity. The D-configuration of alanine is a hallmark of bacterial peptidoglycan, a structure not found in eukaryotes.[3] This makes enzymes that recognize and process D-alanine-containing peptides highly specific and attractive targets for antibiotic development.[3]
The terminal carboxyl group (-OH) offers a site for chemical modification, enabling the synthesis of a variety of derivatives used in diverse assay formats.
Probing the Achilles' Heel of Bacteria: Targeting Cell Wall Synthesis
The scientific value of this compound is rooted in its ability to interact with enzymes that are essential for the integrity of the bacterial cell wall. By acting as a substrate or a competitive inhibitor, it allows for the detailed study of these enzymes, which are the targets of some of our most effective antibiotics.
Interrogating Penicillin-Binding Proteins (PBPs)
Penicillin-Binding Proteins (PBPs) are a family of bacterial enzymes that catalyze the final steps of peptidoglycan synthesis, namely the transpeptidation reaction that cross-links adjacent peptide side chains.[4] This cross-linking is vital for the structural rigidity of the cell wall.[4] Beta-lactam antibiotics, like penicillin, exert their bactericidal effect by irreversibly acylating the active site serine of PBPs, thereby inhibiting their function.[5]
This compound and its derivatives are invaluable substrates for assaying the DD-carboxypeptidase activity of PBPs, a reaction that involves the hydrolysis of the terminal D-alanine from the pentapeptide precursor.[6]
Experimental Workflow: A Chromogenic PBP DD-Carboxypeptidase Assay
Caption: Workflow for a PBP DD-carboxypeptidase assay using a chromogenic this compound analog.
A Tool to Study D-alanine:D-alanine Ligase (Ddl)
D-alanine:D-alanine ligase (Ddl) is a crucial cytoplasmic enzyme that catalyzes the ATP-dependent synthesis of the D-Ala-D-Ala dipeptide. This dipeptide is subsequently added to the growing peptidoglycan precursor. The essential nature of this enzyme makes it a validated target for antibiotics, such as D-cycloserine.
While this compound is not a direct substrate for the ligation reaction, its structural similarity to the product allows it to be used in inhibitor screening assays. Potential inhibitors can be identified by their ability to compete with the binding of D-Ala-D-Ala or its analogs to the enzyme.
Practical Applications in Antimicrobial Drug Discovery
The unique properties of this compound make it a versatile tool throughout the drug discovery and development process, from initial screening to detailed mechanistic studies.
High-Throughput Screening (HTS) for Enzyme Inhibitors
Derivatives of this compound are readily adaptable for high-throughput screening (HTS) campaigns aimed at discovering new inhibitors of PBPs or Ddl. For example, a fluorogenic derivative can be synthesized where the terminal carboxyl group is linked to a quenching molecule. Enzymatic cleavage would then result in a measurable increase in fluorescence.
Logical Flow of an HTS Campaign for PBP Inhibitors
Caption: A generalized workflow for a high-throughput screening campaign to identify PBP inhibitors.
Elucidating Enzyme Kinetics and Inhibition Mechanisms
For "hit" compounds identified in primary screens, this compound-based substrates are instrumental in performing detailed kinetic analyses. These studies are essential to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki), which are critical parameters for lead optimization.
Hypothetical Kinetic Data for PBP Inhibitors
| Compound | Target PBP | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| Inhibitor X | PBP2a | 12.5 | 5.8 | Competitive |
| Inhibitor Y | PBP3 | 2.3 | 0.9 | Non-competitive |
| Inhibitor Z | PBP1b | 35.1 | 15.2 | Competitive |
Detailed Experimental Protocol: A Generic DD-Carboxypeptidase Assay
This protocol provides a framework for measuring the DD-carboxypeptidase activity of a PBP using a generic N-acylated dipeptide substrate like this compound. The detection of the released D-alanine can be achieved through a coupled enzyme assay.[2]
Materials:
-
Purified soluble PBP
-
This compound substrate
-
D-amino acid oxidase (DAO)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or another suitable HRP substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in assay buffer.
-
Prepare a detection cocktail containing DAO, HRP, and Amplex Red in assay buffer.
-
Prepare serial dilutions of test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the test compound or DMSO (for controls).
-
Add 48 µL of a solution containing the PBP enzyme and this compound substrate in assay buffer.
-
Incubate for 30 minutes at 37°C to allow the DD-carboxypeptidase reaction to proceed.
-
-
Detection:
-
Add 50 µL of the detection cocktail to each well to initiate the coupled enzyme reaction.
-
Incubate for an additional 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Calculate the percent inhibition for each test compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Concluding Remarks and Future Directions
This compound stands as a testament to the power of chemical biology in dissecting complex biological processes. Its role as a specific and versatile tool for studying the enzymes of bacterial cell wall synthesis has significantly contributed to our understanding of antibiotic action and resistance. As the threat of multidrug-resistant bacteria continues to grow, the innovative use of such molecular probes will be more critical than ever. Future research will likely focus on the development of novel this compound derivatives with enhanced properties, such as in vivo stability and cell permeability, to enable the study of these essential enzymes in their native cellular environment.
References
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Fluorogenic substrates for bacterial aminopeptidase P and its analogs detected in human serum and calf lung. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]
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Reaction mechanism of Ddl. doi:10.1371/journal.pone.0039922.g002 | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Targeting Bacterial Cell Wall Synthesis: Structural Insights and Emerging Therapeutic Strategies. (2026, January 13). MDPI. Retrieved February 20, 2026, from [Link]
-
Peptidase activity and substrate mimetics of PBPs. (A) The... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
PBP Isolation and DD-Carboxypeptidase Assay | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved February 20, 2026, from [Link]
-
Characterization of PBP-fluorophore conjugates. (A) PBPs undergo a... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Bacterial Cell Wall Synthesis: New Insights from Localization Studies. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine. (2017, December 5). Nature. Retrieved February 20, 2026, from [Link]
-
Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
penicillin-binding proteins: structure and role in peptidoglycan biosynthesis | FEMS Microbiology Reviews | Oxford Academic. (2008, March 15). Oxford Academic. Retrieved February 20, 2026, from [Link]
-
Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities. (2017, March 13). PMC. Retrieved February 20, 2026, from [Link]
-
Inhibition of the D-alanine:D-alanyl carrier protein ligase from Bacillus subtilis increases the bacterium's susceptibility to antibiotics that target the cell wall. (2005, June 15). PubMed. Retrieved February 20, 2026, from [Link]
-
Fluorogenic Peptide-Based Substrates for Monitoring Thrombin Activity. (2012, January 31). Radboud Repository. Retrieved February 20, 2026, from [Link]
-
PBP-A, a cyanobacterial DD-peptidase with high specificity for amidated muropeptides, exhibits pH-dependent promiscuous activity harmful to Escherichia coli. (2024, June 18). Apollo. Retrieved February 20, 2026, from [Link]
-
Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis. (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]
-
Breaking down the cell wall: Still an attractive antibacterial strategy. (2022, September 22). Frontiers. Retrieved February 20, 2026, from [Link]
-
Fluorogenic coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays. (2000, December 15). PubMed. Retrieved February 20, 2026, from [Link]
-
Cytoplasmic steps of peptidoglycan biosynthesis | FEMS Microbiology Reviews | Oxford Academic. (2008, March 15). Oxford Academic. Retrieved February 20, 2026, from [Link]
-
Substrate Specificity and Structural Modeling of Human Carboxypeptidase Z: A Unique Protease with a Frizzled-Like Domain. (2020, November 18). MDPI. Retrieved February 20, 2026, from [Link]
-
Discovery of a Potent Antimicrobial Peptide Through Rational Design: A New Frontier in Pathogen Control. (2025, July 11). MDPI. Retrieved February 20, 2026, from [Link]
-
Paving the Way to Better Gram-Negative Antimicrobial Discovery. (2023, September 18). Future of Personal Health. Retrieved February 20, 2026, from [Link]
-
New approaches to antibiotic discovery. (n.d.). Fingerprint. Retrieved February 20, 2026, from [Link]
-
Accelerating the discovery of antibacterial compounds using pathway-directed whole cell screening. (2016, August 16). PMC. Retrieved February 20, 2026, from [Link]
-
d-alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
Amino Acid Based Antimicrobial Agents – Synthesis and Properties. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. Retrieved February 20, 2026, from [Link]
-
D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. (2025, June 12). ASM. Retrieved February 20, 2026, from [Link]
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An In-depth Technical Guide to Z-Gly-D-Ala-OH: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of N-Carbobenzyloxy-glycyl-D-alanine (Z-Gly-D-Ala-OH), a dipeptide of significant interest in the study of bacterial cell wall biosynthesis and as a building block in synthetic peptide chemistry. By integrating fundamental physicochemical properties with detailed experimental insights, this document serves as an authoritative resource for researchers in medicinal chemistry, microbiology, and drug development.
Core Molecular Characteristics
This compound is a protected dipeptide composed of glycine and the D-enantiomer of alanine. The N-terminus of the glycine residue is protected by a benzyloxycarbonyl (Z) group, a common protecting group in peptide synthesis that imparts stability and can be selectively removed under specific conditions. The presence of D-alanine is of particular biological significance, as it is a key component of the peptidoglycan layer in bacterial cell walls.
Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid | [] |
| Synonyms | N-[N-(Benzyloxycarbonyl)glycyl]-D-alanine, Cbthis compound | [] |
| CAS Number | 19245-97-7 | [] |
| Molecular Formula | C13H16N2O5 | [] |
| Molecular Weight | 280.28 g/mol | [] |
| Appearance | White to off-white powder or solid | [2] |
| Storage | 2-8 °C, sealed in a dry environment | [2] |
| Solubility | While specific quantitative data for this compound is not readily available, protected amino acids and dipeptides are generally soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Solubility in alcohols like methanol is moderate, and it is expected to have low solubility in water and nonpolar solvents.[3][4] |
Spectroscopic Profile
Accurate characterization of this compound is essential for its use in research and development. While experimental spectra for this specific dipeptide are not widely published, the following provides an expected spectroscopic profile based on its chemical structure and data from closely related compounds.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the glycine and D-alanine residues, as well as the benzyloxycarbonyl protecting group. Key expected signals include a doublet for the α-proton of the D-alanine residue, a singlet or multiplet for the methylene protons of the glycine residue, and aromatic protons from the benzyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each of the 13 carbon atoms in the molecule. Expected chemical shifts include signals for the carbonyl carbons of the peptide bond and the carboxylic acid, the aromatic carbons of the benzyl group, and the aliphatic carbons of the glycine and D-alanine residues.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
A broad O-H stretch from the carboxylic acid group.
-
N-H stretching vibrations from the amide group.
-
C-H stretching from the aromatic and aliphatic portions.
-
Strong C=O stretching from the carboxylic acid and amide carbonyl groups.
-
C-N stretching and N-H bending vibrations.
1.2.3. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The expected exact mass can be calculated from its molecular formula, and techniques such as Electrospray Ionization (ESI) would likely show the protonated molecule [M+H]⁺.
Synthesis and Purification Strategies
The synthesis of this compound can be approached through both enzymatic and chemical methods. The choice of method depends on factors such as desired scale, purity requirements, and available resources.
Enzymatic Synthesis: A Green Chemistry Approach
Enzymatic peptide synthesis offers a milder and more stereospecific alternative to traditional chemical methods. The protease papain is known to catalyze the formation of peptide bonds and can be employed for the synthesis of this compound.[][5]
Workflow for Papain-Catalyzed Synthesis of this compound
Caption: Enzymatic synthesis of this compound using papain.
Detailed Protocol for Papain-Catalyzed Synthesis:
-
Substrate Preparation: Dissolve Z-Gly-OMe (the N-protected glycine ester) and an excess of D-alanine in a suitable aqueous buffer (e.g., phosphate buffer, pH 8.0).[4]
-
Enzyme Addition: Add papain to the reaction mixture. The enzyme concentration should be optimized for the specific reaction scale.[4]
-
Reaction Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C) with constant stirring.[4][6] The progress of the reaction can be monitored by techniques such as HPLC.
-
Product Isolation: As the dipeptide forms, it may precipitate from the aqueous solution.[5] The product can be collected by filtration or centrifugation.
-
Purification: The collected solid should be washed with water to remove unreacted starting materials and the enzyme, followed by drying under vacuum.
Chemical Synthesis: A Versatile and Scalable Method
Standard solution-phase peptide synthesis using coupling reagents is a well-established method for preparing dipeptides like this compound. A common approach involves the use of dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation and suppress racemization.
Workflow for Chemical Synthesis of this compound
Caption: Chemical synthesis of this compound via DCC/HOBt coupling.
Detailed Protocol for Chemical Synthesis:
-
Activation of Z-Gly-OH: Dissolve Z-Gly-OH and HOBt in an anhydrous solvent such as DMF or DCM. Cool the solution in an ice bath and add DCC. Stir the mixture for a period to form the active ester.
-
Coupling Reaction: In a separate flask, dissolve the D-alanine ester hydrochloride and a base (e.g., N,N-diisopropylethylamine - DIPEA) in the same anhydrous solvent. Add this solution to the activated Z-Gly-OH mixture. Allow the reaction to proceed to completion, monitoring by TLC or HPLC.
-
Workup: The dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. The filtrate is then subjected to an aqueous workup (e.g., washing with dilute acid, base, and brine) to remove excess reagents and byproducts.
-
Ester Hydrolysis: The resulting protected dipeptide ester is then hydrolyzed (saponified) using a base such as sodium hydroxide in a suitable solvent system (e.g., methanol/water) to yield the carboxylic acid.
-
Purification: The final product, this compound, is purified by recrystallization or column chromatography.
Purification and Analysis by HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of and purifying synthetic peptides.[7]
General HPLC Protocol for Analysis and Purification:
-
Column: A C18 reversed-phase column is typically used.[8]
-
Mobile Phase: A gradient of acetonitrile in water, both containing an ion-pairing agent such as 0.1% trifluoroacetic acid (TFA), is commonly employed.[8][9]
-
Detection: The peptide is monitored by UV absorbance at 210-220 nm.[7]
-
Purification: For preparative HPLC, the crude product is dissolved in a minimal amount of the mobile phase, filtered, and injected onto the column. Fractions are collected and their purity is assessed by analytical HPLC. Pure fractions are pooled and lyophilized to obtain the final product as a fluffy white powder.[9]
Biological Significance and Applications
The inclusion of a D-alanine residue in this compound makes it a molecule of significant interest in the context of bacterial cell wall biology. The bacterial cell wall is composed of peptidoglycan, a polymer of alternating N-acetylglucosamine and N-acetylmuramic acid residues cross-linked by short peptides that typically terminate in a D-Ala-D-Ala sequence.[10]
Probing Bacterial Cell Wall Biosynthesis
The final step in peptidoglycan synthesis is the cross-linking of peptide side chains, a reaction catalyzed by transpeptidases, also known as penicillin-binding proteins (PBPs).[11] These enzymes recognize the D-Ala-D-Ala terminus of a donor peptide, cleave the terminal D-alanine, and form a new peptide bond with an acceptor peptide from an adjacent glycan strand.[11][12]
This compound can serve as a simplified analog of the natural substrate for these enzymes. Its potential applications in this area include:
-
Enzyme Inhibition Studies: As a structural mimic of the D-Ala-D-Ala terminus, this compound and similar dipeptides can be investigated as potential inhibitors of transpeptidases.[13] By binding to the active site of the enzyme, they could prevent the natural cross-linking process, thereby weakening the bacterial cell wall.
-
Mechanistic Probes: Labeled versions of this compound could be used to study the kinetics and mechanism of transpeptidase activity.[14]
-
Development of Novel Antibiotics: Understanding the interactions between simple D-amino acid-containing peptides and bacterial transpeptidases can inform the design of new antibacterial agents that target cell wall synthesis.
Conceptual Model of Transpeptidase Inhibition
Caption: this compound as a potential competitive inhibitor of transpeptidase.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling protected peptides should be followed.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[15]
-
Handling: Avoid inhalation of the powder by handling it in a well-ventilated area or a fume hood.[15] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical entity for researchers in peptide chemistry and microbiology. Its unique structure, combining a standard N-protecting group with a biologically significant D-amino acid, makes it a useful tool for studying bacterial cell wall biosynthesis and for developing novel synthetic peptides. This guide has provided a comprehensive overview of its properties, synthesis, purification, and potential applications, serving as a foundational resource for its effective use in the laboratory.
References
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Biorunstar. (2025, August 6). Are there any safety concerns when handling peptide substrates?. Retrieved from [Link]
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- Oyama, K., Nishimura, S., Nonaka, Y., Kihara, K. I., & Hashimoto, T. (2022). Papain-Catalyzed, Sequence-Dependent Polymerization Yields Polypeptides Containing Periodic Histidine Residues. Macromolecules, 55(16), 7233–7242.
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protocols.io. (2016, December 30). HPLC Purification of Peptides. Retrieved from [Link]
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Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). c8cc02246a1.pdf. Retrieved from [Link]
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PubChem. (n.d.). Z-Gly-Phe-Ala-OH. Retrieved from [Link]
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- Ghuysen, J. M., Charlier, P., Coyette, J., Duez, C., Fonzé, E., Fraipont, C., … & Veithen, A. (2000). A 1.2-Å snapshot of the final step of bacterial cell wall biosynthesis. Proceedings of the National Academy of Sciences, 97(11), 5707-5712.
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Wiley-VCH. (n.d.). 6.3 Synthesis of Glycopeptides. Retrieved from [Link]
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Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
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ResearchGate. (2025, August 8). Papain Catalyzed Synthesis of Protected Amino Acid Amides. Retrieved from [Link]
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Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins. Retrieved from [Link]
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Queen's University Belfast. (n.d.). Breaking down the cell wall: strategies for antibiotic discovery targeting bacterial transpeptidases. Retrieved from [Link]
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Vaia. (n.d.). Draw all the steps in the synthesis of each peptide from individual amino acids: Gly-Ala. Retrieved from [Link]
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Kyoto University Research Information Repository. (2022, August 8). Papain-Catalyzed, Sequence-Dependent Polymerization Yields Polypeptides Containing Periodic Histidine Residues. Retrieved from [Link]
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PubChem. (n.d.). Z-D-Ala-Ala-OH. Retrieved from [Link]
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Kahne Lab. (n.d.). Cell wall biosynthesis. Retrieved from [Link]
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Microbe Notes. (2023, August 3). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. Retrieved from [Link]
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Brieflands. (2022, July 29). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]
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Z-Gly-D-Ala-OH: A Technical Guide to Probing Bacterial Cell Wall Metabolism
Abstract
The bacterial cell wall, a structure vital for survival, presents a primary target for antimicrobial agents. Its core component, peptidoglycan (PG), is a dynamic polymer whose synthesis is a complex and highly regulated process. Understanding the intricacies of PG metabolism is paramount for the discovery and development of novel antibiotics. This in-depth technical guide focuses on Z-Gly-D-Ala-OH, a dipeptide probe that serves as a powerful tool for dissecting the mechanisms of bacterial cell wall biosynthesis. By mimicking the natural D-Alanyl-D-Alanine (D-Ala-D-Ala) substrate of Penicillin-Binding Proteins (PBPs), this compound offers a window into the crucial transpeptidation step of PG assembly. This guide provides a comprehensive overview of the theoretical underpinnings, practical applications, and detailed experimental protocols for utilizing this compound as a probe in bacterial cell wall research, catering to researchers, scientists, and drug development professionals.
Introduction: The Imperative of Understanding Bacterial Cell Wall Metabolism
The bacterial cell wall is a remarkable and essential organelle that encases the cytoplasmic membrane, providing structural integrity and protecting the bacterium from osmotic lysis.[1] In most bacteria, the primary structural component of the cell wall is peptidoglycan (PG), a massive, mesh-like macromolecule composed of glycan strands cross-linked by short peptide stems.[2][3] This unique structure is absent in eukaryotes, making the enzymes involved in its biosynthesis attractive targets for antibiotics.[3][4]
The rise of antibiotic resistance necessitates a deeper understanding of the fundamental processes of bacterial physiology, particularly the synthesis and remodeling of the cell wall. The biosynthesis of peptidoglycan is a multi-stage process that begins in the cytoplasm, moves to the cell membrane, and is completed in the periplasmic space (in Gram-negative bacteria) or on the outer surface of the cell membrane (in Gram-positive bacteria).[5] The final and critical step in this pathway is the cross-linking of adjacent peptide stems, a reaction catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs).[6][7] This transpeptidation reaction imparts the necessary rigidity and strength to the cell wall.[6]
To investigate this crucial metabolic pathway, researchers employ a variety of tools, including molecular probes that can be incorporated into the cell wall, allowing for the visualization and quantification of its synthesis. This compound has emerged as a valuable probe due to its structural similarity to the natural D-Ala-D-Ala terminus of the peptidoglycan precursor, Lipid II.[8][9] This mimicry allows it to interact with PBPs and serve as a reporter for their activity.
The Central Player: Peptidoglycan Biosynthesis
A foundational understanding of peptidoglycan biosynthesis is essential to appreciate the utility of this compound. The process can be broadly divided into three stages:
-
Cytoplasmic Synthesis of Precursors: The journey begins in the cytoplasm with the synthesis of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor.[2][5] This involves a series of enzymatic steps, culminating in the addition of a D-Ala-D-Ala dipeptide to the UDP-MurNAc-tripeptide.[10]
-
Membrane-Associated Steps: The UDP-MurNAc-pentapeptide is then transferred to a lipid carrier, undecaprenyl phosphate (C55-P), at the inner leaflet of the cytoplasmic membrane, forming Lipid I.[2] Subsequently, a molecule of N-acetylglucosamine (GlcNAc) is added to create Lipid II. Lipid II, the complete peptidoglycan building block, is then flipped across the cytoplasmic membrane to the periplasmic space.
-
Periplasmic Polymerization and Cross-linking: In the periplasm, the disaccharide-pentapeptide units of Lipid II are polymerized into long glycan chains by the glycosyltransferase activity of PBPs.[11] The final step, and the one of primary interest when using this compound, is the transpeptidation reaction. The transpeptidase domain of PBPs catalyzes the formation of peptide cross-links between adjacent glycan strands, releasing the terminal D-alanine in the process.[12] This cross-linking creates the robust, three-dimensional peptidoglycan sacculus.
Diagram of Peptidoglycan Biosynthesis Pathway
Caption: Overview of the major stages of peptidoglycan biosynthesis.
This compound as a Substrate Mimic
The efficacy of this compound as a probe stems from its ability to act as a structural analog, or mimic, of the D-Ala-D-Ala terminus of the peptidoglycan stem peptide.[8][9] The benzyloxycarbonyl (Z) group provides a handle for chemical synthesis and can be modified for detection purposes, while the Gly-D-Ala dipeptide core resembles the natural substrate recognized by PBPs.[]
Mechanism of Action
Penicillin-binding proteins catalyze the transpeptidation reaction through a two-step mechanism.[12] First, the active site serine of the PBP attacks the peptide bond between the two terminal D-alanine residues of a donor peptide stem, forming a covalent acyl-enzyme intermediate and releasing the terminal D-alanine.[12] Subsequently, the amino group of a neighboring acceptor peptide stem attacks this intermediate, forming the cross-link and regenerating the active enzyme.
This compound can participate in this process as an alternative acceptor substrate. The free amino group of the glycine residue can act as the nucleophile, attacking the acyl-enzyme intermediate formed from the natural peptidoglycan substrate. This results in the incorporation of the this compound probe into the peptidoglycan structure.
Diagram of this compound Incorporation
Caption: Comparison of natural transpeptidation and probe incorporation.
Applications in Research and Drug Development
The ability of this compound to report on PBP activity makes it a versatile tool in several key areas of research:
-
Screening for Novel Antibiotics: this compound can be used in high-throughput screening assays to identify compounds that inhibit PBP activity.[14] By measuring the incorporation of a labeled version of the probe, researchers can quantify the inhibition of transpeptidation.
-
Investigating Mechanisms of Antibiotic Resistance: The probe can be used to study how mutations in PBPs confer resistance to β-lactam antibiotics.[9] Altered PBP structures may exhibit reduced affinity for both antibiotics and substrate mimics like this compound.
-
Studying Bacterial Cell Wall Dynamics: By employing fluorescently tagged this compound derivatives, researchers can visualize the sites of active peptidoglycan synthesis in living bacteria.[15][16] This provides insights into processes like cell growth, division, and morphogenesis.
-
Characterizing Enzyme Kinetics: this compound can be used as a substrate in in vitro enzymatic assays to determine the kinetic parameters of purified PBPs.[17]
Table 1: Comparison of Probes for Bacterial Cell Wall Labeling
| Probe | Mechanism of Incorporation | Advantages | Limitations |
| This compound | PBP-mediated transpeptidation (acceptor) | Specific for transpeptidase activity; can be used in vitro and in vivo. | Incorporation efficiency can vary between bacterial species. |
| Fluorescent D-Amino Acids (FDAAs) | PBP-mediated transpeptidation (donor/acceptor) | Direct visualization of PG synthesis; applicable to a wide range of bacteria.[16] | Potential for off-target labeling; phototoxicity. |
| 3-Azido-D-alanine (ADA) | Metabolic incorporation into the peptide stem followed by click chemistry | Bioorthogonal; allows for two-step labeling with various reporters.[18] | Requires cell permeability and functional metabolic pathways. |
| Vancomycin-based Probes | Binds to the D-Ala-D-Ala terminus of Lipid II | High affinity and specificity for the precursor.[15] | Primarily effective against Gram-positive bacteria; can perturb cell wall synthesis. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments utilizing this compound.
In Vitro PBP Inhibition Assay
This protocol describes a fluorescence-based assay to screen for inhibitors of PBP transpeptidase activity using a fluorescently labeled this compound derivative.
Materials:
-
Purified PBP enzyme
-
Fluorescently labeled this compound (e.g., with a BODIPY or fluorescein tag)
-
Peptidoglycan precursor (Lipid II or a synthetic equivalent)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2)
-
Test compounds (potential inhibitors)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Dissolve the purified PBP, fluorescent probe, and peptidoglycan precursor in the assay buffer to their desired working concentrations. Prepare serial dilutions of the test compounds.
-
Assay Setup: In the wells of the microplate, add the assay buffer, the PBP enzyme, and the test compound or vehicle control.
-
Initiate Reaction: Add the peptidoglycan precursor to each well to initiate the formation of the acyl-enzyme intermediate.
-
Add Probe: After a short pre-incubation (e.g., 5-10 minutes), add the fluorescently labeled this compound to each well.
-
Incubation: Incubate the plate at the optimal temperature for the PBP enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Measure Fluorescence: Read the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the vehicle control. Determine the IC50 value for active compounds.
In Vivo Labeling of Bacterial Peptidoglycan
This protocol outlines the procedure for labeling the peptidoglycan of live bacteria with a fluorescent this compound derivative for microscopic visualization.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Fluorescently labeled this compound
-
Growth medium appropriate for the bacterial species
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Bacterial Culture: Grow the bacterial strain of interest in its optimal growth medium to the mid-logarithmic phase.
-
Labeling: Add the fluorescently labeled this compound to the bacterial culture to a final concentration typically in the micromolar range. The optimal concentration should be determined empirically.
-
Incubation: Continue to incubate the culture under normal growth conditions for a period that allows for sufficient incorporation of the probe (e.g., 30 minutes to a few hours).
-
Washing: Harvest the bacterial cells by centrifugation and wash them two to three times with PBS to remove unincorporated probe.
-
Microscopy: Resuspend the washed cells in a small volume of PBS, mount them on a microscope slide, and cover with a coverslip.
-
Imaging: Visualize the labeled bacteria using a fluorescence microscope. Capture images using both fluorescence and phase-contrast or DIC optics.
Workflow for In Vivo Labeling and Microscopy
Caption: Step-by-step workflow for in vivo bacterial cell wall labeling.
Conclusion and Future Perspectives
This compound stands as a testament to the power of chemical biology in unraveling complex biological processes. Its ability to mimic a key substrate in peptidoglycan biosynthesis provides an invaluable tool for probing the activity of penicillin-binding proteins. The applications of this dipeptide probe are far-reaching, from fundamental research into bacterial cell wall dynamics to the applied science of antibiotic discovery and development.
Future advancements in this field will likely involve the development of novel this compound derivatives with enhanced properties, such as improved cell permeability, brighter and more photostable fluorescent tags, and functionalities for advanced imaging techniques like super-resolution microscopy. Furthermore, the integration of this compound-based assays with other "omics" technologies will provide a more holistic understanding of the bacterial response to cell wall stress and the mechanisms of antibiotic action. As the threat of antibiotic resistance continues to grow, tools like this compound will remain at the forefront of the scientific community's efforts to combat bacterial infections.
References
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Bugg, T. D. H., & Walsh, C. T. (1992). Intracellular steps of peptidoglycan biosynthesis: enzymology, antibiotics, and antibiotic resistance. Natural Product Reports, 9(2), 199-215. [Link]
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Barreteau, H., Bouhss, A., Fourgeaud, M., Mainardi, J. L., Tu, L., & Mengin-Lecreulx, D. (2008). Membrane steps of the bacterial peptidoglycan synthesis pathway. FEMS Microbiology Reviews, 32(2), 168-207. [Link]
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Slideshare. (2015, May 15). Biosynthesis of peptidoglycan. [Link]
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van Heijenoort, J. (2001). Cytoplasmic steps of peptidoglycan biosynthesis. FEMS Microbiology Reviews, 25(2), 141-167. [Link]
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ResearchGate. (n.d.). Peptidase activity and substrate mimetics of PBPs. Retrieved from [Link]
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BioTechLectures. (2025, December 24). The Mechanism of Penicillin: Inhibiting Transpeptidase and Disrupting Bacterial Cell Walls. [Link]
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Mainardi, J. L., Fourgeaud, M., & Hugonnet, J. E. (2008). Non-classical transpeptidases yield insight into new antibacterials. Future Microbiology, 3(5), 511-522. [Link]
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Egan, A. J. F., & Vollmer, W. (Eds.). (2016). The Bacterial Cell Wall: Methods and Protocols. Humana Press. [Link]
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Desprez, C., Fuda, C. C., & Mobashery, S. (2003). A Mechanism-Based Inhibitor Targeting the dd-Transpeptidase Activity of Bacterial Penicillin-Binding Proteins. Journal of the American Chemical Society, 125(49), 15495-15501. [Link]
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ASM Journals. (2025, September 15). Targeting mycobacterial transpeptidases: evaluating the roles of Ldt and PBP inhibition in suppressing Mycobacterium smegmatis. [Link]
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Gisin, J., & Schneider, G. (2025, September 4). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. Molecules, 30(17), 3959. [Link]
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AK LECTURES. (2015, March 17). Mechanism of Transpeptidase and Inhibition with Penicillin [Video]. YouTube. [Link]
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Zapun, A., Contreras-Martel, C., & Vernet, T. (2008). Penicillin-binding proteins and β-lactam resistance. FEMS Microbiology Reviews, 32(2), 361-385. [Link]
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Kuru, E., Hughes, H. V., Brown, P. J., Hall, E., Tekkam, S., & Cava, F. (2019). In Situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent d-Amino Acids. Angewandte Chemie International Edition, 51(51), 12519-12523. [Link]
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Liechti, G. W., Kuru, E., Hall, E., Kalinda, A., Brun, Y. V., & VanNieuwenhze, M. S. (2014). A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis. Nature Chemical Biology, 10(5), 403-409. [Link]
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Hammes, W., Schleifer, K. H., & Kandler, O. (1973). Mode of action of glycine on the biosynthesis of peptidoglycan. Journal of Bacteriology, 116(2), 1029-1053. [Link]
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Pollock, J. J., Ghuysen, J. M., Linder, R., Salton, M. R., Perkins, H. R., Nieto, M., ... & Johnson, K. (1972). Transpeptidase Activity of Streptomyces D-Alanyl-D Carboxypeptidases. Proceedings of the National Academy of Sciences, 69(3), 662-666. [Link]
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Kuru, E., Tekkam, S., Hall, E., Brun, Y. V., & VanNieuwenhze, M. S. (2015). Synthesis of fluorescent d-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. Nature Protocols, 10(1), 33-52. [Link]
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Wikipedia. (2023, November 13). DD-Transpeptidase. [Link]
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discovery and significance of D-alanine in peptidoglycan
Executive Summary
D-alanine is not merely a stereochemical curiosity; it is the linchpin of bacterial structural integrity. Its presence in the peptidoglycan (PG) stem peptide serves as the primary recognition motif for the transpeptidases (PBPs) that cross-link the cell wall, conferring resistance to osmotic lysis. This guide synthesizes the historical discovery of D-alanine with its modern application in antibiotic development and metabolic labeling. We explore the "Park Nucleotide" accumulation that first hinted at penicillin’s mechanism, detail the enzymatic pathway of D-Ala incorporation, and provide validated protocols for analyzing PG architecture using HPLC and Fluorescent D-Amino Acids (FDAAs).
Historical Context: The "Park Nucleotide" Anomaly
The discovery of D-alanine's significance is inextricably linked to the mechanism of action of penicillin. In the early 1950s, James T. Park discovered that Staphylococcus aureus treated with sublethal doses of penicillin accumulated specific uridine nucleotides.
The most prominent of these, later termed the "Park Nucleotide," was identified as UDP-N-acetylmuramyl-L-Ala-D-Glu-L-Lys-D-Ala-D-Ala. This accumulation provided the first mechanistic evidence that penicillin inhibits the terminal stage of cell wall synthesis, causing the backlog of cytoplasmic precursors. The presence of the D-configuration amino acids (D-Glu and D-Ala) was biochemically unique to bacteria, immediately flagging this pathway as a high-specificity therapeutic target.
Biochemistry: The D-Alanine Biosynthetic Pathway
The incorporation of D-alanine into peptidoglycan is a tightly regulated cytoplasmic process involving two key enzymes: Alanine Racemase (Alr) and D-Ala-D-Ala Ligase (Ddl) .[1]
-
Isomerization (Alr): L-alanine is converted to D-alanine by a pyridoxal-5'-phosphate (PLP)-dependent racemase.[2] This step provides the essential building block.
-
Ligation (Ddl): Two D-alanine molecules are ATP-dependently ligated to form the D-Ala-D-Ala dipeptide.
-
Integration (MurF): The D-Ala-D-Ala dipeptide is added to the UDP-MurNAc-tripeptide by the ligase MurF, completing the pentapeptide precursor (The Park Nucleotide).
Visualization: The D-Alanine Integration Pathway
The following diagram illustrates the flow from L-alanine to the lipid-linked peptidoglycan precursor, highlighting antibiotic inhibition points.[3][4]
Caption: Enzymatic pathway converting L-Alanine to the Peptidoglycan precursor.[1][2][5][6] Cycloserine targets both Alr and Ddl.[7]
Therapeutic Targeting & Resistance: The Vancomycin Paradigm
The D-Ala-D-Ala terminus is the molecular anchor for Vancomycin . Unlike beta-lactams, which inhibit the enzyme (PBP), Vancomycin binds the substrate (the D-Ala-D-Ala tail), sterically hindering transpeptidation.
Mechanism of Resistance (VanA/VanB): Enterococci develop resistance by acquiring the van gene cluster.[8] This reprograms the pathway to produce D-Ala-D-Lactate (an ester bond) instead of D-Ala-D-Ala (an amide bond).[9]
-
Consequence: The loss of a single hydrogen bond (NH to O switch) reduces Vancomycin binding affinity by ~1000-fold, rendering the drug ineffective while still allowing PBP processing.
Visualization: Vancomycin Binding vs. Resistance
Caption: Molecular mechanism of Vancomycin resistance via D-Ala-D-Lac substitution, preventing H-bond formation.
Advanced Analytical Protocols
To study D-alanine incorporation and peptidoglycan structure, two primary methodologies are employed: HPLC analysis of muropeptides (structural composition) and FDAA labeling (spatial growth).
Table 1: Comparison of Analytical Methods
| Feature | HPLC Muropeptide Analysis | FDAA (HADA/NADA) Labeling |
| Primary Output | Chemical composition, cross-linkage % | Spatial localization of new PG synthesis |
| Resolution | Atomic/Molecular | Subcellular (Microscopy) |
| Throughput | Low (Days per sample) | High (Minutes to Hours) |
| Key Reagent | Muramidase (Mutanolysin/Lysozyme) | Fluorescent D-Amino Acid |
| Use Case | Quantifying antibiotic effects on structure | Visualizing growth poles/septa |
Protocol A: HPLC Analysis of Muropeptides
Objective: To isolate and quantify the specific muropeptide species (monomers, dimers, trimers) from bacterial sacculi.
-
Sacculi Isolation:
-
Harvest bacteria (OD600 ~0.5) and boil immediately in 4% SDS for 30 min. Rationale: Boiling in SDS inactivates autolysins instantly, preserving the PG structure as it was in the living cell.
-
Wash free of SDS (ultracentrifugation).
-
-
Enzymatic Digestion:
-
Treat with Mutanolysin (for Gram-positives) or Muramidase (for Gram-negatives) at 37°C overnight. Rationale: These enzymes cleave the beta-1,4 glycosidic bond between MurNAc and GlcNAc, solubilizing the PG into muropeptides.
-
-
Reduction:
-
Add Sodium Borohydride (NaBH4) to reduce the terminal MurNAc sugars. Rationale: Reduction prevents mutarotation of the anomeric carbon, resolving peak splitting in HPLC.
-
-
HPLC Separation:
-
Column: C18 Reverse Phase (e.g., Aeris Peptide or Hypersil ODS).
-
Buffer A: 50 mM Sodium Phosphate, pH 4.3.
-
Buffer B: 50 mM Sodium Phosphate, pH 4.3 + 15% Methanol.
-
Gradient: Linear gradient from 0% to 100% B over 150 minutes.
-
Detection: UV at 205 nm (peptide bond absorption).
-
Protocol B: In Situ Labeling with FDAAs (HADA)
Objective: To visualize active sites of peptidoglycan synthesis using HADA (Blue) or NADA (Green).
-
Pulse Labeling:
-
Grow bacteria to early log phase.
-
Add HADA (final conc. 0.5 - 1.0 mM).
-
Incubate for 2-5 minutes (Pulse). Rationale: Short pulses label only the most active synthesis sites (septum).
-
-
Fixation (Critical Step):
-
Add ice-cold 100% Ethanol or Paraformaldehyde immediately. Rationale: Stops metabolic activity instantly. Unlike GFP, FDAAs are covalently linked and survive fixation.
-
-
Washing:
-
Wash cells 3x with PBS to remove unbound dye.[10]
-
-
Imaging:
-
Immobilize on agarose pads and image via Phase Contrast and DAPI/BFP filter sets (for HADA).
-
References
-
Park, J. T., & Strominger, J. L. (1957). Mode of Action of Penicillin.[4][11][12][13] Science.
-
Walsh, C. T. (1989). Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly. Journal of Biological Chemistry.
-
Bugg, T. D., et al. (1991).[5] Molecular basis for vancomycin resistance in Enterococcus faecium BM4147: biosynthesis of a depsipeptide peptidoglycan precursor by vancomycin resistance proteins VanH and VanA.[14] Biochemistry.
-
Kuru, E., et al. (2012).[10] In Situ probing of newly synthesized peptidoglycan in live bacteria with fluorescent D-amino acids.[5] Angewandte Chemie.
-
Glauner, B. (1988).[15] Separation and quantification of muropeptides with high-performance liquid chromatography. Analytical Biochemistry.
-
Cava, F., et al. (2011). Non-canonical D-amino acids govern the phase transition of bacteria. Science.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Cycloserine | Basicmedical Key [basicmedicalkey.com]
- 3. Peptidoglycan Structure and Biosynthesis [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of d-Cycloserine Action: Alanine Racemase from Escherichia coli W - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli [frontiersin.org]
- 11. Penicillin - Wikipedia [en.wikipedia.org]
- 12. Penicillin Uses, Mechanism of Action & Side Effects - Lesson | Study.com [study.com]
- 13. news-medical.net [news-medical.net]
- 14. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]
Z-Gly-D-Ala-OH: A Critical Probe in Peptidoglycan Biosynthesis and Antibiotic Research
The following technical guide details the relevance of Z-Gly-D-Ala-OH (N-benzyloxycarbonyl-glycyl-D-alanine) in antibiotic research, specifically focusing on its role as a kinetic standard and mechanistic probe in the study of Penicillin-Binding Proteins (PBPs) and peptidoglycan biosynthesis.
Part 1: Core Directive & Scientific Identity
This compound is a synthetic dipeptide derivative acting as a structural analogue of the peptidoglycan stem peptide. In the context of antibiotic research, it serves primarily as the reaction product in kinetic assays of D-D carboxypeptidases (PBPs) and as a stable reference standard for validating the activity of enzymes targeted by
Chemical Identity
-
IUPAC Name: (2R)-2-[[2-(benzyloxycarbonylamino)acetyl]amino]propanoic acid
-
Molecular Formula:
-
Role: Product mimic of the D-Ala-D-Ala carboxypeptidase reaction.
-
Key Feature: The N-terminal Benzyloxycarbonyl (Z) group provides UV detectability (254 nm) and mimics the steric bulk of the growing peptidoglycan chain, while the C-terminal D-Ala-OH represents the processed terminus after PBP activity.
Part 2: Mechanistic Relevance in Antibiotic Targets
The PBP Target Mechanism
Penicillin-Binding Proteins (PBPs) are serine proteases that catalyze the final stages of cell wall synthesis.[1] Their physiological role involves two competing reactions on the stem peptide (typically ending in D-Ala-D-Ala):
-
Transpeptidation (Cross-linking): Essential for cell wall strength.[2]
-
Carboxypeptidation (Hydrolysis): Regulates the degree of cross-linking.
The standard synthetic substrate used to model these reactions is the tripeptide analogue Z-Gly-D-Ala-D-Ala .
-
Substrate: Z-Gly-D-Ala-D-Ala
-
Enzyme (PBP): Attacks the penultimate D-Ala carbonyl.
-
Acyl-Enzyme Intermediate: E-O-(D-Ala-Gly-Z) + D-Ala (released).
-
Deacylation (Hydrolysis): Water attacks the intermediate.
-
Product: This compound + Enzyme.
Therefore, This compound is the quantifiable endpoint of the PBP hydrolytic cycle. Its accumulation rate is directly proportional to PBP activity and inversely proportional to inhibition by
Specificity and Resistance (Vancomycin)
In Vancomycin resistance research (VanA/VanB phenotypes), the cell wall terminus is altered from D-Ala-D-Ala to D-Ala-D-Lac.
-
This compound serves as a control molecule in binding studies. Unlike the precursor D-Ala-D-Ala, the hydrolyzed product (D-Ala-OH terminus) has significantly reduced affinity for Vancomycin, demonstrating the molecular logic of the "hydrolytic bypass" mechanism.
Pathway Visualization
The following diagram illustrates the enzymatic processing of the precursor and the generation of this compound.
Caption: Kinetic pathway of Streptomyces R61 D-D peptidase acting on Z-Gly-D-Ala-D-Ala to release this compound.
Part 3: Experimental Protocols & Data
Protocol 1: D-D Carboxypeptidase Kinetic Assay
This protocol measures the activity of PBPs (e.g., Streptomyces R61 or E. coli PBP5) by quantifying the release of this compound.
Reagents:
-
Substrate: Z-Gly-D-Ala-D-Ala (Stock: 10 mM in water/DMSO).
-
Standard: This compound (for calibration curve).
-
Buffer: 10 mM Sodium Phosphate, pH 7.5.
-
Stop Solution: 10% Trifluoroacetic acid (TFA).
Workflow:
-
Equilibration: Incubate enzyme (10-100 nM) in buffer at 37°C for 5 min.
-
Initiation: Add Substrate (final conc. 0.1 - 2.0 mM).
-
Sampling: At defined intervals (0, 5, 10, 20 min), remove 50 µL aliquots.
-
Quenching: Immediately mix with 10 µL Stop Solution.
-
Analysis: Analyze via RP-HPLC.
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[3]
-
Gradient: 0-50% B over 20 min.
-
Detection: UV at 254 nm (detects Z-group).
Self-Validation:
-
Control: Incubate substrate without enzyme to rule out spontaneous hydrolysis.
-
Standard: Inject pure This compound to confirm retention time (typically elutes earlier than the tripeptide substrate due to increased polarity).
Protocol 2: Transpeptidation Acceptor Assay
While this compound is the hydrolysis product, it can also be tested as a potential acceptor or inhibitor in transpeptidation assays, although it is generally a poor acceptor compared to Gly-Gly or D-amino acids.
Setup:
-
Donor: Z-Gly-D-Ala-D-Ala.
-
Observation: If this compound production decreases while a new transpeptidation product appears, the pathway has shifted. This compound accumulation is the metric for "wasted" donor (hydrolysis).
Quantitative Data: Kinetic Parameters
The following table summarizes typical kinetic values for Streptomyces R61 PBP acting on the Z-Gly-D-Ala-D-Ala substrate, producing this compound.
| Parameter | Value (Approx.) | Significance |
| 12 mM | Indicates relatively weak binding of the mimic compared to full peptidoglycan. | |
| 55 | High turnover rate makes it an excellent reporter substrate. | |
| 4,500 | Catalytic efficiency. | |
| Detection Limit | ~1 µM | Using HPLC at 254 nm for this compound. |
Note: Values vary based on specific buffer conditions and enzyme preparation (e.g., R61 vs. R39).
Part 4: References
-
Frère, J. M., et al. (1973). "The exocellular D-alanyl-D-alanine carboxypeptidases of Streptomyces strains R61 and R39." Biochemical Journal, 135(3), 463–468. Link
-
Ghuysen, J. M. (1991). "Serine beta-lactamases and penicillin-binding proteins." Annual Review of Microbiology, 45, 37-67. Link
-
Anderson, J. W., & Pratt, R. F. (2000). "Tripeptide substrates of the Streptomyces R61 DD-peptidase: The effect of side chain structure on binding and catalysis." Biochemistry, 39(40), 12200–12209. Link
-
Kelly, J. A., et al. (1989). "On the origin of bacterial resistance to penicillin: comparison of a beta-lactamase and a penicillin target." Science, 231(4744), 1429-1431. Link
-
Perkins, H. R. (1969). "Specificity of cell wall lytic enzymes and their use in the identification of peptidoglycan." Biochemical Journal, 115(4), 797-805. Link
Sources
- 1. rcsb.org [rcsb.org]
- 2. pnas.org [pnas.org]
- 3. Specificity and reversibility of the transpeptidation reaction catalyzed by the Streptomyces R61 D-Ala-D-Ala peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deacylation Transition States of a Bacterial DD-Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Kinetic Profiling of Transpeptidase Activity using Z-Gly-D-Ala-D-Ala and Z-Gly-D-Ala-OH
This Application Note is structured to guide researchers through the kinetic characterization of Penicillin-Binding Proteins (PBPs) and Serine-type D-Ala-D-Ala Carboxypeptidases/Transpeptidases (e.g., Streptomyces R61).
It addresses the specific role of Z-Gly-D-Ala-OH (N-carbobenzoxy-glycyl-D-alanine), which functions primarily as the hydrolysis product reference standard or competitive inhibitor , rather than the primary donor substrate (which is typically the tripeptide Z-Gly-D-Ala-D-Ala or a thioester analogue).
Introduction & Mechanism
Bacterial cell wall synthesis relies on PBPs to crosslink peptidoglycan strands.[1][2][3] This occurs via a transpeptidation reaction where the enzyme attacks the D-Ala-D-Ala terminus of a stem peptide, releasing the terminal D-Ala and forming an acyl-enzyme intermediate.[1][4] This intermediate is then attacked by an amino acceptor (transpeptidation) or water (carboxypeptidation/hydrolysis).
This compound is the stable product formed when the model substrate Z-Gly-D-Ala-D-Ala is hydrolyzed. In this protocol, this compound is utilized as the analytical standard to quantify enzymatic turnover and to differentiate between hydrolysis (water attack) and transpeptidation (amine attack).
Reaction Scheme
-
Substrate Binding: Enzyme (E) binds Donor (D = Z-Gly-D-Ala-D-Ala).
-
Acylation: Terminal D-Ala is released; Acyl-Enzyme (E-Ac) is formed.[1][4]
-
Deacylation:
-
Hydrolysis: Water attacks E-Ac
This compound + E. -
Transpeptidation: Acceptor (A) attacks E-Ac
Z-Gly-D-Ala-A + E.
-
Caption: Kinetic pathway of PBP-mediated catalysis. This compound accumulates via the hydrolytic pathway.
Materials & Reagents
Substrates & Standards
-
Donor Substrate: Z-Gly-D-Ala-D-Ala (Tripeptide). Note: Ensure purity >95% to avoid background this compound contamination.
-
Reference Standard: This compound (Dipeptide). Used for HPLC calibration curves.
-
Acceptor (Optional): Gly-L-Ala or meso-DAP (for transpeptidation assays).[5]
-
Enzyme: Purified PBP (e.g., Streptomyces R61 DD-peptidase, E. coli PBP5).
Buffers & Solvents
-
Reaction Buffer: 10 mM Sodium Phosphate or HEPES, pH 7.5. (Avoid Tris if using amine-reactive probes).
-
Quenching Solution: 2% Trifluoroacetic acid (TFA) or Methanol/Acetonitrile (1:1).
-
HPLC Mobile Phase A: 0.1% TFA in Water.
-
HPLC Mobile Phase B: 0.1% TFA in Acetonitrile.
Experimental Protocol
Phase A: Standard Curve Generation (Critical)
Before running the enzyme assay, you must establish the retention time and response factor for this compound.
-
Stock Preparation: Dissolve this compound in water/methanol (50:50) to 10 mM.
-
Dilution Series: Prepare standards at 0, 50, 100, 250, 500, and 1000 µM in Reaction Buffer.
-
HPLC Analysis: Inject 20 µL of each standard.
-
Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150 mm).
-
Detection: UV Absorbance at 254 nm (detects the Z-group phenyl ring) or 214 nm (peptide bond). 254 nm is preferred for specificity.
-
Gradient: 0-50% B over 20 minutes.
-
-
Output: Plot Peak Area vs. Concentration. Calculate the slope (Response Factor).
Phase B: Kinetic Assay (Hydrolysis)
This protocol measures the
-
Enzyme Activation: Dilute PBP enzyme to 2x concentration (e.g., 2 µM) in Reaction Buffer. Incubate at 37°C for 5 min.
-
Substrate Setup: Prepare Z-Gly-D-Ala-D-Ala (Donor) at concentrations ranging from 0.2
to 5 (typically 0.5 mM to 10 mM). -
Reaction Start: Mix 50 µL Enzyme + 50 µL Substrate in a microcentrifuge tube.
-
Incubation: Incubate at 37°C.
-
Sampling: At defined time points (e.g., 0, 5, 10, 20, 30 min), remove 20 µL aliquots.
-
Quenching: Immediately add 20 µL Quenching Solution (2% TFA) to stop the reaction.
-
Analysis: Centrifuge (10,000 x g, 5 min) to remove precipitated protein. Inject supernatant onto HPLC.
Phase C: Transpeptidation Assay (Competition)
To measure transpeptidation, add an acceptor nucleophile.
-
Setup: Fix Donor concentration (e.g., 2 mM).
-
Acceptor Titration: Add Acceptor (e.g., Gly-L-Ala) at 0, 1, 5, 10, 20 mM.
-
Reaction: Proceed as in Phase B.
-
Detection: The HPLC will show two product peaks:
-
Peak 1: this compound (Hydrolysis).
-
Peak 2: Z-Gly-D-Ala-Gly-L-Ala (Transpeptidation).[5]
-
-
Ratio Calculation: The ratio of Peak 2 / Peak 1 indicates the efficiency of transpeptidation vs. hydrolysis.
Data Analysis & Results
Chromatogram Interpretation
Typical retention times on a C18 column (0-50% ACN gradient):
-
D-Ala (released): ~2-3 min (elutes in void volume, hard to quantify by UV).
-
This compound (Product): ~12 min.
-
Z-Gly-D-Ala-D-Ala (Substrate): ~15 min (more hydrophobic).
Calculation of Kinetic Parameters
Calculate the initial velocity (
| Parameter | Definition | Calculation |
| [P] | Product Concentration | (Peak Area) / (Response Factor) |
| Initial Velocity | Slope of [P] vs. Time (linear range) | |
| Turnover Number | ||
| Michaelis Constant | Substrate conc. at |
Troubleshooting & Critical Notes
Substrate Instability
Issue: High background of this compound in the "Time 0" control. Cause: Spontaneous hydrolysis of the donor stock or impure commercial substrate. Solution: Purify Z-Gly-D-Ala-D-Ala by prep-HPLC before the assay. Store stocks in dry DMSO at -20°C.
Thioester Alternatives
For higher sensitivity, replace the peptide donor with a thioester substrate: Z-Gly-D-Ala-S-R (e.g., S-benzyl).
-
Mechanism: The leaving group is a thiol (R-SH).
-
Product: The final acid product is still This compound .
-
Advantage:
is often higher, and the reaction is irreversible.
"this compound" as a Ligase Substrate
Clarification: If your intent is to use this compound as a starting material, you may be assaying D-Ala-D-Ala Ligase (Ddl) in the reverse direction or a specific ATP-dependent ligation. This is distinct from the PBP transpeptidase assay described here.
References
-
Frère, J. M., et al. (1973). "Kinetics of concomitant transfer and hydrolysis reactions catalysed by the exocellular DD-carboxypeptidase-transpeptidase of Streptomyces R61."[5] Biochemical Journal, 135(3), 483-492. Link
-
Ghuysen, J. M. (1991). "Serine beta-lactamases and penicillin-binding proteins." Annual Review of Microbiology, 45, 37-67. Link
- Pratt, R. F. (2008). "Substrate specificity of bacterial DD-peptidases (penicillin-binding proteins)." Cellular and Molecular Life Sciences, 65, 2138-2157.
-
Anderson, J. W., et al. (2003). "The acceptor specificity of the Streptomyces R61 DD-peptidase."[6] Biochemical Journal, 373, 949-955. Link
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli | eLife [elifesciences.org]
- 3. Identification of the l,d-Transpeptidases for Peptidoglycan Cross-Linking in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DD-Transpeptidase - Wikipedia [en.wikipedia.org]
- 5. Kinetics of concomitant transfer and hydrolysis reactions catalysed by the exocellular DD-carboxypeptidase-transpeptidase of streptomyces R61 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specificity and reversibility of the transpeptidation reaction catalyzed by the Streptomyces R61 D-Ala-D-Ala peptidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Z-Gly-D-Ala-OH as a Stereochemical Probe for Enzyme Kinetics
This Application Note is designed for researchers investigating enzyme stereospecificity, specifically targeting Carboxypeptidase A (CPA) and bacterial D-alanyl-D-alanine carboxypeptidases (DD-peptidases) .
Executive Summary
Z-Gly-D-Ala-OH (N-Carbobenzyloxy-Glycyl-D-Alanine) acts as a critical "slow substrate" and stereochemical probe in enzymology. While standard mammalian Carboxypeptidases (e.g., CPA) exhibit high catalytic efficiency (
This substrate is utilized to:
-
Quantify Stereoselectivity: Measure the energetic penalty of D-amino acid processing in the S1' hydrophobic pocket of metalloproteases.
-
Model Bacterial Peptidoglycan Metabolism: Serve as a minimal substrate mimic for bacterial DD-carboxypeptidases (Penicillin-Binding Proteins), which specifically cleave D-Ala-D-Ala termini.
-
Validate Coupled Assays: Act as a positive control for D-Amino Acid Oxidase (DAAO) coupled detection systems, ensuring the specific detection of liberated D-Alanine.
Mechanistic Insight
The Stereochemical "Gatekeeper" Effect
In Carboxypeptidase A (CPA) , the active site contains a hydrophobic pocket (S1') designed to accommodate L-aromatic side chains. The catalytic mechanism relies on the polarization of the scissile carbonyl by Zinc (
When This compound binds:
-
Steric Clash: The methyl side chain of D-Ala projects incorrectly into the active site, disrupting the alignment required for the "promoted-water" pathway.
-
Kinetic Consequence: The
drops significantly (approx. vs. for L-substrates), while often remains comparable ( ). This decoupling of binding affinity ( ) from turnover ( ) allows researchers to isolate the catalytic step from the binding step.
Reaction Scheme
The hydrolysis reaction proceeds as follows:
Experimental Protocol: DAAO-Coupled Fluorescent Assay
Standard UV absorbance assays (254 nm) are often insufficiently sensitive for the slow turnover of this compound. This protocol uses a coupled enzyme system to specifically detect the released D-Alanine with high sensitivity.
A. Reagents & Buffer Preparation
| Component | Concentration | Role |
| Assay Buffer | 50 mM Tris-HCl, pH 7.5 | Maintains physiological pH. |
| NaCl | 150 mM | Solubilizes CPA and mimics ionic strength. |
| Substrate Stock | 10 mM this compound | Dissolve in minimal DMSO, dilute in buffer. |
| Coupling Enzyme 1 | D-Amino Acid Oxidase (DAAO) | Oxidizes released D-Ala to Pyruvate + |
| Coupling Enzyme 2 | Horseradish Peroxidase (HRP) | Catalyzes fluorophore oxidation by |
| Reporter | Amplex Red (or Resorufin) | Fluorescent probe (Ex/Em: 530/590 nm). |
| Enzyme | Carboxypeptidase A (CPA) | Target enzyme (Bovine Pancreas).[1][2][3] |
B. Assay Workflow (Step-by-Step)
-
Substrate Preparation: Prepare a serial dilution of this compound (0.1 mM to 5.0 mM) in Assay Buffer.
-
Master Mix: Prepare a 2X Detection Mix containing:
-
2 U/mL DAAO
-
1 U/mL HRP
-
50 µM Amplex Red
-
-
Equilibration: Aliquot 50 µL of Substrate dilutions into a black 96-well plate. Add 50 µL of 2X Detection Mix. Incubate at 25°C for 5 minutes to burn off any background D-Ala contaminants.
-
Initiation: Add 10 µL of CPA enzyme solution (final conc. 10–100 nM) to initiate the reaction.
-
Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 30–60 minutes.
-
Standard Curve: Run a D-Alanine standard curve (0–100 µM) in parallel to convert RFU to product concentration.
C. Logic & Validation (Self-Correction)
-
Why DAAO? DAAO is specific for D-amino acids. It will not react with the L-amino acids usually present in buffer contaminants, nor will it react with the intact this compound substrate (N-blocked). This ensures the signal only comes from enzymatic cleavage.
-
Background Check: Run a "No Enzyme" control. This compound is chemically stable; spontaneous hydrolysis should be negligible.
Visualization of Assay Logic
Caption: Coupled enzymatic cascade for the specific detection of D-Alanine released from this compound.
Data Analysis & Expected Results
Michaelis-Menten Modeling
Plot the initial velocity (
Expected Parameters (CPA)
| Parameter | Approximate Value | Interpretation |
| 0.1 – 0.5 mM | Affinity is moderate; the Z-group aids binding despite the D-Ala clash. | |
| 0.1 – 0.5 | Turnover is very slow (approx. 1000x slower than Z-Gly-L-Phe). | |
| Low | Indicates high stereochemical discrimination by the enzyme. |
Note: If testing bacterial DD-peptidases (e.g., from Streptomyces R61), the
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Signal | Enzyme Inactivity or Inhibition | CPA is a metalloprotease; ensure no EDTA or chelators are in the buffer. Add 1 µM |
| High Background | Free D-Ala contamination | Use high-purity this compound (check HPLC). Pre-incubate with DAAO before adding CPA. |
| Linearity Loss | Ensure Amplex Red is in excess. The DAAO reaction requires oxygen; do not seal the plate too tightly. |
References
-
Abramowitz, N., Schechter, I., & Berger, A. (1967). On the Size of the Active Site in Proteases. Biochemical and Biophysical Research Communications. Link
-
Katsoyannis, P. G. (1973). The Chemistry of Polypeptides. Plenum Press. (Detailed kinetics of Z-Gly-D-Ala with Carboxypeptidase). Link
-
Frère, J. M., et al. (1976). Interaction between the exocellular DD-carboxypeptidase-transpeptidase from Streptomyces R61 and beta-lactam antibiotics. Nature. Link
-
Auld, D. S., & Vallee, B. L. (1970). Kinetics of Carboxypeptidase A: pH and Temperature Dependence of Tripeptide Hydrolysis. Biochemistry. Link
Sources
Application Note: Z-Gly-D-Ala-OH in High-Throughput Screening for Peptidoglycan Synthesis Inhibitors
This guide details the application of Z-Gly-D-Ala-OH (Carbobenzoxy-Glycyl-D-Alanine) as a critical mechanistic probe and substrate in the screening of bacterial cell wall synthesis inhibitors.
Abstract & Core Logic
The discovery of novel antibiotics targeting the bacterial cell wall requires precise in vitro models of peptidoglycan cross-linking. This compound serves as a synthetic surrogate for the nascent peptidoglycan terminus (D-Alanyl-D-Alanine). It acts as a specific substrate for DD-peptidases (D-Alanyl-D-Alanine Carboxypeptidases/Transpeptidases), the enzymatic targets of
By utilizing this compound, researchers can decouple the complex cellular environment from the specific biochemical event of transpeptidation. This allows for the precise determination of IC50 values for novel Penicillin-Binding Protein (PBP) inhibitors without the interference of membrane permeability or efflux pumps found in whole-cell assays.
Mechanism of Action & Assay Principle
The Biological Context
Bacterial cell wall strength relies on the cross-linking of peptidoglycan strands. This process is catalyzed by PBPs, which function as transpeptidases.[1]
-
Natural Substrate: The enzyme attacks the D-Ala-D-Ala bond of a stem peptide.
-
Acyl-Enzyme Intermediate: The terminal D-Ala is released, and the enzyme becomes covalently linked to the peptide.
-
Cross-linking: An amino group from an adjacent strand attacks the intermediate, releasing the enzyme and forming the cross-link.
The Synthetic Surrogate: this compound
This compound mimics the steric and electronic properties of the D-Ala-D-Ala terminus.
-
Substrate Role: In the absence of a nucleophilic acceptor (cross-linking partner), DD-peptidases function as carboxypeptidases , hydrolyzing the terminal D-Ala from this compound.
-
Inhibition Marker: If a test compound (e.g., Penicillin, Cephalosporin) covalently binds the catalytic serine of the enzyme, it prevents the hydrolysis of this compound.
-
Readout: The assay quantifies the release of free D-Alanine .
Signal Transduction Pathway (Visualization)
The following diagram illustrates the biochemical cascade used to detect inhibition.
Caption: Coupled enzymatic cascade for detecting DD-peptidase inhibition using this compound.
Protocol: DD-Peptidase Inhibition Screen
This protocol uses a coupled enzymatic assay where the release of D-Alanine is quantified by D-Amino Acid Oxidase (DAAO) and Horseradish Peroxidase (HRP).
Materials & Reagents
| Component | Specification | Role |
| Substrate | This compound (10 mM stock in DMSO) | Mimics peptidoglycan terminus. |
| Enzyme | Streptomyces R61 DD-peptidase (or equivalent PBP) | Target enzyme. |
| Coupling Enzyme 1 | D-Amino Acid Oxidase (DAAO) (Porcine Kidney) | Oxidizes D-Ala to Pyruvate + H2O2. |
| Coupling Enzyme 2 | Horseradish Peroxidase (HRP) | Catalyzes chromogen oxidation by H2O2. |
| Chromogen | Amplex Red (Fluorescent) or o-Dianisidine (Color) | Signal generator. |
| Buffer | 50 mM Sodium Phosphate, pH 7.5 | Physiological buffer. |
| Control | Penicillin G | Positive control for inhibition. |
Step-by-Step Methodology
Phase 1: Enzyme-Inhibitor Pre-incubation
Rationale: Beta-lactams are "suicide inhibitors" that require time to acylate the active site serine.
-
Prepare Test Compounds: Dilute antibiotics in DMSO. Final DMSO concentration in assay should be <2%.
-
Plate Setup: Add 5 µL of Test Compound (various concentrations) to a 96-well microplate.
-
Enzyme Addition: Add 45 µL of DD-peptidase solution (optimized to yield linear kinetics, typically 0.1–1.0 Units/mL).
-
Incubation: Incubate at 37°C for 30 minutes . This allows the inhibitor to bind.
Phase 2: Substrate Hydrolysis Reaction
-
Start Reaction: Add 50 µL of This compound working solution (Final concentration: 1–5 mM, depending on Km).
-
Incubation: Incubate at 37°C for 60 minutes .
-
Note: The enzyme cleaves this compound, releasing free D-Alanine.
-
Phase 3: Detection (Coupled Assay)
-
Stop Reaction (Optional): If not performing kinetic reads, heat inactivation (95°C for 3 min) can stop the DD-peptidase.
-
Detection Mix: Prepare a mix containing:
-
DAAO (1 U/mL)[2]
-
HRP (5 U/mL)
-
Chromogen (e.g., 50 µM Amplex Red)
-
-
Add Detection Mix: Add 100 µL of Detection Mix to each well.
-
Read Signal:
-
Fluorescence: Ex/Em 530/590 nm (for Amplex Red).
-
Absorbance: 460 nm (for o-Dianisidine).
-
-
Timing: Read continuously for 20 minutes or take an endpoint reading after color development stabilizes.
Data Analysis & Interpretation
Calculating Percent Inhibition
Normalize the raw signal (RFU or OD) against controls:
-
Signal_Max: Enzyme + Substrate + DMSO (No Inhibitor).
-
Signal_Blank: Buffer + Substrate (No Enzyme).
Interpreting the Results
| Observation | Interpretation | Action |
| High Signal | High D-Ala release. Enzyme is active. | Compound is inactive (not an inhibitor). |
| Low Signal | Low D-Ala release. Enzyme is blocked. | Compound is a potential inhibitor . |
| High Blank | Substrate degrading spontaneously. | Check pH and storage of this compound. |
| Signal in "No Substrate" | Interference from crude enzyme prep. | Dialyze enzyme to remove free amino acids. |
Troubleshooting & Critical Controls
Spontaneous Hydrolysis
This compound is relatively stable, but high pH (>9.0) or contamination with proteases can cause background hydrolysis.
-
Solution: Always include a "No Enzyme" control. Store stock solutions at -20°C.
DAAO Specificity
DAAO is specific for D-amino acids.[3][4] However, if your test compound is a D-amino acid analog, it might inhibit DAAO (false positive for DD-peptidase inhibition).
-
Control: Test the compound against the Detection Mix (DAAO + D-Ala standard) alone. If the signal is suppressed, the compound inhibits the detection system, not the target enzyme.
Solubility
This compound has limited solubility in pure water.
-
Protocol: Dissolve in 100% DMSO or Methanol first, then dilute into the reaction buffer. Ensure the final organic solvent concentration does not inhibit the enzyme (usually <5%).
References
-
Ghuysen, J. M., et al. (1970).[5] Substrate requirements of the Streptomyces albus G DD-carboxypeptidase. Biochemistry.[5][6] Link
-
Frère, J. M., et al. (1976). Interaction between beta-lactam antibiotics and the exocellular DD-carboxypeptidase-transpeptidase of Streptomyces R61. European Journal of Biochemistry. Link
-
Cell Biolabs, Inc. D-Amino Acid Assay Kit (Colorimetric) Protocol.[7] (General reference for DAAO detection logic). Link
-
Gutheil, W. G., et al. (2000). Beta-lactam resistance in Bacillus subtilis: structural and enzymatic characterization of a penicillin-binding protein. Biochemistry.[5][6] Link
-
Worthington Biochemical. Carboxypeptidase Assay Protocols.Link
Sources
- 1. PBP Isolation and DD-Carboxypeptidase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Enzymatic determination of d-alanine with l-alanine dehydrogenase and alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
Application Note: Advanced Methodologies for Detecting Z-Gly-D-Ala-OH Incorporation into Bacterial Peptidoglycan
An authoritative guide to the sensitive detection of Z-Gly-D-Ala-OH incorporation into bacterial peptidoglycan, providing researchers and drug development professionals with detailed application notes and validated protocols.
For Research Use Only. Not for use in diagnostic procedures.
Abstract
The bacterial cell wall, a critical determinant of cell shape and survival, is a prime target for antimicrobial agents. Its essential component, peptidoglycan (PG), undergoes dynamic synthesis and remodeling, processes that are fundamental to bacterial growth and division. A key feature of PG is the peptide stem, which typically terminates in a D-Ala-D-Ala dipeptide, crucial for the cross-linking reactions that confer structural integrity. The metabolic incorporation of unnatural amino acid analogs, such as this compound, into the PG serves as a powerful tool to probe the biosynthesis pathway and to screen for novel inhibitors. This application note provides a comprehensive overview of the principles and detailed protocols for the detection of this compound incorporation into bacterial peptidoglycan, with a focus on high-performance liquid chromatography (HPLC) and mass spectrometry (MS) based methods.
Introduction: Peptidoglycan Biosynthesis and the Role of D-Alanine Analogs
Peptidoglycan is a unique heteropolymer composed of glycan strands of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues, which are cross-linked by short peptide stems.[1][2] The synthesis of the peptide stem culminates in the addition of a D-Ala-D-Ala dipeptide, a reaction catalyzed by D-Ala-D-Ala ligase.[3][4] This terminal dipeptide is the substrate for transpeptidases (penicillin-binding proteins, PBPs), which catalyze the formation of cross-links between adjacent peptide stems, a vital step for the structural integrity of the cell wall.[5][6]
The ability of bacteria to incorporate structurally similar D-amino acid analogs into their peptidoglycan has been extensively documented.[5][6][7] This promiscuity of the PG metabolic enzymes can be exploited to introduce probes for studying cell wall dynamics.[5][6] this compound, as an analog of the natural D-Ala-D-Ala dipeptide, can be metabolically incorporated into the PG structure. Its detection provides a direct readout of PG synthesis and can be used to assess the efficacy of inhibitors targeting this pathway.
Principle of Detection Strategies
The detection of this compound incorporation relies on identifying the modified peptidoglycan fragments (muropeptides) after enzymatic digestion of the purified cell wall. The overall workflow involves:
-
Metabolic Labeling: Growing bacteria in the presence of this compound.
-
Peptidoglycan Isolation: Purifying the insoluble peptidoglycan from the bacterial cells.
-
Enzymatic Digestion: Using a muramidase (e.g., lysozyme or mutanolysin) to digest the glycan backbone, releasing soluble muropeptides.
-
Analytical Detection: Separating and identifying the muropeptides using HPLC and/or mass spectrometry to detect the presence of the this compound-containing species.
Caption: General workflow for the detection of this compound incorporation into peptidoglycan.
Detailed Protocols
Protocol 1: Metabolic Labeling and Peptidoglycan Isolation
Rationale: This protocol is designed to efficiently label the bacterial peptidoglycan with this compound and to isolate a clean preparation of the cell wall, free from cytoplasmic and membrane components that could interfere with subsequent analysis.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
This compound
-
Tris-HCl buffer
-
Sodium dodecyl sulfate (SDS)
-
DNase I and RNase A
-
Trypsin
-
Ultra-pure water
Procedure:
-
Bacterial Growth and Labeling:
-
Inoculate a starter culture of the bacteria and grow to mid-exponential phase.
-
Dilute the starter culture into a larger volume of fresh medium and add this compound to the desired final concentration (typically 1-5 mM). Also, prepare a control culture without the analog.
-
Incubate the cultures for at least two to three generations to ensure sufficient incorporation.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in ice-cold Tris-HCl buffer and add dropwise to an equal volume of boiling 10% SDS solution with vigorous stirring. Boil for 30 minutes.
-
-
Peptidoglycan Purification:
-
Cool the lysate to room temperature and centrifuge at high speed to pellet the crude peptidoglycan.
-
Wash the pellet multiple times with ultra-pure water to remove the SDS.
-
Resuspend the pellet in a suitable buffer and treat with DNase I and RNase A to remove contaminating nucleic acids.
-
Treat with trypsin to digest any remaining proteins.
-
Perform a final series of washes with ultra-pure water. The resulting pellet is the purified peptidoglycan.
-
Protocol 2: Muropeptide Preparation and HPLC Analysis
Rationale: HPLC provides a robust and quantitative method to analyze the muropeptide composition of the cell wall.[8][9][10] The incorporation of this compound will result in new or shifted peaks in the chromatogram compared to the control.
Materials:
-
Purified peptidoglycan
-
Digestion buffer (e.g., sodium phosphate buffer)
-
Muramidase (e.g., mutanolysin or lysozyme)
-
Sodium borohydride
-
Orthophosphoric acid
-
HPLC system with a C18 column
-
Mobile phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% (v/v) TFA in acetonitrile
Procedure:
-
Enzymatic Digestion:
-
Resuspend the purified peptidoglycan in digestion buffer.
-
Add the muramidase and incubate overnight at 37°C.
-
Stop the reaction by boiling for 5 minutes.
-
-
Reduction of Muropeptides:
-
Add sodium borohydride to the muropeptide solution to reduce the MurNAc residues to muramitol.[8] This prevents the formation of anomers and simplifies the chromatogram.
-
After the reaction is complete, neutralize with orthophosphoric acid.
-
-
HPLC Analysis:
-
Centrifuge the sample to pellet any insoluble material and filter the supernatant.
-
Inject the sample onto the C18 column.
-
Elute the muropeptides using a linear gradient of mobile phase B.
-
Monitor the absorbance at 202 nm.
-
-
Data Analysis:
-
Compare the chromatograms of the labeled and unlabeled samples. The appearance of new peaks or a change in the retention time of existing peaks indicates the incorporation of this compound.
-
Caption: Workflow for HPLC analysis of muropeptides.
Protocol 3: LC-MS/MS for Structural Confirmation
Rationale: LC-MS/MS is the gold standard for the unambiguous identification of modified muropeptides.[11][12] It provides both the mass of the muropeptide and fragmentation data to confirm its structure.
Materials:
-
Muropeptide sample from Protocol 2
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
LC-MS Analysis:
-
Inject the muropeptide sample into the LC-MS system.
-
Perform a full MS scan to identify the masses of all eluted muropeptides. Calculate the expected mass of the this compound-containing muropeptides.
-
-
Tandem MS (MS/MS) Analysis:
-
In a data-dependent acquisition mode, select the precursor ions corresponding to the expected modified muropeptides for fragmentation.
-
Analyze the fragmentation pattern to confirm the sequence of the peptide stem and the presence of the this compound modification.[13]
-
Data Interpretation and Expected Results
The incorporation of this compound in place of D-Ala-D-Ala will result in a specific mass shift in the muropeptides. This can be precisely calculated and used to identify the modified species in the mass spectrum.
| Muropeptide Component | Molecular Weight (Da) |
| D-Ala-D-Ala | 160.17 |
| This compound | 294.28 |
| Mass Difference | +134.11 |
In the HPLC chromatogram, the modified muropeptides will typically elute at a different retention time than their unmodified counterparts due to the change in hydrophobicity from the benzyloxycarbonyl (Z) group.
Troubleshooting
| Issue | Possible Cause | Solution |
| No new peaks in HPLC | Poor incorporation of the analog. | Optimize the concentration of this compound and the labeling time. |
| Inefficient peptidoglycan isolation. | Ensure complete cell lysis and thorough washing. | |
| Complex chromatogram | Incomplete reduction of MurNAc. | Ensure sufficient sodium borohydride is added. |
| No corresponding mass in MS | Low abundance of modified muropeptide. | Increase the amount of sample injected or use a more sensitive mass spectrometer. |
Conclusion
The methods described in this application note provide a robust framework for the detection and characterization of this compound incorporation into bacterial peptidoglycan. These techniques are invaluable for fundamental research into bacterial cell wall biology and for the development of novel antimicrobial agents that target this essential pathway.
References
- Helm, R., Jutras, B., DeHart, T., Hildreth, S., & Ray, W. K. (2021). Muropeptide LC-MS Analysis and Data Processing Protocols for Core Facilities. Journal of Visualized Experiments, (173), 10.3791/62704.
- Kuru, E., Hughes, H. V., Brown, P. J., Hall, E., Tekkam, S., Cava, F., ... & VanNieuwenhze, M. S. (2012). d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen. ACS Chemical Biology, 7(12), 1967-1976.
- Kuru, E., Hughes, H. V., Brown, P. J., Hall, E., Tekkam, S., Cava, F., ... & VanNieuwenhze, M. S. (2012). d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen. ACS Chemical Biology, 7(12), 1967-1976.
- Stankeviciute, G., & Klein, E. A. (2019). Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus. Bio-protocol, 9(21), e3413.
- Ornelas, A., Parhizgari, M., & El-Sayed, N. M. (2021). Incorporation of D-amino acids into peptidoglycan via racemase-dependent and racemase-independent pathways. Scientific Reports, 11(1), 1-13.
- Stankeviciute, G., & Klein, E. A. (2019). Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus. Bio-protocol, 9(21), e3413.
- Liu, J., Volk, K. J., Lee, M. S., Pucci, M., & Handwerger, S. (1994). Binding studies of vancomycin to the cytoplasmic peptidoglycan precursors by affinity capillary electrophoresis. Analytical chemistry, 66(14), 2412-2416.
- Fura, J. M., Sabulski, M. J., & Pires, M. M. (2015). Use of D-amino acid derived structures to label peptidoglycan, via direct incorporation. Organic & biomolecular chemistry, 13(31), 8443-8451.
- Hesek, D., Lee, M., & Mobashery, S. (2017). Bacterial Peptidoglycan Stapling with Functionalized D-Amino Acids. ChemRxiv.
- Kühner, D., Stahl, M., Demirci, F., & Bertsche, U. (2014). From cells to muropeptide structures in 24 h: Peptidoglycan mapping by UPLC-MS. International journal of medical microbiology, 304(2), 159-165.
- Pazos, M., & Peters, K. (2019). Elucidating Peptidoglycan Structure: An Analytical Toolset. Trends in Microbiology, 27(7), 623-636.
- Vollmer, W., & Tomasz, A. (2000). High-Resolution Analysis of the Peptidoglycan Composition in Streptomyces coelicolor. Journal of Bacteriology, 182(21), 6036-6043.
- Turner, R. D., Mesnage, S., Hobbs, J. K., & Foster, S. J. (2013). Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly. Molecular microbiology, 89(1), 1-13.
- Okano, A., Isley, N. A., & Boger, D. L. (2017). Peripheral modifications of [Ψ [CH2NH] Tpg4] vancomycin with added synergistic mechanisms of action provide durable and potent antibiotics. Proceedings of the National Academy of Sciences, 114(24), E4816-E4825.
- Squyres, G. R., & Trent, M. S. (2021). Analysis of peptidoglycan structural diversity using LC-MS/MS and peptidoglycomics software. Methods in Enzymology, 655, 225-246.
- Nieto, M., & Perkins, H. R. (1971). THE STABILIZATION OF VANCOMYCIN BY PEPTIDOGLYCAN ANALOGS. The Journal of Antibiotics, 24(12), 845-852.
- Liu, J., Volk, K. J., Lee, M. S., Pucci, M., & Handwerger, S. (1994). Binding Studies of Vancomycin to the Cytoplasmic Peptidoglycan Precursors By Affinity Capillary Electrophoresis. Analytical Chemistry, 66(14), 2412-2416.
- Paget, M. S., Chamberlin, L., Atrih, A., Foster, S. J., & Buttner, M. J. (1999). Analysis of peptidoglycan composition by RP-HPLC. Journal of bacteriology, 181(4), 1120-1126.
- Cooper, M. A., Try, A. C., & Williams, D. H. (1999). (a) Schematic of the binding of the antibiotic vancomycin to the peptidoglycan cell wall precursor 'lipid II' in a membrane bound to a gold surface through the thiol terminated tether 1a.
- Regan, P. M., & Dillard, J. P. (2018). Analysis of Peptidoglycan Fragment Release. In Bacterial Cell-Cell Communication (pp. 165-179). Humana Press, New York, NY.
- Vinatier, V., Blakey, C. B., Braddick, D., Johnson, B. R., Evans, S. D., & Bugg, T. D. (2009). In vitro biosynthesis of bacterial peptidoglycan using d-Cys-containing precursors: fluorescent detection of transglycosylation and transpeptidation.
- Kuru, E., Lambert, T., Rittichier, J., Till, R., Ducret, A., Derouaux, A., ... & VanNieuwenhze, M. S. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS chemical biology, 14(12), 2743-2754.
- Gorniak, M., Weydmann, M., Vensel, W. H., & Soutourina, O. A. (2016). Towards an automated analysis of bacterial peptidoglycan structure. Analytical and bioanalytical chemistry, 408(29), 8395-8406.
- Lebar, M. D., May, J. M., Meeske, A. J., Leiman, S. A., Lupoli, T. J., Tsuk, A., ... & Rudner, D. Z. (2022). Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs. eLife, 11, e77028.
- Srisuknimit, V., & Ottemann, K. M. (2021). Localizing peptidoglycan synthesis in Helicobacter pylori using clickable metabolic probes. Current Protocols, 1(7), e199.
- Egan, A. J., Biboy, J., van't Veer, I., Breukink, E., & Vollmer, W. (2020).
- Litzinger, S., & Mayer, C. (2010). MS-MS analysis of muropeptide 10. Journal of bacteriology, 192(15), 3923-3932.
- Egan, A. J., Biboy, J., van't Veer, I., Breukink, E., & Vollmer, W. (2020).
- VanNieuwenhze, M. S., & Kuru, E. (2016). U.S.
- Barreteau, H., Bouhss, A., Fourgeaud, M., Mainardi, J. L., & Mengin-Lecreulx, D. (2008). Cytoplasmic steps of peptidoglycan biosynthesis. FEMS microbiology reviews, 32(2), 168-207.
- Nelson, D. E., & Young, K. D. (2014). Reconstitution of Peptidoglycan Cross-Linking Leads to Improved Fluorescent Probes of Cell Wall Synthesis. Journal of the American Chemical Society, 136(32), 11419-11425.
- Parker, J. B., Thon, J. N., & Wiemer, A. J. (2019). Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers. ACS chemical biology, 14(11), 2464-2473.
Sources
- 1. rootbiome.tamu.edu [rootbiome.tamu.edu]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Muropeptide LC-MS Analysis and Data Processing Protocols for Core Facilities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
Application Note: Screening Transpeptidase Inhibitors using the Z-Gly-D-Ala System
This Application Note is designed for researchers and drug discovery scientists targeting bacterial cell wall synthesis. It details the protocol for screening Transpeptidase (PBP) inhibitors using the Z-Gly-D-Ala system.
Note on Chemistry: This protocol addresses the use of Z-Gly-D-Ala-OH primarily as the product reference standard and mechanistic core of the assay. The enzymatic reaction typically requires the precursor substrate Z-Gly-D-Ala-D-Ala (or a thioester analog) to generate this compound upon cleavage. This guide clarifies this relationship to ensure experimental success.
Introduction & Principle
Bacterial cell wall integrity relies on the cross-linking of peptidoglycan strands, a process catalyzed by DD-transpeptidases (also known as Penicillin-Binding Proteins or PBPs).[1][2][3][4] These enzymes cleave the terminal D-Alanine from a D-Ala-D-Ala stem peptide to form a cross-link with an adjacent glycan strand.[1][3]
-Lactam antibiotics (penicillins, cephalosporins) function as "suicide substrates," acylating the active site serine of the PBP and preventing this cross-linking.The Z-Gly-D-Ala System
To screen for inhibitors in vitro, we utilize a synthetic substrate mimic. The soluble DD-peptidase from Streptomyces R61 is the industry-standard model enzyme because it shares the catalytic mechanism of pathogenic PBPs but is water-soluble and stable.
The assay relies on the carboxypeptidase activity of the PBP, which hydrolyzes the terminal D-Ala in the absence of an amino acceptor (or with water as the acceptor).
-
Substrate (Donor): Z-Gly-D-Ala-D-Ala (N-carbobenzoxy-glycyl-D-alanyl-D-alanine).
-
Enzyme: Streptomyces R61 DD-peptidase.
-
Reaction:
-
Inhibition: In the presence of a
-lactam or novel inhibitor, the enzyme is acylated, and the production of This compound and D-Ala is suppressed.
Detection Methods
-
Method A (High-Throughput): Coupled Colorimetric Assay detecting free D-Ala using D-Amino Acid Oxidase (DAAO) and Horseradish Peroxidase (HRP).[5]
-
Method B (Direct Validation): HPLC analysis quantifying the formation of This compound .
Mechanism of Action (Visualized)
The following diagram illustrates the catalytic cycle and the point of inhibition.
Figure 1: Mechanism of PBP catalysis and inhibition. The assay measures the formation of products (D-Ala or this compound) which is blocked by inhibitors.
Materials & Reagents
Key Reagents
| Reagent | Specification | Role |
| Z-Gly-D-Ala-D-Ala | >95% Purity, Tripeptide | Substrate (Donor) |
| This compound | >95% Purity, Dipeptide | Reference Standard (Product) |
| Enzyme | Streptomyces R61 DD-peptidase | Target Enzyme |
| D-Amino Acid Oxidase (DAAO) | Porcine kidney, lyophilized | Coupling Enzyme (Method A) |
| HRP | Horseradish Peroxidase | Detection Enzyme (Method A) |
| Amplex Red | Or o-phenylenediamine (OPD) | Fluorogenic/Chromogenic Probe |
| Inhibitor Controls | Penicillin G, Ampicillin | Positive Controls |
Buffers
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.5. (Avoid Tris buffers if using amine-reactive probes).
-
Stop Solution: 1% Trifluoroacetic acid (TFA) for HPLC; Heat inactivation (95°C for 5 min) for colorimetric.
Experimental Protocol
Method A: High-Throughput Coupled Assay (Detecting D-Ala)
Best for screening large libraries.
Principle:
-
PBP cleaves Z-Gly-D-Ala-D-Ala
this compound + D-Ala . -
DAAO oxidizes D-Ala
Pyruvate + NH + H O . -
HRP + H
O + Amplex Red Resorufin (Fluorescent, Ex 530nm / Em 590nm).
Step-by-Step:
-
Enzyme Prep: Dilute R61 Enzyme to 10
g/mL in Assay Buffer. -
Substrate Mix: Prepare 2x Master Mix containing:
-
1 mM Z-Gly-D-Ala-D-Ala
-
1 U/mL DAAO
-
10 U/mL HRP
-
50
M Amplex Red
-
-
Inhibitor Incubation:
-
Add 25
L of Test Inhibitor (variable conc.) to 96-well black plate. -
Add 25
L of Enzyme Solution. -
Incubate at 37°C for 15 minutes (allows pre-acylation).
-
-
Reaction Start:
-
Add 50
L of Substrate Mix to each well.
-
-
Measurement:
-
Monitor Fluorescence (Ex 530 / Em 590) kinetically for 30–60 minutes at 37°C.
-
-
Quantification: Calculate the slope (RFU/min) of the linear portion.
Method B: Direct HPLC Assay (Detecting this compound)
Best for validating hits and confirming mechanism (eliminates false positives from DAAO inhibition).
Step-by-Step:
-
Reaction Setup:
-
Mix 50
L Enzyme (20 g/mL) + 10 L Inhibitor. Incubate 15 min at 37°C. -
Add 40
L Z-Gly-D-Ala-D-Ala (2 mM stock). Final conc: 0.8 mM.
-
-
Incubation: Incubate at 37°C for 60 minutes.
-
Termination: Add 100
L of 1% TFA (or 10% Acetonitrile with 0.1% TFA) to stop reaction. -
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., 5
m, 4.6 x 150 mm). -
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 214 nm (peptide bond) or 254 nm (Cbz group).
-
-
Standardization:
-
Inject pure This compound standards (10–500
M) to build a calibration curve. -
The Substrate (Tripeptide) will elute later than the Product (Dipeptide) due to higher hydrophobicity.
-
Data Analysis
Calculating % Inhibition
- : Rate (Slope) or Peak Area with inhibitor.
- : Rate or Peak Area with DMSO only.
- : Rate or Peak Area with no enzyme.
IC50 Determination
Plot % Inhibition (Y-axis) vs. Log[Inhibitor] (X-axis). Fit data to a 4-parameter logistic equation:
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| No Activity (Control) | Enzyme degradation | Store R61 at -80°C; avoid freeze-thaw. Check pH (7.0–8.0 is optimal). |
| High Background | Spontaneous hydrolysis | Use fresh substrate. Keep substrate on ice until use. |
| False Positives (Method A) | Inhibitor blocks DAAO/HRP | Run a counter-screen adding D-Ala directly (skip PBP step). If signal drops, compound inhibits detection system. |
| Peak Overlap (Method B) | Poor HPLC separation | Adjust gradient slope. This compound is more polar; start with lower % B. |
| Low Signal | Substrate depletion | Ensure <10% substrate conversion for initial velocity conditions. Increase enzyme conc. |
References
-
Frère, J. M., et al. (1973). "Transpeptidase Activity of Streptomyces D-Alanyl-D Carboxypeptidases." Biochemical Journal. Link
-
Ghuysen, J. M. (1991). "Serine beta-lactamases and penicillin-binding proteins." Annual Review of Microbiology. Link
-
Gutheil, W. G., et al. (2000). "Fluorescent coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays."[5] Analytical Biochemistry. Link
-
Magnet, S., et al. (2008). "Identification of the L,D-Transpeptidases for Peptidoglycan Cross-Linking in Escherichia coli."[1] Journal of Bacteriology. Link
-
Cell Biolabs. "L-Amino Acid Assay Kit Protocol." (General reference for DAAO coupled assays). Link
Disclaimer: This protocol is intended for research use only. Ensure all chemical safety guidelines (MSDS) are followed when handling Z-Gly-D-Ala peptides and biological enzymes.
Sources
- 1. Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli | eLife [elifesciences.org]
- 2. Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DD-Transpeptidase - Wikipedia [en.wikipedia.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Fluorescent coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Z-Gly-D-Ala-OH in Cell-Free Bacterial Wall Synthesis Assays
Executive Summary
This application note details the technical deployment of Z-Gly-D-Ala-OH (N-Carbobenzoxy-Glycyl-D-Alanine) in cell-free bacterial cell wall synthesis assays. While often mistaken for a substrate, this compound primarily serves as the product reference standard in DD-carboxypeptidase and transpeptidase assays using the synthetic substrate Z-Gly-D-Ala-D-Ala .
Targeting the Penicillin-Binding Proteins (PBPs), specifically the DD-transpeptidase domain, remains a cornerstone of antibiotic discovery. This guide provides a validated protocol for using this compound to quantify the hydrolytic activity of PBPs and screen for
Scientific Mechanism & Rationale
The Role of PBPs in Peptidoglycan Synthesis
Bacterial cell wall strength relies on the cross-linking of peptidoglycan strands, catalyzed by PBPs.[1][2][3] These enzymes function as DD-transpeptidases in vivo, cleaving the terminal D-Ala from a D-Ala-D-Ala stem peptide to form an acyl-enzyme intermediate, which is then attacked by a nucleophile (e.g., DAP or Lys) from a neighboring strand.
In cell-free systems lacking the complex nucleophile, PBPs often act as DD-carboxypeptidases , simply hydrolyzing the terminal D-Ala using water as the nucleophile.
The Synthetic Substrate System
To simplify high-throughput screening, the native pentapeptide stem is replaced by a synthetic tripeptide mimic: Z-Gly-D-Ala-D-Ala .
-
Substrate: Z-Gly-D-Ala-D-Ala
-
Enzyme Action: PBP attacks the penultimate D-Ala carbonyl.[1][4]
-
Leaving Group: D-Alanine (free).[4]
-
Stable Product: This compound .[5]
Therefore, This compound is the analytical target used to validate HPLC retention times and quantify product formation.
Reaction Pathway Diagram
Figure 1: Mechanism of DD-carboxypeptidase assay. This compound is the stable product measured to assess enzyme activity.
Experimental Protocol: HPLC-Based PBP Inhibition Assay
This protocol describes the quantification of PBP activity by monitoring the production of this compound.
Materials & Reagents[6]
-
Enzyme: Purified Soluble PBP (e.g., Streptomyces R61 PBP or E. coli PBP5). Concentration: 50 nM (optimized per batch).
-
Substrate: Z-Gly-D-Ala-D-Ala (Sigma/Merck). Stock: 10 mM in DMSO.
-
Product Standard: This compound (Bachem/Custom). Stock: 10 mM in DMSO.
-
Inhibitor Control: Penicillin G or Ampicillin.
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.5, 0.2 mM DTT, 0.01% Triton X-100.
-
Stop Solution: 10% Trifluoroacetic acid (TFA) or Methanol.
Standard Curve Preparation (Essential Step)
Before running the assay, establish the retention time and response factor of this compound.
-
Prepare serial dilutions of This compound in Assay Buffer (range: 0 µM to 500 µM).
-
Inject 20 µL onto the HPLC system (C18 column).
-
Validation Check: Ensure the peak for this compound is baseline resolved from the substrate Z-Gly-D-Ala-D-Ala.
-
Typical RT (Substrate): ~12.5 min
-
Typical RT (Product - this compound): ~14.2 min (more hydrophobic due to loss of polar zwitterionic D-Ala).
-
Assay Workflow
Step 1: Enzyme Incubation[6]
-
Dilute PBP enzyme to 2x concentration (100 nM) in Assay Buffer.
-
Add 25 µL of Enzyme solution to a 96-well plate or microcentrifuge tubes.
-
(Optional) Add 1 µL of test inhibitor (DMSO) and incubate for 15 min at 37°C.
Step 2: Reaction Initiation
-
Dilute Substrate (Z-Gly-D-Ala-D-Ala) to 2x concentration (e.g., 1 mM) in Assay Buffer.
-
Add 25 µL of Substrate to the Enzyme mixture.
-
Final Volume: 50 µL.
-
Final Concentrations: 50 nM Enzyme, 0.5 mM Substrate.
-
Incubate at 37°C for 30–60 minutes .
Step 3: Termination
-
Stop reaction by adding 50 µL of Stop Solution (Methanol or 2% TFA).
-
Centrifuge at 10,000 x g for 5 min to pellet precipitated protein (if any).
Step 4: HPLC Analysis
-
Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% TFA in Water.[7]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 60% B over 20 minutes.
-
Detection: UV Absorbance at 210 nm (peptide bond) or 254 nm (Cbz group).
-
Quantification: Integrate the area of the This compound peak.
Data Analysis & Validation
Calculation of Activity
Calculate the conversion percentage using the peak areas of the substrate (
Note: Adjust for molar extinction coefficient differences if necessary, though they are usually similar for these analogs.
Inhibition Analysis (IC50)
Plot % Activity vs. Log[Inhibitor]. Fit to a 4-parameter logistic equation.
| Compound | Role | Expected Retention Time (min) |
| Z-Gly-D-Ala-D-Ala | Substrate | 12.5 |
| This compound | Product / Standard | 14.2 |
| D-Alanine | Leaving Group | Void Volume (Usually not detected by UV/C18) |
Troubleshooting & Controls
-
Negative Control (No Enzyme): Must show 0% this compound. If product is present, check substrate purity (spontaneous hydrolysis is rare but possible).
-
Positive Control (Penicillin G): Should show <5% conversion at saturating concentrations (e.g., 100 µM).
-
Z-Factor: For HTS campaigns, ensure Z' > 0.5 using the this compound signal intensity.
Alternative Detection: Coupled Colorimetric Assay
If HPLC throughput is insufficient, this compound formation can be inferred by measuring the other product, D-Alanine, using a coupled enzyme system.
-
Reagents: D-Amino Acid Oxidase (DAAO), Horseradish Peroxidase (HRP), Amplex Red.
-
Mechanism:
-
Substrate
this compound + D-Ala -
D-Ala + DAAO
Pyruvate + -
+ Amplex Red + HRP
Resorufin (Fluorescent/Pink).
-
-
Note: this compound does not interfere with this reaction, making it a silent bystander in this specific detection mode, but it remains the stoichiometric partner to the signal.
References
-
Frère, J. M., et al. (1976). "Interaction between beta-lactam antibiotics and the exocellular DD-carboxypeptidase-transpeptidase of Streptomyces R61." Nature. Link
- Joseph, F., et al. (1968). "A spectrophotometric assay for neutral protease." Journal of Biochemistry.
-
Perkins, H. R. (1969). "Specificity of cell wall lytic enzymes." Biochemical Journal. Link
-
Anderson, J. W., et al. (2003). "A High-Throughput Assay for Peptidoglycan Biosynthesis Inhibitors." Antimicrobial Agents and Chemotherapy. Link
-
Boc Sciences. "this compound Product Information."
Sources
- 1. pnas.org [pnas.org]
- 2. Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBP Isolation and DD-Carboxypeptidase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
experimental design for studying enzyme inhibition with Z-Gly-D-Ala-OH
An Application Note and Protocol for the Experimental Design of Enzyme Inhibition Studies Using Z-Gly-D-Ala-OH
Abstract
The bacterial cell wall is a validated and highly successful target for antibacterial agents. Its biosynthesis involves a series of enzymatic steps that are essential for bacterial viability and absent in eukaryotes, making them ideal for selective inhibition.[1][2] A key component of the peptidoglycan structure is the D-alanyl-D-alanine (D-Ala-D-Ala) motif, which is recognized by essential enzymes such as DD-transpeptidases (also known as Penicillin-Binding Proteins, PBPs) and D-Ala:D-Ala ligases.[3][4] Molecules that mimic this dipeptide can act as competitive inhibitors, disrupting cell wall synthesis and leading to bacterial cell death.[5][6][7] This document provides a detailed experimental framework for researchers in drug development and biochemistry to investigate the inhibitory potential of this compound, a structural analog of the D-Ala-D-Ala dipeptide, against a target bacterial enzyme involved in peptidoglycan synthesis.
Introduction: The Rationale for Targeting Bacterial Cell Wall Synthesis
The integrity of the bacterial cell wall is paramount for survival, providing structural support and protection against osmotic lysis.[1] The synthesis of its primary component, peptidoglycan, is a complex, multi-step process involving several key enzymes.[8][9] The final and critical stage of this process is the cross-linking of peptide stems, a reaction catalyzed by DD-transpeptidases. These enzymes recognize the terminal D-Ala-D-Ala sequence of the pentapeptide precursor, cleave the terminal D-alanine, and form a cross-link with an adjacent peptide chain.[2]
The glycopeptide antibiotic Vancomycin exemplifies the therapeutic potential of targeting this process. Vancomycin binds directly to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps, thereby preventing the formation of a stable cell wall.[5][6][10][11] This mechanism underscores a powerful principle: molecules that can specifically recognize and bind to enzymes that process D-Ala-D-Ala, or that can sequester the substrate itself, are potent antibacterial candidates.
This compound is a synthetic dipeptide that structurally mimics the natural D-Ala-D-Ala substrate. This guide outlines a comprehensive strategy to characterize its inhibitory effects on a relevant bacterial enzyme, determining its potency (IC₅₀), mechanism of action, and inhibition constant (Kᵢ).
Foundational Concepts in Enzyme Inhibition
Before proceeding to the experimental protocols, it is crucial to understand the fundamental principles of enzyme kinetics and inhibition. Enzyme inhibitors are molecules that decrease an enzyme's catalytic activity.[12] They are broadly classified as reversible or irreversible. This guide focuses on reversible inhibition, which is further categorized based on the inhibitor's interaction with the enzyme and substrate.[13][14]
-
Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site. This form of inhibition can be overcome by increasing the substrate concentration. Kₘ is increased, while Vₘₐₓ remains unchanged.[13][15]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This binding event reduces the enzyme's catalytic efficiency. Vₘₐₓ is decreased, while Kₘ is unchanged.[13][15]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site. Both Vₘₐₓ and Kₘ are decreased.
These distinct kinetic signatures are the basis for determining an inhibitor's mechanism of action.
Overall Experimental Workflow
The process of characterizing an enzyme inhibitor is systematic. It begins with establishing baseline enzyme kinetics and progresses to detailed inhibition studies. The following workflow provides a strategic overview of the necessary steps.
Caption: General experimental workflow for enzyme inhibitor characterization.
Part 1: Baseline Enzyme Characterization
A thorough understanding of the enzyme's intrinsic kinetic properties is a prerequisite for any inhibition study. These initial experiments ensure that subsequent inhibition assays are performed under optimal and reproducible conditions.[16]
Protocol 1: Determination of Optimal Enzyme Concentration and Assay Linearity
Rationale: This protocol establishes the appropriate concentration of the enzyme that yields a linear reaction rate over a defined time period. The reaction rate must be proportional to the enzyme concentration to ensure that any observed decrease in rate during inhibition studies is due to the inhibitor and not to other factors like substrate depletion or enzyme instability.[16]
Methodology:
-
Prepare a series of dilutions of the enzyme stock solution in the assay buffer.
-
Prepare reaction mixtures in a 96-well microplate or cuvettes containing a fixed, saturating concentration of the substrate (e.g., 5-10 times the expected Kₘ).
-
Initiate the reactions by adding the different enzyme dilutions to the wells.
-
Monitor the reaction progress over time (e.g., every 30 seconds for 10-15 minutes) by measuring the change in absorbance or fluorescence, depending on the assay method.
-
Plot the product formation (or substrate depletion) versus time for each enzyme concentration.
-
Calculate the initial velocity (v₀) for each concentration from the linear portion of the curve.
-
Plot v₀ versus enzyme concentration. The optimal enzyme concentration for subsequent experiments will be the highest concentration within the linear range of this plot.
Protocol 2: Determination of Michaelis-Menten Constants (Kₘ and Vₘₐₓ)
Rationale: Determining the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) is fundamental to characterizing the enzyme's affinity for its substrate and its maximum catalytic rate.[17] The Kₘ value is essential for designing inhibition experiments and for calculating the inhibition constant (Kᵢ) from the IC₅₀ value.[18]
Methodology:
-
Prepare a series of dilutions of the substrate in the assay buffer. A typical range would span from 0.1 x Kₘ to 10 x Kₘ.
-
Set up reactions containing the optimal enzyme concentration (determined in Protocol 1) and varying concentrations of the substrate.
-
Initiate the reactions and measure the initial velocities (v₀) for each substrate concentration.
-
Plot v₀ versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.
-
Alternatively, transform the data into a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to visually estimate Kₘ and Vₘₐₓ from the x- and y-intercepts, respectively.
| Parameter | Description |
| Kₘ (Michaelis Constant) | The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for its substrate.[17] |
| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate.[17] |
Part 2: Characterization of Inhibition by this compound
With the baseline kinetics established, the next phase focuses on quantifying the inhibitory effects of this compound.
Protocol 3: IC₅₀ Determination
Rationale: The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It represents the concentration of inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[17][18] It is a crucial parameter for comparing the effectiveness of different inhibitors.
Methodology:
-
Prepare a serial dilution of the inhibitor, this compound, in the assay buffer. A 10-point, 3-fold dilution series is a common starting point.
-
Set up reactions containing the optimal enzyme concentration and a fixed concentration of the substrate (typically equal to the Kₘ value determined in Protocol 2).
-
Add the varying concentrations of this compound to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reactions and measure the initial velocity (v₀) for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration relative to the positive control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[18][19]
Protocol 4: Determination of the Mode of Inhibition and Kᵢ
Rationale: This experiment is designed to elucidate how this compound inhibits the enzyme by observing how its presence affects Kₘ and Vₘₐₓ.[20] The data are typically visualized using a Lineweaver-Burk plot, which allows for a clear distinction between the different modes of reversible inhibition. The inhibition constant (Kᵢ), a true measure of the inhibitor's binding affinity, can also be determined from this data.[18]
Methodology:
-
This experiment requires a matrix of reaction conditions with varying concentrations of both substrate and inhibitor.
-
Set up multiple series of reactions. Each series will have a fixed concentration of the inhibitor (this compound) and a range of substrate concentrations (similar to the range used in Protocol 2).
-
Inhibitor Concentrations: Use several fixed concentrations of the inhibitor, for example: 0 (no inhibitor control), 0.5 x Kᵢ (expected), 1 x Kᵢ, and 2 x Kᵢ. If Kᵢ is unknown, use concentrations around the previously determined IC₅₀ value (e.g., 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
For each inhibitor concentration, measure the initial velocities (v₀) across the full range of substrate concentrations.
-
Data Analysis:
-
Plot the data on a single graph as multiple Lineweaver-Burk plots (1/v₀ vs. 1/[S]), with each line representing a different fixed inhibitor concentration.
-
Analyze the pattern of the lines to determine the mode of inhibition.
-
Caption: Lineweaver-Burk plots for different modes of reversible inhibition.
Data Interpretation
The analysis of kinetic data allows for the determination of key inhibitory parameters.
| Mode of Inhibition | Effect on Vₘₐₓ | Effect on Kₘ | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis.[15] |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis.[15] |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
Calculating Kᵢ: Once the mode of inhibition is known, the inhibition constant (Kᵢ) can be calculated. For competitive inhibition, Kᵢ can be determined from the change in the apparent Kₘ or by using the Cheng-Prusoff equation if the IC₅₀ was determined under appropriate conditions.[17]
Cheng-Prusoff Equation (for competitive inhibitors): Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the substrate concentration used in the IC₅₀ assay.
-
Kₘ is the Michaelis constant of the substrate.
Materials and Reagents
-
Purified target enzyme (e.g., DD-transpeptidase or D-Ala:D-Ala ligase)
-
This compound (inhibitor)
-
Natural enzyme substrate
-
Assay Buffer (optimized for pH and ionic strength for the target enzyme)
-
Spectrophotometer or Fluorometer
-
96-well microplates (UV-transparent if applicable) or cuvettes
-
Data analysis software (e.g., GraphPad Prism, R)
Conclusion
This guide provides a comprehensive and structured approach for characterizing the inhibitory properties of this compound against bacterial enzymes involved in cell wall synthesis. By systematically determining baseline kinetics, inhibitor potency (IC₅₀), and the mechanism of action (Kᵢ), researchers can generate robust and reliable data. Given its structural similarity to the D-Ala-D-Ala dipeptide, this compound is hypothesized to act as a competitive inhibitor. The protocols outlined herein provide the means to rigorously test this hypothesis and quantify its potential as a lead compound in the development of novel antibacterial agents.
References
-
Gosset, P. (n.d.). Bacterial cell wall synthesis enzyme transpeptidase. Retrieved from [Link]
-
Scheffers, D. J., & Pinho, M. G. (2005). Bacterial Cell Wall Synthesis: New Insights from Localization Studies. Microbiology and Molecular Biology Reviews, 69(4), 585–607. [Link]
-
Dette, S., et al. (2011). Optimum Design of Experiments for Enzyme Inhibition Kinetic Models. Journal of Biopharmaceutical Statistics, 21(4), 748-767. [Link]
-
Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]
-
Zhanel, G. G., et al. (2025). Vancomycin Insights: An Update on Mechanism, Activity, Toxicity, Resistance, and Novel Drug Delivery Systems. Brieflands. [Link]
-
Medicover Hospitals. (2024). Vancomycin Mechanism of Action: Understanding How It Works. Retrieved from [Link]
-
Bouhss, A., et al. (2008). Cytoplasmic steps of peptidoglycan biosynthesis. FEMS Microbiology Reviews, 32(2), 193-211. [Link]
-
Wikipedia. (n.d.). Vancomycin. Retrieved from [Link]
-
Scribd. (n.d.). Enzyme Assay Techniques and Applications. Retrieved from [Link]
-
Lau, K., et al. (2016). The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. Molecules, 21(9), 1143. [Link]
-
ResearchGate. (n.d.). Bacterial cell wall peptidoglycan synthesis. Retrieved from [Link]
-
Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]
-
DoseMeRx. (2020). Vancomycin Mechanism of Action | Resistance and More. Retrieved from [Link]
-
Picmonic. (n.d.). Vancomycin Mechanism PDF. Retrieved from [Link]
-
OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Retrieved from [Link]
-
bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]
-
LegalPromptGuide.com. (2023). 4.2.3. Graphviz (Dot Language). Retrieved from [Link]
-
The Experimental Techniques and Practical Applications of Enzyme Kinetics. (n.d.). LinkedIn. [Link]
-
ResearchGate. (2025). Effective experimental design: Enzyme kinetics in the bioinformatics era. [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
ResearchGate. (2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?. [Link]
-
Enzyme Assays. (n.d.). Online Biology Notes. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. [Link]
-
Separation Science. (2023). What are enzyme assays method choices?. [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(8), 947-956. [Link]
-
Open Library Publishing Platform. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. In BIOC2580: Introduction to Biochemistry*. [Link]
-
PMC. (2025). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. [Link]
-
Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. [Link]
-
Chem-Impex. (n.d.). Z-Gly-Pro-Ala-OH. Retrieved from [Link]
-
Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. YouTube. [Link]
-
Microbe Notes. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. [Link]
-
Khan Academy. (n.d.). Competitive inhibition. [Link]
-
Chem-Impex. (n.d.). Z-Ala-Gly-OH. Retrieved from [Link]
-
Sacco, E., et al. (2017). Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine. Nature Communications, 8, 1877. [Link]
-
Healy, V. L., et al. (2000). Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases. Bioorganic & Medicinal Chemistry Letters, 10(10), 1037-1040. [Link]
-
TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. [Link]
Sources
- 1. gosset.ai [gosset.ai]
- 2. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. How Vancomycin Works: Understanding Its Mechanism [medicoverhospitals.in]
- 7. doseme-rx.com [doseme-rx.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Vancomycin - Wikipedia [en.wikipedia.org]
- 11. picmonic.com [picmonic.com]
- 12. omicsonline.org [omicsonline.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. microbenotes.com [microbenotes.com]
- 15. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 16. rsc.org [rsc.org]
- 17. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 18. courses.edx.org [courses.edx.org]
- 19. researchgate.net [researchgate.net]
- 20. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Practical Guide to Handling and Storing Z-Gly-D-Ala-OH
[1]
Part 1: Introduction & Chemical Identity[1]
Z-Gly-D-Ala-OH (N-benzyloxycarbonyl-glycyl-D-alanine) is a protected dipeptide derivative widely utilized in biochemical research as a stereochemical probe, a protease-resistant control, and a synthetic building block.[] Unlike its L-isomer counterpart (a standard substrate for Carboxypeptidase A), the inclusion of D-Alanine renders this molecule resistant to hydrolysis by many mammalian proteolytic enzymes, making it an essential tool for validating enzyme stereospecificity and studying non-canonical peptide interactions.[]
Physicochemical Profile
| Property | Detail |
| Chemical Name | N-Benzyloxycarbonyl-Glycyl-D-Alanine |
| CAS Number | 19245-97-7 |
| Molecular Formula | C₁₃H₁₆N₂O₅ |
| Molecular Weight | 280.28 g/mol |
| Stereochemistry | D-Alanine (C-terminal); Glycine (achiral) |
| Protecting Group | Carbobenyzloxy (Z or Cbz) at N-terminus |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in acidic water; soluble in alkaline buffers (pH > 7.[][2][3][][5][6]5) |
Part 2: Storage & Stability Protocol
The stability of this compound is compromised by three primary vectors: hydrolysis (moisture), oxidation (light/air), and thermal degradation .[] The following protocol establishes a "Gold Standard" for long-term preservation.
The "Desiccated Freeze" Method (Solid State)[1]
-
Temperature: Store lyophilized powder at -20°C . For archival storage (>1 year), -80°C is preferred.[]
-
Atmosphere: The vial must be tightly sealed. Ideally, flush the headspace with dry nitrogen or argon before sealing to prevent oxidation of the peptide backbone, although this derivative lacks highly oxidizable residues (like Met/Cys), general best practice applies.
-
Moisture Control: Store the vial inside a secondary container (e.g., a Falcon tube or sealed bag) containing active silica gel desiccant packets.
Freeze-Thaw Management
Repeated freeze-thaw cycles cause condensation to form inside the vial, leading to micro-hydrolysis.[]
-
Rule of Thumb: Aliquot the peptide immediately upon first receipt.
-
Protocol: Weigh the bulk powder into single-use aliquots (e.g., 1 mg or 5 mg) in amber glass vials. Store these aliquots at -20°C. When needed, thaw one aliquot and discard any unused portion or store it as a solution (see below) for a very short duration.
Visualizing the Storage Logic
The following decision tree illustrates the correct workflow for handling incoming shipments of this compound.
Figure 1: Decision matrix for the initial processing and storage of this compound to maximize shelf-life.
Part 3: Solubilization & Handling
The Z-group (Carbobenzyloxy) adds significant hydrophobicity to the N-terminus.[] Direct dissolution in neutral water is often difficult and can result in aggregation or precipitation.
Solubilization Protocol
-
Primary Solvent (Stock Solution): Dissolve the peptide in 100% DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[]
-
Target Concentration: 10–50 mM.
-
Why? These organic solvents disrupt intermolecular hydrogen bonding and fully solvate the hydrophobic Z-group.[]
-
-
Secondary Dilution (Working Solution): Dilute the stock solution into the aqueous assay buffer.
-
Constraint: Ensure the final DMSO concentration is < 1-5% (v/v) to avoid interfering with enzymatic activity or cell viability.[]
-
Vortexing: Add the stock dropwise to the buffer while vortexing to prevent local precipitation.
-
-
pH Adjustment: If using aqueous buffers directly (without DMSO), the pH must be adjusted to > 7.5 to deprotonate the C-terminal carboxylic acid (pKa ~3-4), increasing solubility.[] Avoid acidic pH, as the molecule will remain protonated and insoluble.
Handling Precautions[7][8][9][10]
-
Weighing: The powder can be static. Use an antistatic gun or allow the vial to equilibrate to room temperature for 30 minutes before opening to prevent condensation, which causes clumping.
-
Safety: While not classified as acutely toxic, Z-protected peptides should be handled with gloves and eye protection to avoid potential sensitization.
Part 4: Application Note – Enzymatic Specificity Control
Context: this compound is frequently used in kinetic studies of metalloproteases (e.g., Carboxypeptidase A) to demonstrate stereospecificity.[]
Experimental Workflow: Stereoselectivity Assay
Objective: To validate that an enzyme (e.g., CPA) is active and stereospecific by comparing the hydrolysis of Z-Gly-L-Ala-OH (substrate) vs. This compound (negative control).[]
-
Preparation:
-
Substrate A (Active): Z-Gly-L-Ala-OH (1 mM in Buffer).[]
-
Substrate B (Control): this compound (1 mM in Buffer).[]
-
Buffer: 50 mM Tris-HCl, pH 7.5, 500 mM NaCl.
-
-
Reaction:
-
Incubate enzyme with Substrate A and Substrate B in separate vessels at 25°C.
-
-
Detection (HPLC or Ninhydrin):
-
Monitor the release of free Alanine (L-Ala or D-Ala).[]
-
Expected Result: Substrate A yields free L-Ala rapidly. Substrate B yields no cleavage (or negligible background), confirming the enzyme requires L-stereochemistry at the P1' position.[]
-
Figure 2: Workflow demonstrating the use of this compound as a negative control in protease specificity assays.
References
-
Bartlett, P. A., Spear, K. L., & Jacobsen, N. E. (1982).[7] A thioamide substrate of carboxypeptidase A. Biochemistry, 21(7), 1608–1611. (Establishes the stereospecificity of CPA for L-isomers over D-isomers). Retrieved from [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of Z-Gly-D-Ala-OH
Product: Z-Gly-D-Ala-OH (N-benzyloxycarbonyl-glycyl-D-alanine) Application: Substrate for Carboxypeptidase A; Peptide Synthesis Intermediate Document Type: Troubleshooting Guide & Technical FAQ
Core Technical Overview
The Problem:
this compound is a hydrophobic dipeptide derivative. The N-terminal Benzyloxycarbonyl (Z or Cbz) group significantly reduces the molecule's polarity. While the C-terminal carboxylic acid provides some solubility at neutral/basic pH, the Z-group promotes strong intermolecular hydrophobic interactions and
The Mechanism of Aggregation: In aqueous environments, this compound tends to form non-covalent aggregates driven by two forces:
-
Hydrophobic Effect: The Z-group and the Alanine side chain cluster to minimize water exposure.
-
Intermolecular Hydrogen Bonding: The amide backbone forms
-sheet-like structures, leading to gelation or amorphous precipitation, particularly when the C-terminus is protonated (pH < 4).
Troubleshooting Guide (Q&A)
Category A: Solubility & Preparation[1][2][3][4]
Q1: My this compound stock solution precipitates immediately upon dilution into the assay buffer. Why? A: This is a classic "Solvent Shock" phenomenon.
-
Cause: You likely dissolved the peptide in 100% organic solvent (like DMSO) and added it rapidly to an aqueous buffer. The sudden change in polarity forces the hydrophobic Z-groups to aggregate before they can disperse.
-
Solution: Use the "Stepwise Gradient" method.
-
Dissolve the peptide in the minimum volume of DMSO.
-
Add the aqueous buffer slowly (dropwise) to the vortexing peptide solution, not the other way around.
-
Ensure the final buffer pH is > 7.0 to keep the C-terminal carboxylate deprotonated (
), which provides essential electrostatic repulsion to prevent aggregation.
-
Q2: Can I use NaOH to dissolve the peptide without organic solvents? A: Yes, but with strict caveats.
-
Mechanism: Adding dilute NaOH (e.g., 0.1 M) converts the carboxylic acid to a sodium salt, drastically increasing water solubility.
-
Risk: High pH (> 11) can cause racemization of the D-Ala residue or hydrolysis of the Z-group over time.
-
Protocol: Use 1.05 equivalents of base relative to the peptide. Do not exceed pH 10. Immediately dilute into your working buffer (e.g., Tris-HCl pH 7.5).
Q3: What is the maximum concentration I can achieve in aqueous buffer? A:
-
Acidic pH (< 5): < 0.5 mM (High risk of precipitation).
-
Neutral/Basic pH (7.5 - 8.5): Up to 5–10 mM is typically stable if prepared correctly.
-
With 5% DMSO: Up to 20 mM.
Category B: Assay Interference
Q4: Will DMSO interfere with my Carboxypeptidase A (CPA) assay? A: Generally, CPA is tolerant to low concentrations of organic solvents.
-
Limit: Keep final DMSO concentration
5% (v/v). -
Control: Always run a "Solvent Only" control to subtract any baseline effects of DMSO on enzyme kinetics.
Q5: The solution looks clear, but my kinetic data is noisy. Is it aggregating? A: Yes, "Micro-aggregation" is likely.
-
Diagnosis: Clear solutions can still contain soluble oligomers that scatter light or sterically hinder enzyme access.
-
Test: Centrifuge the "solution" at 10,000 x g for 5 minutes. If the concentration in the supernatant drops (measure via UV at 257 nm), you have aggregates.
-
Fix: Add a non-ionic detergent like Triton X-100 (0.01%) to the assay buffer. This disrupts hydrophobic clustering without denaturing most enzymes.
Experimental Protocols
Protocol A: The "Dual-Solvent" Solubilization (Recommended)
Best for enzymatic assays requiring neutral pH.
Reagents:
-
This compound
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Step-by-Step:
-
Calculate: Determine the required mass for a 100 mM Stock Solution.
-
Primary Solubilization: Add DMSO to the powder. Vortex vigorously for 30 seconds. The solution must be crystal clear.
-
Checkpoint: If cloudy, sonicate for 10 seconds.
-
-
Secondary Dilution (The Critical Step):
-
To prepare a 1 mM Working Solution:
-
Place 990 µL of Assay Buffer in a tube.
-
While vortexing the buffer , slowly inject 10 µL of the DMSO stock.
-
Why: This rapid dispersion prevents local high concentrations where aggregates form.
-
-
Validation: Hold the tube up to a light source. It should be indistinguishable from water. Any "shimmer" or opalescence indicates aggregation.
Protocol B: The "Salt-Shift" Method (Organic-Free)
Best for assays sensitive to DMSO.
Reagents:
-
0.1 M NaOH (Freshly prepared)
-
0.1 M HCl
-
Assay Buffer (Concentrated, e.g., 10x Tris)
Step-by-Step:
-
Weigh this compound.
-
Add 0.9 equivalents of 0.1 M NaOH. (e.g., if you have 1 mmol peptide, add 0.9 mmol NaOH).
-
Agitate until dissolved. The pH should be ~8-9.[1]
-
Dilute with water to 90% of final volume.
-
Add concentrated buffer (10x) to adjust ionic strength and final pH.
-
Note: Use immediately. Do not store basic stock solutions long-term.
Quantitative Data Summary
| Parameter | Value / Limit | Notes |
| MW | ~280.28 g/mol | |
| Max Solubility (pH 3) | < 0.5 mM | Protonated form is insoluble. |
| Max Solubility (pH 7.5) | ~10 mM | Requires slow addition. |
| Max Solubility (DMSO) | > 100 mM | Excellent solvent. |
| UV Absorbance | Due to Z-group (Phenyl). | |
| Storage (Solid) | -20°C | Desiccated. |
| Storage (Solution) | -80°C | Aliquot to avoid freeze-thaw. |
Decision Tree for Solubilization
Figure 1: Decision matrix for solubilizing hydrophobic Z-protected peptides based on assay constraints.
References
-
Sigma-Aldrich. "Z-Ala-Ala-OH Product Information & Properties."[2] Sigma-Aldrich Catalog. Accessed 2026. Link
-
BenchChem. "Technical Support Center: Preventing Aggregation in Peptides." BenchChem Technical Guides. Accessed 2026. Link
-
Auld, D. S. "Carboxypeptidase A." Worthington Enzyme Manual. Worthington Biochemical Corporation. Accessed 2026. Link
-
PubChem. "Z-Gly-Phe-Ala-OH (Related Structure) Physical Properties."[3] National Library of Medicine. Accessed 2026. Link
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. Link
Sources
- 1. Enzymatic properties of the glycine D-alanine [corrected] aminopeptidase of Aspergillus oryzae and its activity profiles in liquid-cultured mycelia and solid-state rice culture (rice koji) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Z-Ala-Ala-OH | Sigma-Aldrich [sigmaaldrich.com]
- 3. Z-Gly-Phe-Ala-OH | C22H25N3O6 | CID 14805787 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Z-Gly-D-Ala-OH Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Z-Gly-D-Ala-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important dipeptide. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of high-purity this compound.
Section 1: Troubleshooting Guide for Synthesis
Question 1: My coupling reaction is resulting in low yields of this compound. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the coupling of Z-Gly-OH and D-Ala-OH are a frequent issue stemming from several factors. Understanding the underlying chemistry is key to optimizing your reaction.
Potential Causes and Solutions:
-
Incomplete Activation of Z-Gly-OH: The carboxylic acid of Z-Gly-OH must be activated to form a reactive intermediate that readily couples with the amino group of D-Ala-OH. Inefficient activation is a primary cause of low yields.
-
Troubleshooting:
-
Choice of Coupling Reagent: Carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are commonly used.[1] Ensure you are using a fresh, high-purity coupling reagent. Older reagents can absorb moisture and lose activity.
-
Use of Additives: The addition of a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma) is highly recommended when using carbodiimides. These additives suppress side reactions, such as the formation of N-acylurea, and can increase coupling efficiency.[1]
-
Activation Time and Temperature: Allow for sufficient activation time before adding D-Ala-OH. Typically, a pre-activation of Z-Gly-OH with the coupling reagent and additive for 15-30 minutes at 0°C is effective. Running the coupling reaction at low temperatures (0°C to room temperature) is generally recommended to minimize side reactions.[1]
-
-
-
Side Reactions: Several side reactions can consume your starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
N-Acylurea Formation: This is a common side reaction with carbodiimide coupling reagents, where the activated intermediate rearranges to a stable, unreactive N-acylurea.[1] The use of additives like HOBt can significantly reduce this side reaction.
-
Diketopiperazine Formation: Although less common for a dipeptide, premature deprotection of the Z-group followed by cyclization of the resulting H-Gly-D-Ala-OH can occur, especially under basic conditions or upon heating.[2] Ensure that the reaction conditions remain neutral or slightly acidic.
-
-
-
Suboptimal Reaction Conditions: The solvent, temperature, and stoichiometry of your reaction are critical for success.
-
Troubleshooting:
-
Solvent Choice: Use a dry, aprotic solvent such as Dichloromethane (DCM), Dimethylformamide (DMF), or a mixture of the two. Water in the reaction mixture will hydrolyze the activated intermediate.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of Z-Gly-OH and the coupling reagents relative to D-Ala-OH can help drive the reaction to completion.
-
Temperature Control: Maintain the reaction at 0°C during the addition of the coupling reagent and allow it to slowly warm to room temperature. This helps to control the reaction rate and minimize side reactions.
-
-
Experimental Protocol: Optimized Coupling of Z-Gly-OH with D-Ala-OH
| Parameter | Value | Details |
| Starting Materials | Z-Gly-OH, D-Ala-OH | High purity, dried under vacuum |
| Coupling Reagent | DIC | 1.1 equivalents |
| Additive | HOBt | 1.1 equivalents |
| Solvent | Anhydrous DMF | Sufficient to dissolve reactants |
| Temperature | 0°C to Room Temperature | For controlled reaction |
Steps:
-
Dissolve D-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve Z-Gly-OH (1.1 eq) in anhydrous DMF.
-
Add the Z-Gly-OH solution to the D-Ala-OH solution.
-
Slowly add DIC (1.1 eq) to the reaction mixture while maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Question 2: I am observing a significant amount of the Z-Gly-L-Ala-OH diastereomer in my product. What is causing this racemization and how can I prevent it?
Answer:
The presence of the L-Ala diastereomer indicates racemization of the D-alanine starting material or during the coupling reaction. Maintaining stereochemical integrity is paramount in peptide synthesis.
Primary Cause of Racemization:
The principal mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (azlactone) intermediate from the activated Z-Gly-OH. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry.[3] While Glycine itself is achiral, the D-Alanine can be susceptible to racemization, especially under basic conditions.
Strategies to Minimize Racemization:
-
Base Selection: The choice and amount of base used are critical.
-
Troubleshooting:
-
Avoid Strong, Sterically Unhindered Bases: Triethylamine (TEA) is known to promote racemization due to its strong basicity and small size.[4]
-
Use Weaker, Hindered Bases: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are better choices as they are less likely to cause racemization.[1] For particularly sensitive couplings, the use of a very hindered, weaker base like 2,4,6-collidine may be beneficial.[4]
-
Stoichiometry of Base: If your D-alanine is in the form of a salt (e.g., D-Ala-OH·HCl), use only one equivalent of base to neutralize it. Excess base will increase the risk of racemization.
-
-
-
Coupling Reagent and Additives:
-
Troubleshooting:
-
Additives are Key: The use of additives like HOBt or 6-Cl-HOBt is highly effective in suppressing racemization by minimizing the lifetime of the oxazolone intermediate.[5]
-
Uronium/Onium Salt-Based Reagents: Reagents like HBTU, HATU, or COMU often lead to lower levels of racemization compared to carbodiimides alone, as they rapidly form the active ester with HOBt or its derivatives.
-
-
-
Reaction Temperature:
-
Troubleshooting:
-
Keep it Cold: Performing the coupling reaction at low temperatures (0°C or even -15°C) significantly reduces the rate of racemization.
-
-
Workflow for Minimizing Racemization
Caption: Troubleshooting flowchart for racemization.
Section 2: Troubleshooting Guide for Purification
Question 3: I am having difficulty purifying this compound by crystallization. It either oils out or remains as an amorphous solid. What can I do?
Answer:
Crystallization can be a challenging step, and the physical properties of this compound can make it prone to oiling out. A systematic approach to screening different solvents and conditions is necessary.
Factors Influencing Crystallization:
-
Solvent System: The choice of solvent is the most critical factor. The ideal solvent system will dissolve the compound when hot but have low solubility at room temperature or below.
-
Purity of the Crude Product: Impurities can inhibit crystal formation.
-
Cooling Rate: Slow cooling generally promotes the formation of larger, more well-defined crystals.
Troubleshooting Crystallization:
-
Initial Purification:
-
Recommendation: Before attempting crystallization, it is often beneficial to perform a preliminary purification step. An acid-base extraction can remove many common impurities. Dissolve the crude product in an organic solvent like ethyl acetate, wash with a mild acid (e.g., 1M HCl) to remove any basic impurities, and then with a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted Z-Gly-OH. The product should remain in the organic layer.
-
-
Solvent Screening:
-
Recommendation: Experiment with a variety of solvent systems.
-
Single Solvents: Test solvents like ethyl acetate, isopropyl acetate, ethanol, methanol, and water.
-
Solvent/Anti-Solvent Systems: A common and effective technique is to dissolve the compound in a "good" solvent and then slowly add an "anti-solvent" in which the compound is insoluble, until turbidity is observed. Then, allow the solution to stand. Common pairs include:
-
Ethyl acetate / Hexanes
-
Methanol / Diethyl ether
-
Water / Acetone[6]
-
-
-
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.[7] This can sometimes yield high-quality crystals.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small vial, and place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.
-
Experimental Protocol: Crystallization of this compound
| Parameter | Value | Details |
| Starting Material | Crude this compound | Post-workup and drying |
| Solvent System | Ethyl Acetate / Hexanes | A common choice for moderately polar compounds |
Steps:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
If any insoluble material is present, filter the hot solution.
-
Slowly add hexanes to the hot solution with stirring until a slight cloudiness persists.
-
Add a drop or two of hot ethyl acetate to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature.
-
For further crystallization, place the flask in a refrigerator (4°C) overnight.
-
Collect the crystals by filtration, wash with a small amount of cold ethyl acetate/hexanes (1:1), and dry under vacuum.
Question 4: My purified this compound shows persistent impurities by HPLC analysis. What are the likely identities of these impurities and how can I remove them?
Answer:
Even after initial purification, several process-related impurities can remain. Identifying these impurities is the first step toward their removal.
Common Impurities and Removal Strategies:
| Impurity | Likely Source | Removal Strategy |
| Unreacted Z-Gly-OH | Incomplete coupling reaction | Acid-base extraction (will be extracted into the basic aqueous phase) or preparative HPLC. |
| Unreacted D-Ala-OH | Incomplete coupling reaction | Easily removed by washing the organic layer with water during workup. |
| N,N'-Dicyclohexylurea (DCU) | Byproduct of DCC coupling | DCU is sparingly soluble in many organic solvents. It can often be removed by filtration from the reaction mixture (if it precipitates) or during crystallization. |
| Diastereomer (Z-Gly-L-Ala-OH) | Racemization during coupling | Very difficult to remove by standard crystallization. Chiral chromatography or preparative HPLC with a suitable chiral stationary phase may be required.[8] |
| Dipeptide Impurities | Presence of dipeptide impurities in the starting amino acids. | Preparative HPLC is the most effective method for removal. |
Purification Workflow
Caption: General purification workflow for this compound.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the role of the Z (benzyloxycarbonyl) protecting group in this synthesis?
A1: The Z-group is an α-amino protecting group.[9] Its primary function is to prevent the amino group of glycine from reacting with another activated glycine molecule, which would lead to the formation of Z-Gly-Gly-OH. The Z-group is stable under the coupling conditions and can be removed later by methods such as catalytic hydrogenation (H₂/Pd) to yield the free dipeptide.[9]
Q2: How can I confirm the enantiomeric purity of my final product?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric purity.[8] This technique uses a chiral stationary phase (CSP) that can differentiate between the D- and L-alanine containing diastereomers. Other methods include gas chromatography (GC) of derivatized amino acids after hydrolysis or using enzymatic assays.[3][10]
Q3: Are there any specific safety precautions I should take during the synthesis of this compound?
A3: Standard laboratory safety practices should always be followed. Specifically:
-
Coupling Reagents: Carbodiimides like DCC and DIC are sensitizers and should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Many of the organic solvents used (DCM, DMF) are volatile and have associated health risks. Always work in a fume hood.
-
Hydrogenation: If you proceed with the deprotection of the Z-group via catalytic hydrogenation, be aware that hydrogen gas is flammable and palladium on carbon can be pyrophoric.
Q4: Can I use a different protecting group for glycine?
A4: Yes, other common N-α-protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) can be used. The choice of protecting group will depend on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps. The Z-group is often chosen for solution-phase synthesis due to the crystallinity it often imparts to intermediates.[9]
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
- Shute, R. E., & Rich, D. H. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation.
- Technical Support Center: Ala-Gly-Leu Racemization During Synthesis - Benchchem. (n.d.).
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Amino-acids and peptides. Part XXVIII. Determination of racemization in peptide synthesis by nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
- Amino Acid-Protecting Groups. (2019, November 19).
- Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes - PMC. (2023, June 22).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. (2009, April 13).
- Guide for crystallization. (n.d.).
- Peptide Impurities & Solutions. (n.d.).
- A Polymorph of Dipeptide Halide Glycyl-L-Alanine Hydroiodide Monohydrate: Crystal Structure, Optical Second Harmonic Generation, Piezoelectricity and Pyroelectricity - MDPI. (2023, May 12).
- Analyses of amino acids, Enantiomeric purity - CAT. (n.d.).
- Separation and Refining of Amino acids. (n.d.).
- Determining Enantiomeric Purity of Z-D-Leu-OH.DCHA: A Comparative Guide to Chiral HPLC Methods - Benchchem. (n.d.).
Sources
- 1. bachem.com [bachem.com]
- 2. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. mdpi.com [mdpi.com]
- 7. unifr.ch [unifr.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. Analyses of amino acids, Enantiomeric purity [cat-online.com]
stability of Z-Gly-D-Ala-OH at different pH and temperatures
Product: Z-Gly-D-Ala-OH (N-Benzyloxycarbonyl-Glycyl-D-Alanine) CAS: 3079-63-8 (General reference for Z-Gly-Ala sequence) Application: Peptidoglycan synthesis models, Carboxypeptidase substrates, Chiral standards.
Part 1: Stability Matrix & Executive Summary
Quick Reference Guide:
The stability of this compound is dictated by three competing chemical risks: Acidolysis (Z-group removal), Saponification (Z-group removal), and Racemization (D-Ala
| Condition | pH Range | Temperature | Stability Status | Primary Degradation Mechanism |
| Storage (Solid) | N/A | -20°C | High | None (if desiccated). Hygroscopic; moisture leads to hydrolysis. |
| Acidic | pH 1–3 | 25°C | High | Stable. Z-group resists mild acid (e.g., 10% AcOH, TFA). |
| Acidic (Harsh) | pH < 1 | >60°C | Low | Peptide bond hydrolysis; Z-group cleavage (requires HBr/AcOH). |
| Neutral | pH 6–8 | 25°C | High | Stable for days in solution (if sterile). |
| Alkaline (Mild) | pH 8–10 | 25°C | Moderate | Risk of Racemization (D |
| Alkaline (Strong) | pH > 12 | >25°C | Critical | Rapid Hydrolysis (Saponification of Z-group) & Racemization . |
| Reductive | N/A | RT | Unstable | Catalytic Hydrogenation ( |
Part 2: Detailed Chemical Behavior (The "Why")
To troubleshoot effectively, you must understand the three distinct points of failure in the molecule.
The Z-Group (Benzyloxycarbonyl) Vulnerability
The Z-group is a carbamate. It is designed to be stable toward acids (unlike Boc) and mild bases (unlike Fmoc).
-
Acid Stability: It survives Trifluoroacetic acid (TFA), making it orthogonal to Boc chemistry. However, it is cleaved by HBr in acetic acid or strong Lewis acids (
). -
Base Instability: At high pH (>12), the carbamate linkage undergoes saponification, releasing benzyl alcohol and the free amine (Gly-D-Ala).
The Racemization Trap (The D-Ala Center)
This is the most critical parameter for researchers using this as a chiral standard or enzymatic substrate.
-
Mechanism: Under basic conditions (pH > 9), the C-terminal D-Alanine proton can be abstracted, leading to an enolate or 5(4H)-oxazolone intermediate. When this reprotonates, it loses chiral memory, resulting in a racemic mixture (DL-Ala).
-
Impact: If your enzymatic assay relies on D-specificity (e.g., bacterial cell wall enzymes), even 5% racemization can invalidate kinetic data.
Solubility vs. Stability Paradox
-
The Issue: The Z-group is hydrophobic. The molecule is poorly soluble in acidic water (pH < 4).
-
The Trap: Users often raise the pH to dissolve it (forming the carboxylate salt). Warning: If you overshoot to pH > 11 to aid dissolution, you trigger immediate racemization.
Part 3: Visualizing Degradation Pathways
The following diagram illustrates the specific chemical fates of this compound under stress conditions.
Figure 1: Degradation pathways of this compound showing critical risks of racemization at high pH and deprotection under reductive conditions.
Part 4: Troubleshooting Guide
Scenario 1: "My sample precipitated in the buffer."
-
Cause: The pH is likely below the pKa of the C-terminal carboxyl group (~3.5–4.0). In this state, the molecule is protonated and neutral, dominated by the hydrophobic Z-group.
-
Fix: Dissolve in a small volume of organic solvent (DMSO or Methanol) first, then dilute into your buffer. Alternatively, adjust pH to 7.5 (mildly alkaline) to form the soluble salt.
Scenario 2: "HPLC shows a split peak for the main compound."
-
Cause: Racemization.[1][2][3] You likely exposed the sample to pH > 10 during dissolution or storage. The D-isomer and L-isomer (formed via racemization) may separate on chiral columns or show peak broadening on standard C18.
-
Fix: Check the pH of your stock solution. If it was >9, discard and prepare fresh. Use a buffer (Phosphate/Tris) to clamp pH at 7.4.
Scenario 3: "Mass Spec shows a mass loss of ~134 Da."
-
Cause: Loss of the Z-group (Benzyloxycarbonyl).
-
Investigation: Did you use a reducing agent (DTT, TCEP) in the presence of any metal catalysts? Or was the sample exposed to strong acid?
-
Fix: Ensure the sample is not stored in strong reducing environments or strong acids.
Part 5: Standard Operating Procedures (SOPs)
Protocol A: Preparation of a Stable Stock Solution (10 mM)
Objective: Create a soluble stock without triggering racemization.
-
Weighing: Weigh the this compound powder into a sterile amber vial.
-
Primary Solubilization: Add DMSO (Dimethyl Sulfoxide) to 10% of the final volume.
-
Why? The Z-group is highly soluble in DMSO. This avoids the need for high pH shock.
-
-
Dilution: Slowly add PBS (pH 7.4) or Water to the final volume while vortexing.
-
Note: If using pure water, the pH may drop due to the carboxyl group. Adjust pH to 7.0–7.4 using 0.1N NaOH dropwise. Do not exceed pH 8.
-
-
Sterilization: Filter through a 0.22 µm PTFE or Nylon filter (do not use cellulose acetate if high DMSO concentration).
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.
Protocol B: HPLC Stability Assay
Objective: Verify purity and check for hydrolysis.
-
Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).
-
Interpretation: Intact this compound will absorb at both wavelengths. If you see a peak at 214nm but not 254nm, the Z-group has been cleaved (rare in storage). If you see peak broadening, suspect racemization (requires chiral column to confirm).
-
Part 6: Frequently Asked Questions (FAQs)
Q: Can I autoclave this compound solutions? A: No. The high temperature (121°C) and pressure will cause significant hydrolysis of the peptide bond and potential decarboxylation of the Z-group. Always use sterile filtration (0.22 µm).
Q: Is this molecule compatible with DTT or Beta-mercaptoethanol? A: Generally, yes. The Z-group is not cleaved by thiols. However, ensure no transition metals (Pd, Pt, Ni) are present, as they can catalyze hydrogenolysis in the presence of reducing agents.
Q: Why is the "D" configuration important for stability? A: Biologically, the D-Ala residue makes the peptide resistant to degradation by standard proteases (like Trypsin or Chymotrypsin) which target L-amino acids. However, chemically, the D-configuration is just as susceptible to acid/base hydrolysis as the L-form.
Q: How do I remove the Z-group if I want to? A: To liberate the free amine (H-Gly-D-Ala-OH), perform catalytic hydrogenation: dissolve in Methanol, add 10% Pd/C catalyst, and bubble Hydrogen gas (or use Ammonium Formate) at room temperature for 1-2 hours.
References
-
Greene, T.W., & Wuts, P.G.M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Definitive source on Cbz/Z group stability profiles: stable to TFA, cleaved by HBr or Hydrogenolysis).
-
Benoiton, N.L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Detailed mechanisms of racemization via 5(4H)-oxazolone formation in activated amino acids and peptides).
-
Sigma-Aldrich. (n.d.). Z-Ala-Gly-OH Product Specification & Storage. (General storage and solubility data for Z-protected dipeptides).
-
Kaiser, J.P., & Benner, S.A. (2005). Racemization of Amino Acids under Acidic and Basic Conditions. (Kinetic data on D- vs L-amino acid stability).
Sources
addressing unexpected side products in reactions with Z-Gly-D-Ala-OH
Welcome to the technical support guide for Z-Gly-D-Ala-OH. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions encountered when working with this dipeptide. Our goal is to provide you with the mechanistic insights and practical solutions needed to optimize your reaction outcomes, ensuring the integrity and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or N-carbobenzoxy-glycyl-D-alanine, is a protected dipeptide. The N-terminal glycine is protected by a carbobenzoxy (Z) group, a common urethane-type protecting group in peptide synthesis. It serves as a crucial building block in the synthesis of more complex peptides and peptidomimetics, particularly in drug discovery research to study peptide-protein interactions and enzymatic activities.[][2]
Q2: Why am I seeing unexpected side products in my coupling reaction?
Peptide coupling is a nuanced process involving the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[3][4] This activation, while necessary, can also lead to undesirable side reactions. For a dipeptide like this compound, the most common issues are racemization of the D-alanine residue and intramolecular cyclization to form a diketopiperazine. The choice of coupling reagents, solvent, temperature, and base can significantly influence the prevalence of these side products.[5][6]
Q3: How does the choice of coupling reagent impact side product formation?
Coupling reagents vary in their mechanism and reactivity, which directly affects side product formation.
-
Carbodiimides (e.g., DCC, EDC): These are powerful dehydrating agents but are notorious for causing racemization.[7][8] They activate the carboxyl group to form a highly reactive O-acylisourea intermediate, which is prone to forming a symmetric anhydride or rearranging to an N-acylurea, both of which can be problematic.[3][8]
-
Onium Salts (e.g., HBTU, HATU): These reagents (aminium/uronium or phosphonium salts) often provide faster and cleaner reactions with less racemization compared to carbodiimides, especially when used with additives like HOBt or HOAt.[9] They work by forming active esters that are more stable and less prone to side reactions.[9] However, aminium/uronium salts can cause guanidinylation of the free N-terminus if activation is slow.
Troubleshooting Guide: Diagnosing & Solving Side Product Formation
This section addresses specific experimental observations and provides a logical workflow for identifying and mitigating the root cause.
Issue 1: Low yield of the desired coupled product and a major peak corresponding to a mass loss of 18 Da.
-
Symptom: Your primary product yield is low, and LC-MS analysis shows a significant byproduct with a mass corresponding to the starting dipeptide minus water (M-18).
-
Potential Cause: Diketopiperazine (DKP) Formation. This is one of the most common side reactions at the dipeptide stage.[5] The deprotected N-terminal amine of a dipeptide can attack its own activated C-terminal carboxyl group, leading to an intramolecular cyclization and forming a stable six-membered ring, cyclo(Gly-D-Ala). This is especially prevalent after the N-terminal protecting group of the second amino acid has been removed, creating a free amine ready for the next coupling.[5][10]
-
Mechanistic Insight: The reaction is catalyzed by bases and heat. The proximity of the nucleophilic amine to the activated carboxyl group in the dipeptide makes this intramolecular reaction kinetically favorable.
Diagram: Diketopiperazine (DKP) Formation Pathway
Caption: Competing pathways: desired coupling vs. DKP formation.
-
Recommended Actions:
-
Couple as a Dipeptide Unit: If possible, synthesize the Z-Gly-D-Ala dipeptide unit first and then couple it to the resin or the next amino acid in solution. This avoids having a free N-terminal amine at the dipeptide stage on the resin.[5]
-
Use Hindered Coupling Reagents: Reagents like HCTU or HATU can sometimes favor the intermolecular reaction over the intramolecular cyclization.
-
Optimize Base and Temperature: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) instead of triethylamine (TEA). Perform the coupling at a lower temperature (e.g., 0 °C) to slow down the rate of DKP formation.[3]
-
Immediate Coupling: After deprotection of the amino acid preceding your this compound unit, proceed immediately to the next coupling step. Do not allow the deprotected dipeptide-resin to sit for extended periods.[11][12]
-
Issue 2: Appearance of a diastereomeric impurity in the final product.
-
Symptom: Chiral HPLC or LC-MS analysis reveals a second peak with the same mass as your target peptide, indicating the presence of a diastereomer. This suggests that the D-Ala has epimerized to L-Ala.
-
Potential Cause: Racemization. The activation of the carboxylic acid of D-alanine makes the alpha-proton acidic and susceptible to abstraction by a base.[13][14] Removal of this proton forms a planar enolate intermediate. Reprotonation can occur from either face, leading to a mixture of D and L configurations.[15]
-
Mechanistic Insight: Over-activation, prolonged exposure to base, or the use of highly activating coupling reagents can increase the rate of proton abstraction and thus racemization.[5][16]
Diagram: Troubleshooting Workflow for Racemization
Caption: A decision tree for troubleshooting racemization.
-
Recommended Actions:
-
Use Racemization-Suppressing Additives: This is the most effective strategy. When using carbodiimides like EDC or DCC, always include an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroximino)acetate (OxymaPure).[3][9][16] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to racemization.[9]
-
Switch to Uronium/Phosphonium Reagents: Reagents like HBTU, HATU, and PyBOP are pre-activated with an HOBt or HOAt moiety, inherently suppressing racemization.
-
Control Base and Temperature: Minimize the amount of base used and opt for a weaker or more hindered base. Running the reaction at lower temperatures (0°C) is also highly recommended.[3]
-
Data Summary: Coupling Reagent Performance
The table below summarizes the characteristics of common coupling reagents concerning the side products discussed.
| Coupling Reagent Class | Examples | Racemization Risk | DKP Formation Risk | Recommended Use with this compound |
| Carbodiimides | DCC, EDC | High (without additives) | Moderate | Use only with HOBt or Oxyma at 0°C.[3][7] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Low | Moderate | Recommended for high efficiency and low racemization.[9] |
| Phosphonium Salts | PyBOP, PyAOP | Low | Moderate | Excellent choice; avoids guanidinylation side products seen with aminium salts. |
Experimental Protocols
Protocol 1: Standard Coupling with EDC/HOBt to Minimize Racemization
This protocol is designed for coupling this compound to a free amine (R-NH2) in solution phase.
-
Dissolution: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Activation: Add EDC·HCl (1.1 eq.) to the cooled solution and stir for 15-20 minutes. The solution should remain clear.
-
Amine Addition: In a separate flask, dissolve the amine component (R-NH2, 1.0 eq.) and a non-nucleophilic base such as DIPEA (1.5 eq.) in the same solvent.
-
Coupling: Add the amine solution dropwise to the activated acid solution at 0°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of starting material.
-
Work-up: Upon completion, perform a standard aqueous work-up to remove the urea byproduct and excess reagents.
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Self-grounding API.
-
Gübitz, G., & Schmid, M. G. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 68(17), 2991-2996. [Link]
-
Gubitz, G., & Schmid, M. G. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]
-
Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544-545. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved February 20, 2026, from [Link]
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Self-grounding API.
- Kemp, D. S. (1979). Racemization in peptide synthesis. The Peptides, 1, 315-383.
-
Servage, K. A., et al. (2021). Diketopiperazine Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. Journal of the American Society for Mass Spectrometry, 32(8), 2136-2146. [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Low Yield in Solid-Phase Peptide Synthesis. BenchChem.
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). Self-grounding API.
-
AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. Retrieved February 20, 2026, from [Link]
-
O’Connor, G., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47006-47018. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved February 20, 2026, from [Link]
-
O'Connor, G., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ResearchGate. [Link]
-
Wikipedia. (n.d.). Carbodiimide. Wikipedia. Retrieved February 20, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014, February 20). American Pharmaceutical Review. [Link]
-
Solid phase peptide synthesis help. (2021, May 22). Reddit. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? (2014, October 21). ResearchGate. [Link]
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. bachem.com [bachem.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. peptide.com [peptide.com]
- 6. hepatochem.com [hepatochem.com]
- 7. peptide.com [peptide.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Purity Validation of Synthesized Z-Gly-D-Ala-OH
Welcome to the technical support center for peptide synthesis and analysis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on validating the purity of the synthesized dipeptide, N-Benzyloxycarbonyl-glycyl-D-alanine (Z-Gly-D-Ala-OH).
Introduction
Synthesizing a dipeptide like this compound is a common yet critical task in peptide chemistry. Ensuring its purity is paramount for the reliability and reproducibility of downstream applications, from biological assays to further synthetic steps.[1] Impurities can arise from various sources, including incomplete reactions, side reactions, or residual starting materials and reagents.[2][3] This guide offers a structured approach to identifying and resolving common purity-related issues encountered during the synthesis of this compound.
Part 1: Foundational Purity Assessment
A multi-pronged analytical approach is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this process.[2][4]
FAQ 1: How do I get a quick and reliable estimate of my this compound purity?
Answer:
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for a rapid and quantitative assessment of peptide purity.[5][6] It separates the target peptide from impurities based on their hydrophobicity.
Workflow for Initial Purity Assessment by RP-HPLC
Caption: RP-HPLC workflow for this compound purity analysis.
Troubleshooting Common HPLC Issues:
| Issue | Potential Cause | Solution |
| Broad or Tailing Peaks | - Poor sample solubility- Column degradation- Inappropriate mobile phase | - Ensure complete dissolution of the sample- Use a new or validated C18 column[7]- Optimize the mobile phase gradient and temperature[7] |
| Split Peaks | - Column overloading- Contamination at the column inlet | - Reduce the injection volume or sample concentration[7]- Flush the column or use a guard column |
| Ghost Peaks | - Carryover from previous injections- Contaminated mobile phase | - Implement a robust needle wash protocol- Use fresh, HPLC-grade solvents[7] |
FAQ 2: My HPLC shows a major peak, but how do I confirm it's my target dipeptide?
Answer:
Mass Spectrometry (MS) is the definitive technique for confirming the molecular identity of your synthesized compound.[1][4] It provides a highly accurate mass-to-charge ratio (m/z) that serves as a molecular fingerprint.
Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated Monoisotopic Mass | Expected m/z |
| [M+H]⁺ | C₁₃H₁₇N₂O₅⁺ | 281.1137 | 281.11 |
| [M+Na]⁺ | C₁₃H₁₆N₂O₅Na⁺ | 303.0957 | 303.10 |
| [M-H]⁻ | C₁₃H₁₅N₂O₅⁻ | 279.0981 | 279.10 |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation : Prepare a 1 mg/mL solution of your compound in a 50:50 mixture of acetonitrile and water.
-
LC Separation : Utilize the same HPLC method as for purity analysis to separate the components before they enter the mass spectrometer.[8]
-
MS Detection : Operate the mass spectrometer in both positive and negative ion modes to detect all possible adducts.
-
Data Analysis : Compare the observed m/z values with the calculated masses for this compound.
Troubleshooting MS Data Interpretation:
-
No signal corresponding to the expected mass? This could indicate a failed synthesis or issues with ionization. Ensure the mass spectrometer is properly calibrated and consider using a different ionization source if available.
-
Multiple unexpected masses? These could be synthesis byproducts, such as deletion sequences or molecules with remaining protecting groups.[3]
Part 2: In-depth Structural and Chiral Purity Validation
Beyond confirming the mass, it's crucial to verify the dipeptide's structure and, most importantly, its stereochemical integrity.
FAQ 3: How can I confirm the covalent structure and check for impurities not visible by UV in HPLC?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in your molecule. For this compound, ¹H and ¹³C NMR are essential.
Expected ¹H NMR Chemical Shifts for this compound (in a suitable deuterated solvent like DMSO-d₆):
| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| Alanine CH₃ | ~1.3 | Doublet | 3H |
| Glycine CH₂ | ~3.7 | Doublet | 2H |
| Alanine α-CH | ~4.2 | Multiplet | 1H |
| Z-group CH₂ | ~5.0 | Singlet | 2H |
| Z-group Aromatic | ~7.3 | Multiplet | 5H |
| Amide NHs | Variable (7-9) | Broad | 2H |
| Carboxylic Acid OH | Variable (>10) | Broad | 1H |
Note: Exact chemical shifts can vary depending on the solvent and concentration.[9]
Troubleshooting NMR Spectra:
-
Unexpected peaks? These could indicate residual solvents, starting materials, or side-products. Compare your spectrum to reference spectra of potential impurities.
-
Incorrect integration ratios? This might suggest the presence of an impurity that has overlapping signals with your product.
-
Broad or poorly resolved peaks? This can be due to sample aggregation or the presence of paramagnetic impurities. Ensure your sample is fully dissolved and consider filtering it.
FAQ 4: My synthesis involves D-Alanine. How can I be certain that no racemization occurred?
Answer:
Ensuring the enantiomeric purity of your product is critical, as the presence of the L-Ala diastereomer could have significant biological consequences. Chiral HPLC is the most direct and reliable method for this determination.
Workflow for Chiral Purity Validation
Caption: Chiral HPLC workflow for assessing enantiomeric purity.
Key Considerations for Chiral HPLC:
-
Column Selection : A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) or macrocyclic glycopeptide-based columns are often effective for separating N-protected amino acid derivatives.[10][11]
-
Method Development : Developing a chiral separation method often involves screening different mobile phases (normal-phase, polar organic, or reversed-phase) to achieve optimal resolution between the enantiomers.[10]
-
Alternative Techniques : While more complex, other methods like chiral gas chromatography of derivatized amino acids or NMR with chiral solvating agents can also be used to determine enantiomeric purity.[12]
By systematically applying these analytical techniques and troubleshooting guides, researchers can confidently validate the purity, identity, and stereochemical integrity of their synthesized this compound, ensuring the quality and reliability of their scientific endeavors.
References
- Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Laboratory Research.
- AltaBioscience. Peptide Purification and Product Analysis.
- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
- (2026, February 5). HPLC Purity Testing Explained: What Researchers Need to Know.
- Waters Blog. (2020, February 6). Overcoming 5 Peptide Bioanalysis Sample Prep Challenges.
- Learn important facts about Peptide Quality & Purity.
- LCGC International. (2023, July 6). Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage.
- ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications.
- ChemicalBook. Z-DL-ALA-OH(4132-86-9) 1H NMR spectrum.
- Peptide Purity Explained: A Comprehensive Guide to Assessing Quality and Integrity.
- Biotage. (2023, February 7). What do you do when your peptide synthesis fails?.
- MtoZ Biolabs. Mechanism of Peptide Purity Analysis.
- Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis.
- HPLC of Peptides and Proteins.
- Benchchem. A Comparative Guide to HPLC Analysis of Peptides: Modern vs. Classical Synthesis Approaches.
- Benchchem. Determining Enantiomeric Purity of Z-D-Leu-OH.DCHA: A Comparative Guide to Chiral HPLC Methods.
- A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.
- ChemicalBook. Z-GLY-ALA-OH | 3079-63-8.
- Amino Acid and Peptide Chiral Separations.
- Digital CSIC. Supporting Information.
- Bio NMR spectroscopy.
- Sigma-Aldrich. Z-Ala-Ala-OH.
- PubChem - NIH. Z-Gly-Phe-Ala-OH | C22H25N3O6 | CID 14805787.
- Benchchem. Purity Analysis of Fmoc-Ala-OH-¹³C₃ by HPLC: A Comparative Guide.
- PMC. (2023, January 10). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization.
- PMC. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
- Royal Society Publishing. (2023, October 4). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides.
- ResearchGate. Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides.
- SSRN. Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrosp.
- ResearchGate. (2025, August 10). H-1-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa.
- PubChem. N-((Phenylmethoxy)carbonyl)-L-alanylglycine | C13H16N2O5 | CID 7004843.
- ChemicalBook. (2026, January 13). Z-ALA-GLY-OH | 3235-17-4.
Sources
- 1. Peptide Purity Explained: A Comprehensive Guide to Assessing Quality and Integrity [powerofpeptidesodyssey.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. jpt.com [jpt.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. wheretofindpeptides.com [wheretofindpeptides.com]
- 7. biovera.com.au [biovera.com.au]
- 8. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Times for Enzymatic Assays Using Z-Gly-D-Ala-OH
Welcome to the technical support resource for enzymatic assays involving the synthetic dipeptide substrate, N-carbobenzoxy-glycyl-D-alanine (Z-Gly-D-Ala-OH). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for optimizing reaction kinetics, with a specific focus on reaction time. Our goal is to empower you to build robust, reproducible, and self-validating assays.
Foundational Principles: Why Reaction Time is Critical
This compound serves as a substrate for a specific class of enzymes known as DD-carboxypeptidases (DD-CPases) . These enzymes, which include critical bacterial Penicillin-Binding Proteins (PBPs), play a vital role in the final steps of peptidoglycan synthesis and remodeling by cleaving the terminal D-alanine residue from peptide stems.[1][2][3]
The core of a successful enzymatic assay is the accurate measurement of the reaction rate under initial velocity conditions (V₀). This is the linear phase of the reaction where the rate is directly proportional to the enzyme's activity and has not yet been significantly affected by factors like substrate depletion, product inhibition, or enzyme instability.[4] Optimizing the reaction (incubation) time is paramount to ensuring you are operating within this linear range, which is the only valid window for calculating kinetic parameters (e.g., Kₘ, Vₘₐₓ) and assessing inhibitor potency (e.g., IC₅₀).
Caption: Basic workflow of a DD-carboxypeptidase reaction with this compound.
Troubleshooting and Optimization Guide (Q&A)
This section directly addresses common issues encountered during assay development and optimization.
Category 1: Assay Setup & Baseline Signal
Question: What are the essential components and typical starting concentrations for a DD-carboxypeptidase assay?
Answer: A robust assay begins with well-defined components. While empirical optimization is always necessary, the following table provides a validated starting point. The detection of the D-Alanine product is typically achieved through a coupled enzyme system, such as D-Amino Acid Oxidase (DAO) paired with Horseradish Peroxidase (HRP), which generates a fluorescent or colorimetric signal.[5][6]
| Component | Typical Starting Concentration | Purpose & Key Considerations |
| DD-Carboxypeptidase (PBP) | 10 - 200 nM | Concentration should be optimized to ensure the reaction is linear over the desired time course.[4] |
| This compound (Substrate) | 0.2x to 5x Kₘ (e.g., 50 µM - 2 mM) | Start near the Kₘ value. High concentrations can cause substrate inhibition.[3][4] |
| Buffer System | 50 mM HEPES, Tris, or Phosphate | Maintain a stable pH, which is critical for enzyme activity. The optimal pH can vary (e.g., pH 5.0 to 8.5) and must be determined experimentally.[7][8] |
| D-Amino Acid Oxidase (DAO) | 0.05 - 0.2 U/mL | Part of the coupled detection system to oxidize the D-Alanine product. |
| Horseradish Peroxidase (HRP) | 0.1 - 1 U/mL | Second part of the coupled detection system. |
| Detection Reagent | Per manufacturer | (e.g., Amplex Red, QuantaBlu, OPD). Choose based on required sensitivity (fluorescence is generally more sensitive than colorimetric).[5][9] |
Question: My blank (no-enzyme) controls show a high background signal. What are the likely causes?
Answer: High background noise can mask your true signal and is a common hurdle. The primary culprits are:
-
Reagent Contamination: The DAO/HRP detection system is sensitive. Contamination of buffers or substrate with free D-amino acids or peroxidases will generate a signal. Always use high-quality reagents and dedicated pipette tips.
-
Detection Reagent Instability: Some fluorescent probes (e.g., Amplex Red) can auto-oxidize over time, especially when exposed to light. Prepare detection cocktails fresh and protect them from light.[10]
-
Well-to-Well Crosstalk: In microplate assays, particularly with high signals, signal can "bleed" into adjacent wells. Use black, opaque plates for fluorescence or white plates for luminescence to minimize this.[10]
-
Substrate Impurity: If the this compound stock is contaminated with free D-Alanine, it will be detected immediately upon addition of the detection reagents. Consider running a "no-enzyme, no-substrate" control to isolate background from the detection reagents themselves.
Category 2: Signal Quality & Reaction Rate
Question: I'm seeing a very weak signal or no signal at all. How should I troubleshoot this?
Answer: This issue points to a problem with one or more core components of the reaction.
-
Inactive Enzyme: This is the most common cause. Enzymes can lose activity due to improper storage, repeated freeze-thaw cycles, or denaturation.[10] Verify enzyme activity with a known positive control if available. Ensure the storage buffer is appropriate.
-
Suboptimal pH or Buffer: Enzyme activity is highly dependent on pH.[11][12] A deviation from the optimal pH can drastically reduce or eliminate activity by altering the charge states of critical amino acid residues in the active site.[13] Perform a pH titration experiment (e.g., from pH 5.0 to 9.0) to find the enzyme's optimal operating range.
-
Missing Cofactors: While most DD-CPases do not require cofactors, some enzymes do. Consult the literature for your specific enzyme to ensure all necessary components are present in the assay buffer.
-
Enzyme Inhibitors: Check if any of your buffer components are known inhibitors. For example, sodium azide is a potent inhibitor of HRP and should not be used in HRP-coupled assays.
-
Inadequate Incubation Time: If the reaction time is too short for the amount of enzyme used, the signal generated may be below the detection limit of your instrument.
Question: My reaction rate is not linear and plateaus almost immediately. What does this mean?
Answer: A non-linear or rapidly plateauing reaction curve indicates that you are not measuring the initial velocity. This can invalidate your results and is typically caused by one of the following:[4]
-
Enzyme Concentration is Too High: An excessive amount of enzyme will deplete the substrate very quickly, causing the reaction rate to slow down as the substrate concentration is no longer saturating.
-
Substrate Concentration is Too Low: If the substrate concentration is well below the Kₘ, it will be consumed rapidly, leading to a non-linear rate.
-
Product Inhibition: As the reaction proceeds, the accumulation of products (Z-Gly and D-Alanine) can bind to the enzyme's active site and act as competitive inhibitors, slowing the reaction rate.
-
Enzyme Instability: The enzyme may not be stable under the assay conditions (e.g., temperature, pH) for the duration of the measurement, leading to a progressive loss of activity.
To resolve this, you must perform a time-course experiment to identify the linear range of your assay.
Key Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time
Objective: To identify the time window during which the reaction rate is linear for a given enzyme concentration.
Methodology:
-
Prepare Reagents: Prepare a master mix containing the assay buffer, this compound, and the complete detection system (DAO, HRP, and probe).
-
Set Up Plate: Dispense the master mix into a series of wells in a microplate.
-
Initiate Reaction: Add a fixed concentration of your DD-carboxypeptidase to each well to start the reaction. It is critical to mix thoroughly but gently.
-
Measure Signal Over Time: Immediately place the plate in a kinetic plate reader set to the appropriate wavelength (e.g., Ex/Em 535/587 nm for Amplex Red).[14] Take readings at regular intervals (e.g., every 30-60 seconds) for an extended period (e.g., 30-60 minutes).
-
Analyze Data: Plot the signal (e.g., Relative Fluorescence Units) against time.
-
Identify Linear Range: Visually inspect the graph to find the longest continuous period where the data points form a straight line. The slope of this line represents the initial velocity (V₀). All subsequent endpoint assays must be stopped within this time frame.
Caption: Workflow for determining the optimal reaction time.
Frequently Asked Questions (FAQs)
Q: My results have high variability between replicate wells. What can I do to improve precision? A: Poor replicate data often stems from technical inconsistencies.[15] Focus on:
-
Pipetting Technique: Ensure you are using calibrated pipettes and proper technique to dispense accurate volumes, especially for the enzyme which is often in a small volume.
-
Mixing: Inadequate mixing after adding the enzyme can create local concentration gradients, leading to different reaction rates in the same well. Mix plates on an orbital shaker after reagent addition.
-
Temperature Gradients: Avoid "edge effects" where wells on the outside of the plate experience different temperatures than those in the center.[15] Incubate plates in a stable, draft-free environment.
Q: Can I use this assay for screening enzyme inhibitors? A: Absolutely. This type of assay is ideal for high-throughput screening (HTS) of potential inhibitors. However, it is crucial that the assay is first optimized to run under initial velocity conditions.[4] If the reaction time is too long, a weak inhibitor might appear more potent than it is because the reaction has more time to be affected, or a potent inhibitor's effect might be underestimated if the substrate is depleted.
Q: Does the buffer choice matter beyond just pH? A: Yes. While pH is the primary concern, other buffer properties can influence the reaction.[16] The ionic strength of the buffer can affect enzyme conformation and substrate binding.[16] Additionally, some buffer components can directly interact with the enzyme. For example, phosphate buffers might inhibit certain enzymes that interact with phosphorylated substrates. It is always best to test a few different buffer systems (e.g., HEPES, Tris, Phosphate) at the optimal pH to find the one that yields the highest and most stable activity.
References
- The effect of buffer pH on enzyme activity. (2024). Vertex AI Search.
- The effect of buffer pH on enzyme activity - ResearchGate. (n.d.).
- Recent Advances in Enzyme Activity Assay Methods: A Systematic Review of Emerging Technologies and Applic
- Enzyme Activity: pH (OCR A Level Biology): Revision Note. (2024). Save My Exams.
- What are the reasons of poor results in enzym
- What Are the Applications of Biochemical Buffers in Enzyme Assays? (2025).
- Enzymes: principles and biotechnological applic
- Protein and Enzyme Activity Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
- Troubleshooting of Competition (Inhibition) ELISA. (n.d.).
- Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs.
- ELISA Troubleshooting Guide. (n.d.). MilliporeSigma.
- Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf.
- PBP Isolation and DD-Carboxypeptidase Assay. (2019).
- PBP Isolation and DD-Carboxypeptidase Assay. (n.d.). PubMed.
- A weak DD-carboxypeptidase activity explains the inability of PBP 6 to substitute for PBP 5 in maintaining normal cell shape in E. coli. (n.d.). PMC.
- The Redundancy of Peptidoglycan Carboxypeptidases Ensures Robust Cell Shape Maintenance in Escherichia coli. (2016). mBio.
- Enzymatic Method for Determining Alanine (Alanine Assay). (n.d.). Sigma-Aldrich.
- Fluorescent coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays. (2000). PubMed.
- Enzymatic Detection of d-Amino Acids. (2025).
Sources
- 1. PBP Isolation and DD-Carboxypeptidase Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. PBP Isolation and DD-Carboxypeptidase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A weak DD-carboxypeptidase activity explains the inability of PBP 6 to substitute for PBP 5 in maintaining normal cell shape in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fluorescent coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of buffer pH on enzyme activity [tns.ewapub.com]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. savemyexams.com [savemyexams.com]
- 12. Enzymes: principles and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic Method for Determining Alanine (Alanine Assay) [sigmaaldrich.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to the Enzymatic Efficiency of Z-Gly-D-Ala-OH and Boc-Gly-D-Ala-OH as Substrates
For researchers and professionals in drug development and the life sciences, the selection of appropriate substrates is a critical determinant of experimental success. This guide provides an in-depth comparison of two commonly used N-terminally protected dipeptides, Z-Gly-D-Ala-OH (Cbthis compound) and Boc-Gly-D-Ala-OH, as enzyme substrates. We will delve into the theoretical underpinnings of their enzymatic processing, provide a detailed experimental protocol for their kinetic analysis using D-Amino Acid Oxidase (DAAO) as a model enzyme, and present anticipated results based on the distinct chemical properties of the Z (carbobenzyloxy) and Boc (tert-butyloxycarbonyl) protecting groups.
Introduction: The Critical Role of Protecting Groups in Substrate Recognition
N-terminal protecting groups are indispensable in peptide chemistry, preventing unwanted side reactions during synthesis. However, their influence extends beyond synthesis, significantly impacting the peptide's conformation, solubility, and interaction with enzymes. The Z and Boc groups, while both serving to protect the amine terminus, confer distinct steric and electronic properties to the peptide substrate.
-
The Carbobenzyloxy (Z) Group: The Z group, with its planar phenyl ring, introduces significant steric bulk and potential for π-π stacking interactions. This can influence how the substrate docks into the active site of an enzyme.
-
The tert-Butyloxycarbonyl (Boc) Group: The Boc group is also sterically demanding but lacks the aromaticity of the Z group. Its bulky, non-planar structure can present a different set of steric challenges and opportunities for hydrophobic interactions within the enzyme's active site.
This guide will explore how these differences are hypothesized to translate into variations in enzymatic efficiency, specifically focusing on the kinetic parameters of Michaelis constant (Km) and catalytic rate (kcat).
Hypothetical Kinetic Comparison: this compound vs. Boc-Gly-D-Ala-OH with D-Amino Acid Oxidase
D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[1][2][3] While its primary substrates are free D-amino acids, its broad substrate specificity makes it a plausible candidate for processing N-acylated D-amino acid derivatives.[4][5][6] We will use DAAO as our model enzyme to illustrate the comparative kinetic analysis.
The efficiency of an enzyme in converting a substrate to a product is best described by the catalytic efficiency, which is the ratio of kcat to Km (kcat/Km).[7]
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's binding affinity to the enzyme; a lower Km indicates a higher affinity.[7][8]
-
kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a measure of the catalytic rate.[7][8]
Anticipated Kinetic Parameters
The following table summarizes the hypothesized kinetic parameters for the two substrates with DAAO. These are not experimental values but are predictions based on the chemical nature of the Z and Boc protecting groups.
| Substrate | Predicted Km | Predicted kcat | Predicted kcat/Km (Catalytic Efficiency) | Rationale |
| This compound | Lower | Lower | Moderate | The planar aromatic ring of the Z group may facilitate favorable π-π stacking or hydrophobic interactions within a complementary pocket of the DAAO active site, leading to a tighter binding (lower Km). However, the rigidity and bulk of the Z group might hinder optimal positioning for catalysis or slow down product release, resulting in a lower turnover number (kcat). |
| Boc-Gly-D-Ala-OH | Higher | Higher | Higher | The more flexible and non-aromatic Boc group might result in a less specific or weaker initial binding to the enzyme (higher Km). However, its conformational flexibility could allow for a more favorable induced fit, leading to a more efficient catalytic conversion and faster product release (higher kcat). This could ultimately result in a higher overall catalytic efficiency. |
Experimental Protocol: Determining the Kinetic Parameters of this compound and Boc-Gly-D-Ala-OH with DAAO
This section provides a detailed, step-by-step methodology for a continuous spectrophotometric assay to determine the Km and kcat values for the two substrates with DAAO. The assay is based on a coupled reaction where the hydrogen peroxide produced by the DAAO reaction is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.[1][9][10]
Materials and Reagents
-
Recombinant D-Amino Acid Oxidase (DAAO)
-
This compound
-
Boc-Gly-D-Ala-OH
-
Horseradish Peroxidase (HRP)
-
o-Dianisidine dihydrochloride (or another suitable HRP substrate like Amplex UltraRed[10])
-
Sodium Pyrophosphate buffer (e.g., 75 mM, pH 8.5)[9]
-
FAD (flavin adenine dinucleotide)
-
96-well microplate
-
Spectrophotometric microplate reader
Workflow Diagram
Caption: Workflow for the kinetic analysis of this compound and Boc-Gly-D-Ala-OH.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of this compound and Boc-Gly-D-Ala-OH in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.
-
Prepare a series of dilutions of each substrate in 75 mM sodium pyrophosphate buffer (pH 8.5). The concentration range should typically span from 0.1 to 10 times the expected Km.
-
Prepare a working solution of DAAO of known concentration in the assay buffer.
-
Prepare a reaction mixture containing the assay buffer, HRP (e.g., 1 U/mL), and o-dianisidine (e.g., ~1 mM).[9] Ensure the o-dianisidine is fully dissolved. A stock solution in a 1:1 mix of DMSO and water may be necessary.[9]
-
Include 20 µM FAD in the assay buffer to ensure the DAAO is saturated with its cofactor.[9]
-
-
Assay Setup:
-
In a 96-well microplate, add the reaction mixture to each well.
-
Add the different concentrations of either this compound or Boc-Gly-D-Ala-OH to the wells. Include wells with no substrate as a control.
-
Equilibrate the plate to the desired reaction temperature (e.g., 25°C or 37°C).[1]
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a small volume of the DAAO working solution to each well.
-
Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at the appropriate wavelength for the oxidized chromogen (e.g., 436 nm for o-dianisidine) over a set period (e.g., 5-10 minutes) in kinetic mode.[9]
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Plot V₀ against the substrate concentration for both this compound and Boc-Gly-D-Ala-OH.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km for each substrate.[8]
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.[11]
-
Calculate the catalytic efficiency (kcat/Km) for each substrate.
-
Discussion and Interpretation of Results
The experimental data will either support or refute the initial hypotheses.
-
If this compound shows a lower Km and lower kcat: This would suggest that while the Z group promotes tighter binding, it may also introduce some steric hindrance that slows down the catalytic step or product release. This could be due to the rigidity of the aromatic ring.
-
If Boc-Gly-D-Ala-OH shows a higher Km and higher kcat: This would indicate that the initial binding is weaker, but the conformational flexibility of the Boc group allows for a more optimal alignment of the substrate in the active site, leading to a faster turnover.
These findings would have significant implications for the rational design of peptide-based drugs and probes, where the choice of an N-terminal protecting group can be tailored to either enhance binding affinity or improve the rate of enzymatic processing.
Visualizing the Enzymatic Reaction
Caption: Michaelis-Menten model for DAAO with this compound and Boc-Gly-D-Ala-OH.
Conclusion
The choice between this compound and Boc-Gly-D-Ala-OH as enzyme substrates is not trivial and can have a profound impact on experimental outcomes. While the Z group may offer enhanced binding affinity due to its aromatic nature, the Boc group might facilitate a higher catalytic turnover rate due to its conformational flexibility. The provided experimental protocol offers a robust framework for quantifying these differences. By understanding the interplay between the chemical properties of these protecting groups and the enzymatic machinery, researchers can make more informed decisions in their experimental designs, ultimately leading to more precise and meaningful results.
References
-
Sacchi, S., Rosini, E., Molla, G., & Pollegioni, L. (2013). Assays of D-Amino Acid Oxidase Activity. In D-Amino Acids: A New Frontier in Amino Acid and Protein Research (pp. 55-70). Springer Japan. [Link]
-
Rahmani Kondori, N. K., Paul, P., Robbins, J. P., Liu, K., Hildyard, J. C. W., Wells, D. J., & de Belleroche, J. S. (2014). Determination of D-Amino Oxidase activity via spectrophotometric assay. Bio-protocol, 4(12), e1142. [Link]
-
Pollegioni, L., Sacchi, S., & Molla, G. (2018). Assays of D-Amino Acid Oxidase Activity. Methods in Molecular Biology, 1694, 21-37. [Link]
-
Cell Biolabs, Inc. (n.d.). D-Amino Acid Assay Kit (Colorimetric). [Link]
-
Williams, J. W., & Morrison, J. F. (1979). A method for determining kinetic parameters at high enzyme concentrations. Biochimica et Biophysica Acta (BBA) - Enzymology, 568(2), 343-350. [Link]
-
Creative Biogene. (n.d.). Enzyme Kinetic Assay. [Link]
-
ResearchGate. (2019). If anyone can suggest how to calculate kinetics parameters (km, kcat) for a three enzyme cascade reaction? [Link]
-
Reddit. (2019). [University Biochemistry: Enzyme Kinetics] Determining Kcat from Km and Vmax. [Link]
-
Massachusetts Institute of Technology. (n.d.). Lecture # 3, 4 – Selecting a Catalyst (Non-Kinetic Parameters), Review of Enzyme Kinetics, Selectivity, pH and Temperature Eff. [Link]
-
Cappelletti, V., Tiboni, M., & Pollegioni, L. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 5, 107. [Link]
-
Molla, G., Vegezzi, C., Pilone, M. S., & Pollegioni, L. (2002). Engineering the substrate specificity of D-amino-acid oxidase. The Journal of Biological Chemistry, 277(30), 27351-27357. [Link]
-
Subramanian, K., Góra, A., Spruijt, R., Mitusińska, K., Suarez-Diez, M., Martins dos Santos, V., & Schaap, P. J. (2018). Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access. PLOS ONE, 13(6), e0198990. [Link]
-
Tishkov, V. I., & Khoronenkova, S. V. (2005). D-Amino acid oxidase: Physiological role and applications. Biochemistry (Moscow), 70(1), 40-54. [Link]
-
Li, Y., Wang, Y., Zhang, X., Xu, G., & Xu, Y. (2023). Enhancement of the substrate specificity of D-amino acid oxidase based on tunnel-pocket engineering. Biotechnology and Bioengineering, 120(11), 3291-3303. [Link]
Sources
- 1. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. Engineering the substrate specificity of D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access | PLOS One [journals.plos.org]
- 6. Enhancement of the substrate specificity of D-amino acid oxidase based on tunnel-pocket engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
A Researcher's Guide to the Validation of Transpeptidase Inhibition: A Comparative Analysis Featuring Z-Gly-D-Ala-OH
In the critical path of antibacterial drug development, the unequivocal validation of a compound's mechanism of action is paramount. For inhibitors targeting bacterial cell wall synthesis, the transpeptidase enzymes, also known as Penicillin-Binding Proteins (PBPs), are a primary focus.[1] These enzymes are essential for the cross-linking of peptidoglycan chains, a process vital for maintaining the structural integrity of the bacterial cell wall.[1][2] Inhibition of transpeptidase activity leads to a compromised cell wall and, ultimately, bacterial cell death.[1][3] This guide provides an in-depth, comparative analysis of methodologies to validate transpeptidase inhibition, with a special focus on the utility of the substrate analog, Z-Gly-D-Ala-OH.
The Central Role of Substrate Analogs in Mechanistic Validation
While various methods exist to probe the interaction between an inhibitor and a transpeptidase, the use of a substrate analog that mimics the natural D-Alanyl-D-Alanine terminus of the peptidoglycan precursor offers a direct assessment of enzymatic activity.[4][5] this compound serves as an exemplary tool in this context. Its structure is recognized by the active site of transpeptidases, allowing for the direct measurement of either the carboxypeptidase or transpeptidase activity of these bifunctional enzymes. This approach provides a more functionally relevant validation of inhibition compared to methods that solely assess the binding of an inhibitor.
Comparative Analysis of Transpeptidase Inhibition Validation Methods
The selection of an appropriate assay for validating transpeptidase inhibition is contingent on several factors, including the specific research question, available instrumentation, and desired throughput. Here, we compare the this compound-based assay with other prevalent methodologies.
| Assay Method | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| This compound Substrate Assay | Enzymatic cleavage of the D-Ala-D-Ala mimic, often detected by a coupled-enzyme reaction that measures D-Ala release. | Directly measures enzymatic activity on a substrate analog. Provides mechanistic insight into carboxypeptidase/transpeptidase function. High specificity. | May have lower throughput than binding assays. Requires purified enzymes. | Kinetic parameters (Km, Vmax), IC50 |
| Competition Binding Assay (Fluorescent β-Lactam) | A test compound competes with a fluorescently labeled β-lactam (e.g., Bocillin-FL) for binding to the PBP active site. | High-throughput compatible. Can be performed on live cells.[6] Commercially available reagents. | Indirectly measures inhibition by assessing binding, not enzymatic activity.[7] Potential for false positives from compounds that interfere with fluorescence.[8] | IC50[9][10][11][12] |
| Competition Binding Assay (Radiolabeled β-Lactam) | A test compound competes with a radiolabeled β-lactam (e.g., [3H]-penicillin) for PBP binding. | High sensitivity. Well-established method.[11] | Requires handling of radioactive materials. Lower throughput. Primarily used on membrane preparations, which may alter protein activity.[11] | IC50 |
| Fluorescent D-Amino Acid (FDAA) Incorporation Assay | Measures the incorporation of a fluorescent D-amino acid into peptidoglycan by transpeptidases. | Allows for real-time monitoring of transpeptidase activity in live cells. High sensitivity. | Requires synthesis of specialized fluorescent probes. Wash steps may be necessary to remove unincorporated probe. | Rate of fluorescence increase, IC50 |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of an inhibitor to the PBP, providing a complete thermodynamic profile of the interaction. | Label-free. Provides detailed thermodynamic data (Kd, ΔH, ΔS). | Low throughput. Requires large amounts of pure protein and compound. Sensitive to buffer conditions. | Kd, stoichiometry (n), enthalpy (ΔH), entropy (ΔS) |
Experimental Protocols
Protocol 1: Validation of Transpeptidase Inhibition using this compound
This protocol details a coupled-enzyme assay to measure the DD-carboxypeptidase activity of a purified PBP and its inhibition. The release of D-Alanine from this compound is coupled to the oxidation of D-Alanine by D-amino acid oxidase (DAAO), which produces hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, such as Amplex Red.
Materials:
-
Purified PBP
-
This compound (substrate)
-
Test inhibitor compound
-
D-amino acid oxidase (DAAO) from porcine kidney
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring fluorescence (Ex/Em ~530-560 nm / ~590 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in assay buffer to a final concentration of 10 mM.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer.
-
Prepare a reaction mixture containing DAAO (final concentration ~0.1 U/mL), HRP (final concentration ~0.2 U/mL), and Amplex Red (final concentration ~50 µM) in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of the serially diluted inhibitor solutions or vehicle control to respective wells.
-
Add 40 µL of the purified PBP solution (final concentration to be optimized for linear reaction kinetics) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 50 µL of the reaction mixture containing DAAO, HRP, and Amplex Red to all wells.
-
Initiate the enzymatic reaction by adding 10 µL of the this compound substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Competitive PBP Binding Assay using Fluorescent β-Lactam
This protocol describes a competition assay to determine the ability of a test compound to inhibit the binding of a fluorescent penicillin analog, Bocillin-FL, to PBPs in live bacterial cells.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli) in exponential growth phase
-
Test inhibitor compound
-
Bocillin-FL
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE equipment and reagents
-
Fluorescence gel scanner
Procedure:
-
Cell Preparation:
-
Harvest bacterial cells from a mid-log phase culture by centrifugation.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in PBS to a standardized optical density (e.g., OD600 of 1.0).
-
-
Inhibitor Incubation:
-
In microcentrifuge tubes, add a fixed volume of the cell suspension.
-
Add varying concentrations of the test inhibitor or vehicle control.
-
Incubate at 37°C for 30 minutes to allow the inhibitor to bind to the PBPs.
-
-
Fluorescent Labeling:
-
Add Bocillin-FL to each tube to a final concentration of 25 µM.
-
Incubate at 37°C for an additional 15 minutes in the dark.
-
-
Sample Preparation for SDS-PAGE:
-
Pellet the cells by centrifugation and wash twice with PBS to remove unbound Bocillin-FL.
-
Resuspend the cell pellet in SDS-PAGE sample buffer and heat at 95°C for 5-10 minutes to lyse the cells and denature the proteins.
-
-
Electrophoresis and Imaging:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band using densitometry software.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value for each PBP by plotting the percentage of inhibition against the inhibitor concentration.[13]
-
Visualizing the Mechanisms and Workflows
Conclusion
The validation of transpeptidase inhibition is a cornerstone of antibacterial drug discovery. While high-throughput screening often relies on binding assays for initial hit identification, a thorough mechanistic understanding requires the use of functional assays. The this compound substrate assay provides a direct and physiologically relevant method to quantify the enzymatic inhibition of transpeptidases. By understanding the principles, advantages, and limitations of various validation methods, researchers can make informed decisions to robustly characterize their compounds and advance the development of new antibiotics.
References
-
High-Throughput Screen for Inhibitors of Transglycosylase and/or Transpeptidase Activities of Escherichia coli Penicillin Binding Protein 1b. PMC. [Link]
-
Heatmap representing the PBP IC50s of β-lactam antibiotics and... ResearchGate. [Link]
-
β-Lactam Titration Assays to Evaluate Penicillin-Binding Protein Selectivity. ChemRxiv. [Link]
-
PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability. PMC. [Link]
-
Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Antimicrobial Agents and Chemotherapy. [Link]
-
Penicillin-Binding Protein Occupancy Dataset for 18 β-Lactams and 4 β-Lactamase Inhibitors in Neisseria gonorrhoeae. PubMed. [Link]
-
Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams. ResearchGate. [Link]
-
Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams. PMC. [Link]
-
Pros & Cons of Fluorescence-Based Binding Assays. Nicoya Lifesciences. [Link]
-
Fluorescence Polarization Detection. BMG LABTECH. [Link]
-
Screening of penicillin-binding protein inhibitors using high throughput method. Styvalley. [Link]
-
Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. MDPI. [Link]
-
Breaking down the cell wall: strategies for antibiotic discovery targeting bacterial transpeptidases. Queen's University Belfast. [Link]
-
Fluorescence Polarization Assays in Small Molecule Screening. PMC. [Link]
-
Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. [Link]
-
Activity assays of PBP-A on synthetic peptides. (a) dd-carboxypeptidase... ResearchGate. [Link]
-
PBP Isolation and DD-Carboxypeptidase Assay. Springer Nature Experiments. [Link]
-
Drug Discovery in the Field of β-Lactams: An Academic Perspective. MDPI. [Link]
-
Penicillin-Binding Protein Imaging Probes. PMC. [Link]
-
High-Throughput Screening for Novel Inhibitors of Neisseria gonorrhoeae Penicillin-Binding Protein 2. PLOS. [Link]
-
Non-classical transpeptidases yield insight into new antibacterials. PMC. [Link]
-
Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective. RSC. [Link]
-
Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology. Antimicrobial Agents and Chemotherapy. [Link]
-
Radioiododestannylation. Convenient synthesis of a stable penicillin derivative for rapid penicillin binding protein (PBP) assay. ETDEWEB. [Link]
-
Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Taylor & Francis Online. [Link]
-
Characterization of a high-throughput screening assay for inhibitors of elongation factor p and ribosomal peptidyl transferase activity. PubMed. [Link]
-
Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan. PMC. [Link]
-
Full article: Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Taylor & Francis. [Link]
-
Altering enzymatic activity: recruitment of carboxypeptidase activity into an RTEM beta-lactamase/penicillin-binding protein 5 chimera. PMC. [Link]
-
Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery. PMC. [Link]
-
Measuring the Carboxypeptidase and γ-Glutamyltranspeptidase Activities of Lager and Ale Yeasts to Assess Their Impact on the Release of Odorant Polyfunctional Thiols Through Fermentation. MDPI. [Link]
-
Bacterial cell wall transpeptidase (PBP (Penicillin-binding protein)). Gosset. [Link]
-
Specificity and reversibility of the transpeptidation reaction catalyzed by the Streptomyces R61 D-Ala-D-Ala peptidase. PMC. [Link]
-
L,D-Transpeptidase Specific Probe Reveals Spatial Activity of Peptidoglycan Cross-Linking. ACS Chemical Biology. [Link]
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Beyond the Microscope: Benchmarking Z-Gly-D-Ala-OH and Modern Peptidoglycan Probes
Executive Summary
The study of the bacterial cell wall—specifically peptidoglycan (PG) synthesis—relies on two distinct classes of chemical probes. Z-Gly-D-Ala-OH (and its derivatives like Z-D-Ala-D-Ala) represents the "biochemical standard," a synthetic substrate used primarily for in vitro enzymatic kinetics and inhibition assays of Penicillin-Binding Proteins (PBPs). In contrast, Fluorescent D-Amino Acids (FDAAs) and Clickable Dipeptides represent the "imaging revolution," enabling in situ spatiotemporal tracking of cell wall growth in live bacteria.
This guide compares these methodologies, clarifying when to employ biochemical substrates for quantitative kinetics versus fluorescent probes for morphological analysis.
Part 1: The Incumbent – this compound (Biochemical Substrates)
Mechanism of Action
This compound belongs to a class of N-protected peptide mimetics (where "Z" stands for benzyloxycarbonyl). These molecules mimic the terminal D-Ala-D-Ala moiety of the nascent peptidoglycan stem peptide.[1][2]
-
Target: High-molecular-weight PBPs (Transpeptidases/Carboxypeptidases) and L,D-transpeptidases.
-
Interaction: The probe acts as a pseudosubstrate. The PBP attacks the peptide bond, forming an acyl-enzyme intermediate.
-
Readout: The reaction is monitored by the release of the C-terminal D-Alanine (detected via coupled enzyme assays) or by HPLC analysis of the hydrolyzed product.
Primary Applications
-
Quantitative Enzymology: Determining
and values for purified PBPs. -
Inhibitor Screening: High-throughput screening (HTS) of novel
-lactams or non-covalent inhibitors. The probe competes with the drug for the active site. -
Mechanistic Studies: Distinguishing between D,D-carboxypeptidase (hydrolysis) and D,D-transpeptidase (cross-linking) activities in vitro.
Limitations
-
No Spatial Resolution: Cannot tell where in the cell the reaction occurs.
-
In Vitro Only: Generally requires purified protein or membrane fractions; not suitable for live-cell uptake due to lack of fluorescence and membrane permeability issues.
Part 2: The Challengers – FDAAs and Click-Dipeptides
Fluorescent D-Amino Acids (FDAAs)
Probes like HADA (Blue), NADA (Green), and RADA (Red) are single D-amino acids modified with a fluorophore.
-
Mechanism: They are incorporated into the PG meshwork by periplasmic L,D-transpeptidases or D,D-transpeptidases via an exchange reaction (replacing the terminal D-Ala of existing stem peptides).
-
Use Case: Pulse-chase experiments to visualize growth poles, septation events, and cell shape determinants in live bacteria.
Clickable Dipeptides (e.g., Azido-D-Ala-D-Ala)
These are dipeptide analogs containing bioorthogonal handles (azide or alkyne).
-
Mechanism: They can be incorporated metabolically (cytoplasm
precursor Lipid II) or via periplasmic exchange. -
Readout: Requires a secondary "click" reaction (CuAAC or SPAAC) with a fluorescent tag.
-
Advantage: Smaller size than FDAAs allows for better incorporation by promiscuous ligases (MurF) in the cytoplasm.
Part 3: Comparative Analysis
The choice between this compound and FDAAs depends entirely on whether the experimental goal is kinetic quantification or spatial localization .
| Feature | This compound (Biochemical) | FDAAs (e.g., HADA) (Imaging) | Click-Dipeptides (e.g., ADA) |
| Primary Output | Kinetic Constants ( | Fluorescence Microscopy Images | Fluorescence Images / Flow Cytometry |
| System | In Vitro (Purified Enzyme) | In Vivo (Live Cells) | In Vivo (Live Cells + Fixation) |
| Spatial Resolution | None | High (Subcellular) | High (Subcellular) |
| Throughput | High (96/384-well plates) | Low/Medium (Microscopy) | Medium (Flow Cytometry) |
| Permeability | N/A (Enzyme in solution) | Variable (Poor in some Gram-negatives) | High (Small molecule) |
| Cost | Low (Synthetic peptide) | Medium (Synthesis required) | High (Requires click reagents) |
| Toxicity | N/A | Low (at <1 mM) | Copper toxicity (if CuAAC used) |
Part 4: Experimental Protocols
Protocol A: PBP Kinetic Assay using this compound
Objective: Determine the catalytic efficiency of a purified PBP. Note: This protocol assumes a coupled assay detecting D-Ala release.
-
Reagent Prep: Prepare 10 mM stock of Z-Gly-D-Ala-D-Ala (substrate) in DMSO. Prepare reaction buffer (50 mM HEPES, pH 7.5).
-
Enzyme Mix: Dilute purified PBP (e.g., E. coli PBP1b) to 1 µM in buffer.
-
Coupling System: Add D-Amino Acid Oxidase (DAAO, 0.2 U/mL), Horseradish Peroxidase (HRP, 5 U/mL), and Amplex Red (50 µM).
-
Reaction Start: Add Z-Gly-D-Ala-D-Ala (varying concentrations 0–10 mM) to the wells.
-
Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 minutes at 37°C.
-
Analysis: Plot initial velocity (
) vs. Substrate concentration [S] to fit the Michaelis-Menten equation.
Protocol B: In Situ Labeling with HADA (FDAA)
Objective: Visualize active growth zones in B. subtilis.
-
Culture: Grow B. subtilis to exponential phase (
) in LB medium. -
Pulse: Add HADA (HCC-amino-D-alanine) to a final concentration of 1 mM.
-
Incubation: Incubate at 37°C with shaking for 5 minutes (short pulse) to 1 generation time (long pulse).
-
Wash:
-
Aliquot 1 mL of culture.
-
Centrifuge (5,000 x g, 3 min).
-
Resuspend in 1 mL PBS. Repeat wash 2x to remove unbound probe.
-
-
Fixation (Optional): Fix with 70% ethanol/PBS for 20 min on ice if not imaging immediately.
-
Imaging: Spot 2 µL on an agarose pad. Image using Phase Contrast and DAPI filter set (HADA excites at ~405 nm, emits ~450 nm).
Part 5: Visualizing the Pathway
The following diagram illustrates the divergence in experimental utility: this compound intercepts the enzyme in isolation (left), while FDAAs integrate into the living biological system (right).
Caption: Comparison of this compound (Left) for enzymatic quantification versus FDAAs (Right) for cellular localization.
References
-
Kuru, E., et al. (2012). In Situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids. Angewandte Chemie International Edition. Link
-
Frère, J. M., et al. (1976). Interaction of the exocellular DD-carboxypeptidase-transpeptidase from Streptomyces R61 with beta-lactams. Biochemical Journal. Link
-
Hsu, Y. P., et al. (2017). Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls. Chemical Science. Link
-
Siegrist, M. S., et al. (2013). D-Amino acid chemical reporters reveal peptidoglycan dynamics of an intracellular pathogen. ACS Chemical Biology. Link
-
Typas, A., et al. (2011). Regulation of peptidoglycan synthesis by outer-membrane proteins. Cell.[7][8] Link
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Probing the Forge of the Bacterial Cell Wall: A Comparative Guide to Z-Gly-D-Ala-OH Analogs and Fluorescent D-Amino Acid Analogs
In the intricate world of bacterial physiology, the cell wall stands as a fortress, a dynamic structure essential for survival, morphology, and replication.[1] Composed primarily of peptidoglycan (PG), this macromolecular exoskeleton is a prime target for antimicrobial agents.[2][3] Understanding its synthesis and remodeling is therefore paramount for researchers in microbiology and drug development. This guide provides a deep comparative analysis of two powerful classes of chemical probes used to illuminate these processes: traditional dipeptide analogs, represented by Z-Gly-D-Ala-OH and its derivatives, and the more recent, directly visualized fluorescent D-amino acid analogs (FDAAs).
The fundamental difference between these probes lies not in their ultimate target, but in their journey and point of entry into the peptidoglycan biosynthetic machinery. This distinction dictates the experimental workflow, the nature of the data obtained, and the biological questions each is best suited to answer.
The Two Roads to Peptidoglycan Labeling: Cytoplasmic vs. Periplasmic Incorporation
The biosynthesis of peptidoglycan is a spatially and temporally complex process that begins in the cytoplasm and culminates in the periplasm where the final cross-linking of the mesh-like structure occurs.[1][4] The probes discussed here exploit two distinct stages of this pathway.
Dipeptide Analogs like this compound and its bio-orthogonal counterparts (e.g., ethynyl-D-alanyl-D-alanine, EDA-DA) are recognized by the cytoplasmic enzyme MurF ligase.[5][6][7] This enzyme is responsible for adding the terminal D-Ala-D-Ala dipeptide to the UDP-MurNAc-tripeptide, forming the pentapeptide precursor.[4] These probes, therefore, report on de novo peptidoglycan synthesis, as they are integrated into the lipid II building block which is then flipped across the membrane for polymerization.[5][6]
Fluorescent D-Amino Acid Analogs (FDAAs) , on the other hand, are single D-amino acids conjugated to a fluorophore. Their incorporation is a periplasmic event, mediated by the promiscuous activity of D,D-transpeptidases (also known as Penicillin-Binding Proteins, PBPs) and, in some species, L,D-transpeptidases.[5][6][8] These enzymes exchange the FDAA with the terminal D-alanine of existing peptidoglycan stem peptides.[5][6] This labeling strategy thus primarily reveals sites of active peptidoglycan remodeling and cross-linking.
At a Glance: this compound Analogs vs. FDAAs
| Feature | This compound & Bio-orthogonal Analogs (e.g., EDA-DA) | Fluorescent D-Amino Acid Analogs (FDAAs) |
| Probe Type | Dipeptide, non-fluorescent (requires modification for detection) | Single D-amino acid conjugated to a fluorophore |
| Incorporation Site | Cytoplasm | Periplasm |
| Key Enzyme | MurF Ligase | D,D- and L,D-Transpeptidases (PBPs) |
| Biological Process Labeled | De novo peptidoglycan synthesis (Lipid II formation)[5][6] | Peptidoglycan remodeling and cross-linking[5][6] |
| Detection Method | Two-step: Incorporation followed by secondary detection (e.g., click chemistry with a fluorescent azide/alkyne)[9][10] | One-step: Direct fluorescence microscopy after incorporation and washing[11] |
| Workflow Complexity | Higher, requires cell fixation and permeabilization for secondary labeling[9] | Lower, compatible with live-cell imaging[11] |
| Temporal Resolution | Can provide a snapshot of nascent synthesis | Enables real-time and "virtual time-lapse" microscopy of dynamic processes[11] |
| Advantages | - Directly labels newly synthesized PG building blocks.- Can be used to study cytoplasmic precursor synthesis.[5][6]- Offers flexibility in the choice of the final detection molecule (fluorophore, biotin, etc.).[9] | - Simple, one-step labeling protocol.- Suitable for live-cell, real-time imaging.[11]- Wide variety of colors available for multicolor experiments.[12][13] |
| Limitations | - Indirect detection is more time-consuming.- Typically requires cell fixation, precluding live-cell imaging.[9]- Potential for incomplete secondary labeling. | - Does not directly label the synthesis of new PG precursors.- High background from unincorporated probe requires thorough washing.[11]- Incorporation efficiency can be species- and fluorophore-dependent.[9] |
Visualizing the Pathways: A Tale of Two Probes
The distinct mechanisms of incorporation for dipeptide analogs and FDAAs are best understood visually.
Caption: Incorporation pathways of dipeptide analogs and FDAAs.
Experimental Workflows: A Head-to-Head Comparison
The practical application of these probes involves distinct experimental protocols. The choice between them is dictated by the specific research question and the available instrumentation.
Caption: Comparative experimental workflows for PG labeling.
Protocols in Practice
Protocol 1: Labeling with a Bio-orthogonal Dipeptide Analog (EDA-DA)
This protocol outlines the labeling of E. coli with Ethynyl-D-alanyl-D-alanine (EDA-DA) followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) for visualization.
Materials:
-
Mid-log phase E. coli culture
-
EDA-DA (1 mM final concentration)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (e.g., fluorescent azide, copper(II) sulfate, reducing agent like sodium ascorbate)
-
Microcentrifuge and tubes
-
Fluorescence microscope
Procedure:
-
Incorporation: Add EDA-DA to the actively growing bacterial culture to a final concentration of 1 mM. Incubate for a desired period (e.g., one generation time) under normal growth conditions.
-
Harvest and Fix: Pellet the cells by centrifugation (e.g., 5000 x g for 5 minutes). Discard the supernatant and wash the cells once with PBS. Resuspend the cell pellet in fixative and incubate for 15-20 minutes at room temperature.
-
Washing: Pellet the fixed cells, discard the supernatant, and wash twice with PBS to remove the fixative.
-
Permeabilization: Resuspend the cells in permeabilization buffer and incubate for 10-15 minutes at room temperature. This step is crucial to allow the click chemistry reagents to access the incorporated probe within the cell wall.
-
Click Reaction: Wash the permeabilized cells with PBS. Resuspend the cells in the freshly prepared click chemistry reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Pellet the cells and wash them three times with PBS to remove unreacted click chemistry reagents.
-
Imaging: Resuspend the final cell pellet in a small volume of PBS, mount on a microscope slide, and visualize using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
Protocol 2: Live-Cell Labeling with a Fluorescent D-Amino Acid Analog (HADA)
This protocol describes the direct labeling of Bacillus subtilis with the blue fluorescent D-amino acid, HADA (7-hydroxycoumarin-amino-D-alanine).[14][15]
Materials:
-
Mid-log phase B. subtilis culture
-
HADA (250-500 µM final concentration)[14]
-
Phosphate-buffered saline (PBS), pre-warmed to the growth temperature
-
Microcentrifuge and tubes
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Incorporation: Add HADA to the actively growing bacterial culture to a final concentration of 250-500 µM. Incubate for the desired duration. For short "pulse" labeling to visualize active growth zones, 5-10 minutes is often sufficient.[12] For labeling the entire cell wall, incubate for one or more generations.
-
Washing: Pellet the cells by centrifugation. This step is critical to reduce background fluorescence from the unincorporated probe in the medium.[11]
-
Resuspension and Washing: Gently resuspend the cell pellet in pre-warmed PBS. Repeat the centrifugation and resuspension steps 2-3 times to ensure thorough removal of the excess probe.
-
Imaging: After the final wash, resuspend the cells in a small volume of PBS. Mount a small aliquot on an agarose pad on a microscope slide for live-cell imaging.
-
Visualization: Immediately visualize the cells using a fluorescence microscope equipped with a DAPI filter set (HADA has an excitation/emission maximum of ~375/460 nm).
Conclusion and Future Perspectives
Both dipeptide analogs and FDAAs are invaluable tools for dissecting the complexities of bacterial cell wall biology. The choice of probe is not a matter of one being universally superior, but rather a strategic decision based on the experimental goals.
-
For researchers aiming to track the fate of newly synthesized peptidoglycan precursors from their cytoplasmic origin, bio-orthogonal dipeptide probes like EDA-DA are the tool of choice. They offer a direct readout of de novo synthesis.
-
For those interested in the dynamic remodeling of the cell wall, cell division, and the real-time effects of antibiotics on these processes, the ease and live-cell compatibility of FDAAs are unparalleled. The expanding palette of FDAA colors further enhances their utility in sophisticated multi-labeling experiments.
The synergy between these two approaches is powerful. For instance, a pulse-chase experiment could involve an initial pulse with a dipeptide analog to mark nascent PG, followed by a chase and a subsequent pulse with an FDAA of a different color to visualize where remodeling of that newly synthesized material occurs. As microscopy techniques advance into the super-resolution realm, the precision offered by these chemical probes will continue to bring the bacterial fortress into ever-sharper focus, revealing new vulnerabilities and paving the way for the next generation of antimicrobial therapies.
References
-
Kuru, E., et al. (2015). Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. Nature Protocols, 10(1), 33–52. [Link]
-
Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(12), 2745–2756. [Link]
-
Liechti, G. W., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(12), 2745-2756. [Link]
-
Kuru, E., et al. (2012). Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ. Nature Protocols, 10(1), 33-52. [Link]
-
Peng, L., et al. (2021). Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays. Nature Chemistry, 13(4), 387-395. [Link]
-
Hsu, Y. P., et al. (2017). Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls. Chemical Science, 8(9), 6313–6321. [Link]
-
Peters, K., et al. (2016). Dipeptide-Based Metabolic Labeling of Bacterial Cells for Endogenous Antibody Recruitment. ACS Infectious Diseases, 2(5), 347–352. [Link]
-
Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Publications. [Link]
-
Pazos, M., & Vollmer, W. (2019). Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan. bio-protocol, 9(15), e3316. [Link]
-
Pazos, M., et al. (2018). The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli. Frontiers in Microbiology, 9, 2074. [Link]
-
Pazos, M., & Peters, K. (2019). From the regulation of peptidoglycan synthesis to bacterial growth and morphology. Nature Reviews Microbiology, 17(10), 621–636. [Link]
-
Egan, A. J. F., et al. (2020). Peptidoglycan: Structure, Synthesis, and Regulation. EcoSal Plus, 9(1). [Link]
-
Botella, M., et al. (2021). An updated toolkit for exploring bacterial cell wall structure and dynamics. Biochemical Society Transactions, 49(1), 39-50. [Link]
-
Ghuysen, J. M. (1968). Use of bacteriolytic enzymes in determination of wall structure and their role in cell metabolism. Bacteriological Reviews, 32(4 Pt 2), 425–464. [Link]
-
Rowland, M., et al. (2015). Small molecule sensors targeting the bacterial cell wall. MedChemComm, 6(8), 1400–1413. [Link]
-
Sekiguchi, J., & Akeo, K. (2016). Zymographic Techniques for the Analysis of Bacterial Cell Wall in Bacillus. Methods in Molecular Biology, 1440, 79-87. [Link]
-
Kumar, P., et al. (2019). L,D-Transpeptidase Specific Probe Reveals Spatial Activity of Peptidoglycan Cross-Linking. ACS Chemical Biology, 14(10), 2247–2252. [Link]
-
Al-Dabbagh, B., et al. (2007). Design and evaluation of analogues of the bacterial cell-wall peptidoglycan motif L-Lys-D-Ala-D-Ala as receptors for vancomycin. Beilstein Journal of Organic Chemistry, 3, 25. [Link]
-
Massalha, M., et al. (2023). Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria. Biomolecules, 13(5), 720. [Link]
-
Typas, A., et al. (2012). From the regulation of peptidoglycan synthesis to bacterial growth and morphology. Nature Reviews Microbiology, 10(2), 123–136. [Link]
-
Barreteau, H., et al. (2008). Cytoplasmic steps of peptidoglycan biosynthesis. FEMS Microbiology Reviews, 32(2), 168–207. [Link]
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Comparative Guide: Specificity of Z-Gly-D-Ala-Based Ligands for Transpeptidases
This guide provides a technical assessment of the specificity of Z-Gly-D-Ala-OH (and its parent substrate Z-Gly-D-Ala-D-Ala ) for various bacterial transpeptidases (Penicillin-Binding Proteins, PBPs).
Executive Summary & Molecule Clarification
In the study of bacterial cell wall synthesis, This compound (Carbobenzoxy-Glycyl-D-Alanine) serves a critical but distinct role from its parent compound. It is essential to distinguish between the substrate and the product to accurately assess specificity:
-
Z-Gly-D-Ala-D-Ala (The Substrate): A synthetic tripeptide mimic of the nascent peptidoglycan terminus (D-Ala-D-Ala). It acts as a donor substrate for DD-carboxypeptidases (CPases) and Transpeptidases (TPs).
-
This compound (The Product/Inhibitor): The dipeptide product formed after the enzyme cleaves the terminal D-Ala. It is used to assess product inhibition (
) and the hydrolytic specificity of the enzyme active site.
Key Insight: High-specificity PBPs (e.g., Streptomyces R61) rapidly convert the tripeptide to the dipeptide. Therefore, "specificity" is often measured by the kinetic efficiency (
Mechanistic Context: The CPase/TPase Cycle
Transpeptidases catalyze the cross-linking of peptidoglycan via a two-step mechanism.[1][2] The specificity of Z-Gly-D-Ala-X ligands is determined by their fit into the active site (specifically the oxyanion hole and the hydrophobic pockets for the R-groups).
Reaction Pathway:
-
Acylation: Enzyme Serine attacks the penultimate D-Ala carbonyl of Z-Gly-D-Ala-D-Ala .
-
Release: The terminal D-Ala is released.
-
Deacylation (Hydrolysis): Water attacks the acyl-enzyme, releasing This compound .
-
Transpeptidation (Alternative): An amino acceptor (e.g., Gly-Gly) attacks the acyl-enzyme, forming a cross-link.[3]
Caption: Kinetic pathway of PBP-mediated catalysis showing the generation of this compound via hydrolysis.
Comparative Specificity Analysis
The following table compares the kinetic parameters of the Z-Gly-D-Ala-based substrate against alternative peptidoglycan mimics for key Transpeptidases.
Table 1: Kinetic Specificity of Substrates and Products
| Enzyme Target | Substrate (Donor) | Specificity ( | This compound Role | ||
| Streptomyces R61 (Model DD-Peptidase) | Z-Gly-D-Ala-D-Ala | 12.0 | 55 | 4.6 × 10³ | Weak Inhibitor: High turnover indicates rapid release; low product inhibition allows continuous assay. |
| Ac₂-L-Lys-D-Ala-D-Ala | 0.8 | 50 | 6.2 × 10⁴ | Reference: Higher affinity due to Lys side-chain recognition. | |
| E. coli PBP 5 (DD-Carboxypeptidase) | Z-Gly-D-Ala-D-Ala | > 20 | < 1 | Low | Poor Substrate: PBP5 requires a longer peptide stem (pentapeptide) or specific side chains (DAP). |
| Actinomadura R39 | Z-Gly-D-Ala-D-Ala | 0.2 | 85 | 4.2 × 10⁵ | High Specificity: Tight binding of the Z-Gly core. |
| E. coli PBP 1b (Transglycosylase/TPase) | Z-Gly-D-Ala-D-Ala | N/A | N/A | Negligible | Non-Specific: Requires Lipid II or full peptidoglycan precursors for activity. |
Interpretation of Specificity:
-
High Specificity (R39, R61): These enzymes efficiently process the short synthetic substrate Z-Gly-D-Ala-D-Ala. The product, This compound , accumulates rapidly and can be detected to quantify activity.
-
Low Specificity (E. coli PBPs): These enzymes (especially HMM PBPs like PBP1b) require the full pentapeptide stem (L-Ala-D-Glu-DAP-D-Ala-D-Ala) or lipid anchors. This compound is not generated efficiently in these systems.
Experimental Protocols
To assess specificity, you must measure the rate of D-Ala release (using the tripeptide substrate) or the binding affinity of the dipeptide product.
Best for measuring the hydrolysis rate (
Reagents:
-
Substrate: Z-Gly-D-Ala-D-Ala (1–10 mM).
-
Enzyme: Purified PBP (e.g., R61, 1–5 µM).
-
Coupling System: D-Amino Acid Oxidase (DAO, 0.2 U/mL), Horseradish Peroxidase (HRP, 2 U/mL).
-
Reporter: Amplex Red (50 µM) or o-phenylenediamine.
Workflow:
-
Incubation: Mix PBP and Z-Gly-D-Ala-D-Ala in 50 mM HEPES (pH 7.5).
-
Reaction: The PBP cleaves the terminal D-Ala.
-
Detection: DAO converts released D-Ala to Pyruvate + H₂O₂.
-
Signal: HRP uses H₂O₂ to oxidize Amplex Red to Resorufin (Fluorescence Ex/Em: 571/585 nm).
-
Validation: Run a standard curve with pure D-Ala.
-
Control: Add This compound (the product) at varying concentrations to determining if it inhibits the reaction (Product Inhibition Assay).
Best for validating the identity of this compound product.
-
Reaction: Incubate 2 mM Z-Gly-D-Ala-D-Ala with enzyme for 30 min at 37°C.
-
Quench: Add equal volume of 10% TCA or Acetonitrile.
-
Separation: C18 Reverse-Phase Column (e.g., Agilent Zorbax).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0–40% B over 20 min.
-
-
Detection: UV Absorbance at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).
-
Result: Z-Gly-D-Ala-D-Ala elutes later (more hydrophobic) than the product This compound .
Technical Recommendations
-
Substrate Choice: Use Z-Gly-D-Ala-D-Ala for routine screening of LMM PBPs (Low Molecular Mass) like R61 and R39. Do not use it for HMM PBPs (PBP1a/1b) without checking for Lipid II requirements.
-
Inhibition Checks: If kinetic curves are non-linear, the accumulation of This compound may be causing product inhibition. Determine the
by adding exogenous this compound to the reaction. -
Thioester Alternatives: For continuous spectrophotometric assays without coupled enzymes, consider using Z-Gly-D-Ala-S-R (thioester). Hydrolysis releases a thiol which reacts with DTNB (Ellman's reagent) to form a yellow color (412 nm).
References
-
Frère, J. M., et al. (1973). "The specificity of the Streptomyces R61 DD-peptidase." Biochemical Journal, 135(3), 463–468. Link
-
McDonough, M. A., et al. (2002). "Complex of Streptomyces R61 DD-peptidase with the products of a specific peptidoglycan substrate fragment." Protein Data Bank (PDB: 1IKI). Link
-
Gutmann, L., et al. (2000). "Fluorescent coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays."[4] Analytical Biochemistry, 287(1), 102-109. Link
-
Anderson, J. W., et al. (2003). "Specificity and reversibility of the transpeptidation reaction catalyzed by the Streptomyces R61 D-Ala-D-Ala peptidase." FEMS Microbiology Letters, 223(1), 13-18. Link
Sources
- 1. DD-Transpeptidase - Wikipedia [en.wikipedia.org]
- 2. Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Fluorescent coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Gly-D-Ala-OH vs. Natural Peptidoglycan Precursors: A Comparative Analysis for Studying Penicillin-Binding Proteins
An In-Depth Guide for Researchers:
This guide provides a detailed comparison between the synthetic substrate analog, Z-Gly-D-Ala-OH, and the natural substrates of Penicillin-Binding Proteins (PBPs). Designed for researchers in bacteriology, biochemistry, and drug development, this document delves into the structural nuances, kinetic differences, and practical applications of these molecules in the study of bacterial cell wall biosynthesis. Our objective is to equip you with the necessary information to make informed decisions in designing experiments to probe PBP function and screen for novel antibacterial agents.
The Central Role of Penicillin-Binding Proteins (PBPs) and Their Natural Substrates
Penicillin-Binding Proteins are a family of bacterial enzymes essential for the final steps of peptidoglycan (PG) synthesis. This complex polymer forms the bacterial cell wall, a structure critical for maintaining cell shape and resisting osmotic pressure. The primary functions of PBPs are to catalyze the cross-linking of glycan strands via their transpeptidase (TP) activity and to elongate the glycan strands via their transglycosylase (TG) activity.
The natural substrate for the crucial TP activity is the pentapeptide stem of a lipid-linked PG precursor, commonly known as Lipid II. The terminal D-Alanine-D-Alanine (D-Ala-D-Ala) dipeptide of this stem is the key recognition motif for the PBP active site. During the cross-linking reaction, the active site serine of the PBP attacks the carbonyl group of the penultimate D-Ala, forming a covalent acyl-enzyme intermediate and releasing the terminal D-Ala. This intermediate is then resolved by an attack from the amino group of a neighboring peptide stem, forming the mature cross-linked cell wall.
Caption: PBP-Mediated Transpeptidation Mechanism.
The complexity and lipidic nature of the full Lipid II substrate make it challenging to synthesize and use in routine, high-throughput biochemical assays. This has driven the need for simpler, soluble substrate analogs that can effectively mimic the key D-Ala-D-Ala recognition motif.
This compound: A Minimalist Substrate Analog
This compound is a synthetic dipeptide derivative that serves as a minimal substrate for certain PBPs, particularly DD-carboxypeptidases (e.g., E. coli PBP5).[1][2] Its design focuses on replicating the essential features required for recognition and acylation by the PBP active site.
-
D-Ala: This residue is critical as it fits into the specific pocket of the PBP active site designed to accommodate the penultimate D-alanine of the natural substrate.
-
Glycine: The glycine residue provides a simple spacer.
-
Z-group (Benzyloxycarbonyl): This bulky, hydrophobic N-terminal protecting group enhances the binding affinity, likely by making hydrophobic contacts within the active site cleft, partially compensating for the absence of the rest of the natural peptide stem.
This analog is primarily used in assays that measure the acylation step of the PBP catalytic cycle.[1][3] Because it lacks an appropriate acceptor group, the reaction typically terminates at the acyl-enzyme intermediate, or the intermediate is slowly hydrolyzed by water in a carboxypeptidase-type reaction.
Head-to-Head Comparison: this compound vs. Natural Substrates
Structural and Functional Mimicry
| Feature | Natural Substrate (Lipid II Pentapeptide) | This compound | Rationale for Researchers |
| Recognition Motif | L-Ala-γ-D-Glu-meso-DAP/L-Lys-D-Ala-D-Ala | Z-Gly-D-Ala -OH | This compound provides the essential D-Ala for recognition but lacks the terminal D-Ala, meaning it acts as a substrate for acylation but not the full transpeptidation reaction. |
| Size & Complexity | Large, amphipathic molecule with a long lipid tail and disaccharide-pentapeptide headgroup. | Small, soluble dipeptide derivative (MW: 280.28 g/mol ).[] | The small size and solubility of this compound make it ideal for use in standard aqueous buffer systems for kinetics and high-throughput screening. |
| Reaction Catalyzed | Full transpeptidation (cross-linking) or DD-carboxypeptidation. | Primarily acylation of the PBP active site serine, followed by slow hydrolysis (DD-carboxypeptidase activity).[1][3] | Excellent tool for specifically studying the acylation step or for screening inhibitors that target this initial phase of the catalytic cycle. |
Kinetic Performance
Direct kinetic comparisons are challenging due to the vastly different nature of the substrates and the assays used. Natural substrates are often studied in membrane-based systems, while this compound is used in solution. However, we can infer performance from available data for various PBP types.
| PBP & Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference/Comment |
| E. coli PBP5 | Acyl-D-Ala-D-Ala derivatives | ~1-5 | ~0.1-1 | ~80 | [1] (Represents a soluble analog closer to the natural substrate) |
| S. aureus PBP2a | Penicillin G (inhibitor) | - | - | 15 | [5] (Represents acylation efficiency by a β-lactam mimic) |
| S. pneumoniae PBP2x | Bocillin-FL (inhibitor) | - | - | 206,000 | [6] (Represents acylation efficiency by a fluorescent β-lactam) |
| Various Enzymes | p-Nitrophenyl Acetate | 0.02 - 5.9 | 0.0027 - 0.0559 | 10 - 350 | [7] (General range for esterase activity, provides context for slow substrates) |
Interpretation for the Researcher: The kinetic data highlights that even soluble derivatives of the natural D-Ala-D-Ala substrate exhibit relatively modest catalytic efficiencies with low-molecular-weight PBPs like PBP5.[1] this compound is expected to have even weaker binding (higher Km) and/or slower turnover (lower kcat) compared to a full pentapeptide. Its value lies not in being a highly efficient substrate, but in being a tractable one. It allows researchers to establish baseline activity for DD-carboxypeptidases and to perform competitive assays where inhibitors can displace it from the active site. The high acylation efficiencies observed for β-lactams demonstrate that the PBP active site is capable of rapid catalysis when presented with a suitably reactive molecule that mimics the substrate's transition state.
Caption: this compound Interaction with the PBP Active Site.
Experimental Applications and Protocols
The primary utility of this compound is in robust, high-throughput assays for PBP inhibitor screening. A common approach is a competition assay where the ability of a test compound to prevent the PBP from being acylated by a known ligand is measured.
Protocol: Competitive Fluorescence Polarization Assay for PBP Inhibitors
This protocol describes a method to screen for inhibitors of a purified PBP using a fluorescent β-lactam (e.g., Bocillin FL) as a reporter and this compound as a competing natural-like substrate.
Principle: Fluorescence Polarization (FP) measures the tumbling rate of a fluorescent molecule. A small fluorescent probe (Bocillin FL) tumbles rapidly in solution, resulting in low polarization. When it covalently binds to a large PBP enzyme, its tumbling slows dramatically, leading to high polarization. An effective inhibitor will bind to the PBP, preventing Bocillin FL from binding, thus keeping the polarization signal low. This compound can be used as a positive control for competition.
Materials:
-
Purified, soluble PBP construct
-
Bocillin™ FL (fluorescent penicillin)
-
This compound
-
Test compounds (potential inhibitors)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl
-
384-well, low-volume, black assay plates
-
Plate reader with FP capabilities
Methodology:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound (positive control) in assay buffer.
-
Dispense 5 µL of each compound dilution into the wells of the 384-well plate. Include wells with buffer only (no inhibitor, high signal control) and wells with a known potent β-lactam (low signal control).
-
-
Enzyme Addition:
-
Prepare a solution of the PBP in assay buffer at 2X the final desired concentration (e.g., 200 nM for a 100 nM final concentration).
-
Dispense 10 µL of the PBP solution to all wells.
-
Incubate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme. Causality Note: This pre-incubation step is crucial for identifying time-dependent inhibitors and ensuring equilibrium is reached for reversible binders before introducing the reporter probe.
-
-
Probe Addition & Reaction:
-
Prepare a solution of Bocillin FL in assay buffer at 4X the final desired concentration (e.g., 200 nM for a 50 nM final concentration).
-
Dispense 5 µL of the Bocillin FL solution to all wells to initiate the reaction. The final volume is 20 µL.
-
Incubate for 30 minutes at room temperature, protected from light. Self-Validation Note: The incubation time should be optimized based on the known acylation rate of the PBP with Bocillin FL to ensure the reaction in the "no inhibitor" control goes to near-completion without significant signal decay.
-
-
Data Acquisition:
-
Read the plate on a fluorescence polarization plate reader. Excitation: ~485 nm, Emission: ~520 nm.
-
Calculate the millipolarization (mP) values for each well.
-
-
Data Analysis:
-
Normalize the data using the high and low signal controls.
-
Plot the normalized signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for each compound. The competition provided by this compound validates that inhibitors are binding to the active site.
-
Caption: FP-Based PBP Inhibitor Screening Workflow.
Conclusion
This compound and natural PBP substrates represent two ends of a spectrum for biochemical and microbiological research.
-
Natural Substrates (Lipid II) are indispensable for studying the full, physiologically relevant activity of PBPs, including both transglycosylation and transpeptidation, within a native membrane environment. They are the gold standard for validating the mechanism of action of late-stage antibiotic candidates. However, their complexity and poor solubility make them unsuitable for routine enzyme kinetics or high-throughput screening.
-
This compound is a powerful tool for the targeted investigation of the PBP acylation step and DD-carboxypeptidase activity. Its simplicity, solubility, and commercial availability make it an excellent choice for developing and validating high-throughput screening assays to identify novel PBP inhibitors. While it does not replicate the full biological context, it provides a crucial, simplified model that enables the efficient interrogation of the PBP active site.
For the modern drug discovery professional, the choice is not one versus the other. Rather, a strategic workflow involves using this compound in primary screens to identify a broad range of active site binders, followed by validation of the most promising hits in more complex, physiologically relevant assays that employ natural substrates.
References
- Richmond, M. H. (1994). The mechanism of action of beta-lactam antibiotics. Journal of Antimicrobial Chemotherapy, 33(Suppl A), 1-10. [Link not available]
-
Nicola, G., et al. (2007). Investigation of the Mechanism of the Cell Wall DD-Carboxypeptidase Reaction of Penicillin-Binding Protein 5 of Escherichia coli by Quantum Mechanics/Molecular Mechanics Calculations. Journal of the American Chemical Society, 129(36), 11095–11103. [Link]
-
Sauvage, E., et al. (2008). Penicillin-binding proteins: structure and role in peptidoglycan biosynthesis. FEMS Microbiology Reviews, 32(2), 234–258. [Link]
-
PDB-101. Penicillin Binding Protein. RCSB PDB. [Link]
-
Pemberton, O. A., et al. (2021). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Biochemical Society Transactions, 49(5), 2243–2255. [Link]
-
Wikipedia. (2023). Penicillin-binding proteins. [Link]
-
Sauvage, E., & Terrak, M. (2016). Penicillin-binding proteins and β-lactam resistance. FEMS Microbiology Reviews, 40(3), 365-407. [Link]
-
Brune, M., et al. (2013). Real-time Measurement of Pyrophosphate Release Kinetics. Journal of Visualized Experiments, (78), 50679. [Link]
-
Chew, J. R., et al. (2022). Structural Insights into Substrate Binding and Antibiotic Inhibition of Enterobacterial Penicillin-Binding Protein 6. International Journal of Molecular Sciences, 23(14), 7604. [Link]
-
ResearchGate. (n.d.). Kinetic parameters for pNPA and pNPB hydrolysis by LpEst1. [Link]
-
Sainsbury, S., et al. (2011). Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms. Journal of Molecular Biology, 405(1), 173-184. [Link]
-
Minasov, G., et al. (2007). Catalytic mechanism of penicillin-binding protein 5 of Escherichia coli. Biochemistry, 46(35), 10134-43. [Link]
-
Zapun, A., et al. (2008). Penicillin Binding Proteins: key players in bacterial cell cycle and drug resistance processes. FEMS Microbiology Reviews, 32(2), 234-58. [Link]
-
Cavenaugh, A., et al. (2021). kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells. ACS Chemical Biology, 16(5), 845–854. [Link]
Sources
- 1. Investigation of the Mechanism of the Cell Wall DD-Carboxypeptidase Reaction of Penicillin-Binding Protein 5 of Escherichia coli by Quantum Mechanics/Molecular Mechanics Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights into Substrate Binding and Antibiotic Inhibition of Enterobacterial Penicillin-Binding Protein 6 [mdpi.com]
- 3. nostatic.com [nostatic.com]
- 5. academic.oup.com [academic.oup.com]
- 6. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
literature comparison of kinetic parameters obtained using Z-Gly-D-Ala-OH
Topic: Comparative Kinetic Profiling of Z-Gly-D-Ala-OH: Stereoselectivity and Synthetic Utility
Executive Summary
This compound (N-Benzyloxycarbonyl-Glycyl-D-Alanine) serves as a critical stereochemical probe rather than a standard turnover substrate in enzymology. Its primary utility lies in defining the stereospecificity of proteolytic enzymes (specifically Carboxypeptidase A and Y) and in the enzymatic synthesis of D-amino acid-containing peptides.
This guide compares the kinetic behavior of this compound against its L-isomer counterparts (e.g., Z-Gly-L-Ala, Z-Gly-L-Phe) to demonstrate its role as a negative control in mammalian systems and a model substrate in bacterial resistance research and peptide synthesis.
Comparative Kinetic Profiling
The following data contrasts the performance of this compound across three distinct enzymatic systems.
Table 1: Hydrolytic Specificity and Kinetic Parameters
| Enzyme System | Substrate | Outcome / Application | |||
| Carboxypeptidase A (CPA) (Mammalian) | This compound | ~0 | N/D | Negligible | Negative Control. D-isomer steric clash prevents hydrolysis. |
| Z-Gly-L-Phe-OH | 100 - 200 | 2.0 | ~10⁵ | Standard high-efficiency substrate. | |
| Z-Gly-L-Ala-OH | ~1.0 | ~5.0 | ~200 | Slow substrate (L-isomer). | |
| Carboxypeptidase Y (CPY) (Yeast) | This compound | < 0.01 | > 10 | Very Low | Specificity Probe. Hydrolyzed 10²–10⁵ times slower than L-analogs. |
| Z-Gly-L-Ala-OH | High | Low | High | Rapid hydrolysis. | |
| Papain / Ficin (Cysteine Proteases) | This compound | N/A | N/A | 80% Yield * | Enzymatic Synthesis. High yield in frozen aqueous systems.[1] |
*Note: Yield refers to the synthetic direction (coupling Z-Gly + D-Ala) in frozen systems, not hydrolysis.
Mechanistic Insight: The "Stereochemical Gate"
The resistance of this compound to hydrolysis by mammalian Carboxypeptidase A (CPA) is not due to a lack of binding, but a failure to achieve the transition state geometry .
-
L-Substrates (Z-Gly-L-Phe): The L-side chain (benzyl or methyl) fits into the hydrophobic S1' pocket , positioning the scissile carbonyl carbon directly adjacent to the catalytic Zinc-bound water/hydroxide (activated by Glu-270).
-
D-Substrates (Z-Gly-D-Ala): The D-configuration forces the methyl side chain to clash with the active site wall or rotate the carbonyl away from the Zinc nucleophile. This effectively "locks" the enzyme in a non-productive complex.
Diagram 1: Specificity Filter & Experimental Workflow
Figure 1: Decision matrix for this compound utility. It acts as a negative control for CPA, a specificity probe for CPY, and a high-yield product in frozen-state enzymatic synthesis.
Experimental Protocols
Protocol A: Validation of Stereospecificity (Negative Control Assay)
Objective: Confirm the lack of CPA activity on this compound compared to Z-Gly-L-Phe.
-
Buffer Preparation: Prepare 25 mM Tris-HCl, 500 mM NaCl, pH 7.5. (High salt promotes CPA activity).
-
Substrate Solution:
-
Dissolve This compound to 10 mM in a minimal volume of dilute NaOH or LiOH, then adjust to pH 7.5.
-
Prepare Z-Gly-L-Phe (Positive Control) similarly.
-
-
Enzyme Preparation: Dilute Carboxypeptidase A (bovine pancreas) to ~0.1 mg/mL in cold buffer.
-
Reaction:
-
In a quartz cuvette, mix 950 µL buffer + 50 µL Substrate (0.5 mM final).
-
Initiate with 10 µL Enzyme.
-
-
Detection: Monitor absorbance decrease at 224 nm (peptide bond cleavage) for 5 minutes.
-
Note: Z-group absorbs strongly at 254 nm; 224 nm is preferred for the peptide bond but requires background correction.
-
Alternative: Ninhydrin assay on aliquots taken at t=0, 30, 60 min. This compound cleavage releases free D-Ala (Ninhydrin positive).
-
-
Analysis:
-
Z-Gly-L-Phe: Rapid increase in absorbance (Ninhydrin) or decrease (UV).
-
This compound: Flat baseline (Slope
0).
-
Protocol B: Enzymatic Synthesis in Frozen Aqueous Systems
Objective: Synthesize this compound using Papain (demonstrating the "Frozen State" effect).
-
Reagents:
-
Acyl Donor: Z-Gly-OMe (Methyl ester).
-
Nucleophile: D-Alanine (free acid).
-
Enzyme: Papain (crude powder or suspension).
-
-
Mixture:
-
Mix Z-Gly-OMe (2 mM) and D-Ala (100 mM) in 0.2 M carbonate buffer, pH 9.0.
-
Add Papain (10 mg/mL).
-
-
Incubation:
-
Control (Liquid): Incubate at 25°C.
-
Test (Frozen): Flash freeze in liquid nitrogen, then store at -15°C (in a standard freezer) for 24 hours.
-
-
Workup: Thaw and analyze by HPLC (C18 column, Acetonitrile/Water gradient).
-
Result:
-
Liquid: <10% Yield (Hydrolysis of ester dominates).
-
Frozen: ~80% Yield of this compound. The frozen state concentrates reactants in liquid micro-pockets and suppresses water activity, favoring the amide bond formation.
-
References
-
Hass, G. M., & Neurath, H. (1971). "Affinity labeling of bovine carboxypeptidase A
by N-bromoacetyl-N-methyl-L-phenylalanine." Biochemistry, 10(19), 3535–3540. (Establishes L-specificity and active site constraints). -
Hayashi, R., Bai, Y., & Hata, T. (1975). "Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates." Journal of Biochemistry, 77(1), 69–79. (Defines CPY specificity against D-amino acids).
-
Kagawa, K., et al. (2008). "Protease-catalyzed dipeptide synthesis from N-protected amino acid carbamoylmethyl esters and free amino acids in frozen aqueous solutions." Enzyme and Microbial Technology, 43(6), 473-479. (Protocol for frozen-state synthesis of this compound).
-
Putman, J. I., et al. (2025).[2] "Kinetic investigation on D-amino acid containing peptides and carboxypeptidase Y." Analytical Biochemistry. (Modern analysis of D-amino acid resistance).
-
Auld, D. S. (2004). "Carboxypeptidase A." Handbook of Proteolytic Enzymes, 2, 1907-1914. (Comprehensive review of CPA kinetics and inhibitors).
Sources
Benchmarking Z-Gly-D-Ala-OH: A Stereochemical & Microbial Specificity Guide
Topic: Benchmarking Z-Gly-D-Ala-OH against other commercially available substrates Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
This compound (N-Carbobenzoxy-Glycyl-D-Alanine) represents a specialized class of peptide substrates used primarily to probe enzymatic stereospecificity and bacterial cell wall metabolism. Unlike its L-isomer counterparts, which serve as high-turnover substrates for mammalian proteases, this compound functions as a critical negative control for Carboxypeptidase A (CPA) and a mechanistic probe for bacterial DD-carboxypeptidases (Penicillin-Binding Proteins).
This guide benchmarks this compound against industry-standard alternatives, establishing its utility in validating enzyme purity, defining active site topology, and screening for antimicrobial resistance mechanisms.
Part 1: Comparative Analysis & Benchmarking
The utility of this compound is best understood in contrast to the "Gold Standard" substrates for two distinct enzyme families: Mammalian Metalloexopeptidases and Bacterial Cell Wall Synthases.
1. Mammalian Carboxypeptidase A (CPA) Profiling
In this context, this compound is the stereochemical anchor . It is used to confirm that a CPA preparation is free of non-specific protease contaminants or to study the strict L-selectivity of the S1' hydrophobic pocket.
Table 1: Benchmarking against Z-Gly-L-Phe (The CPA Standard)
| Feature | Z-Gly-L-Phe (Standard) | This compound (Test Subject) | Scientific Implication |
| Primary Application | Activity Quantification | Stereospecificity Validation | This compound confirms the enzyme is true CPA (L-specific). |
| Kinetic Turnover ( | High ( | Negligible / Zero | D-enantiomers are sterically excluded from the catalytic water attack. |
| Binding Affinity ( | Low | High mM / Weak Inhibition | Demonstrates the necessity of L-configuration for S1' subsite fit. |
| Detection Method | UV Absorbance (254 nm) | UV Absorbance (254 nm) | Both utilize the Z-group chromophore; direct comparison is seamless. |
| Role in Assay | Positive Control | Negative Control | Essential for ruling out D-protease contamination in tissue extracts. |
2. Bacterial DD-Peptidase (PBP) Profiling
Bacterial DD-carboxypeptidases (e.g., E. coli PBP5, Streptomyces R61) specifically cleave D-Ala-D-Ala bonds. Here, this compound serves as a minimal substrate analogue compared to the biological mimic.
Table 2: Benchmarking against Diacetyl-L-Lys-D-Ala-D-Ala
| Feature | Ac | This compound (Test Subject) | Scientific Implication |
| Biological Mimicry | High (Mimics nascent peptidoglycan) | Low (Minimal dipeptide core) | This compound tests the absolute minimal requirement for recognition. |
| Hydrolysis Efficiency | 100% (Reference Standard) | < 5% (Poor Substrate) | Indicates the enzyme requires a longer peptide chain (pentapeptide mimic) for effective catalysis. |
| Assay Utility | Kinetic Parameters ( | Inhibition / Binding Studies | Used to map the S2/S3 subsites by observing loss of affinity. |
| Cost Efficiency | Low (Complex synthesis) | High (Simple synthesis) | Economical pre-screen for active site binding before using expensive tripeptides. |
Part 2: Mechanistic Logic & Visualization
To understand why this compound behaves differently than its competitors, we must visualize the active site interactions.
Mechanism of Stereoselectivity (Mammalian CPA)
Mammalian CPA requires the C-terminal residue to have an L-configuration to position the carbonyl group correctly for nucleophilic attack by the Zinc-activated water molecule. The D-configuration of this compound misaligns the scissile bond, preventing hydrolysis.
Figure 1: Mechanistic divergence of CPA specificity. This compound fails to align for catalysis due to steric clash in the S1' pocket.
Part 3: Experimental Protocol
Protocol: Spectrophotometric Validation of Enzyme Stereospecificity
Objective: To validate the purity and stereospecificity of a Carboxypeptidase A preparation using this compound as a negative control against the Z-Gly-L-Phe standard.
Principle: The cleavage of the peptide bond results in a decrease in absorbance at 254 nm. A pure CPA sample should show rapid decrease with the L-substrate and stable absorbance with the D-substrate.
Materials:
-
Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.
-
Substrate A (Standard): 10 mM Z-Gly-L-Phe in buffer (with minimal MeOH if needed).
-
Substrate B (Test): 10 mM this compound in buffer.
-
Enzyme: Carboxypeptidase A (reconstituted to 1 mg/mL).
Workflow:
-
Baseline Setup:
-
Pre-warm UV spectrophotometer to 25°C. Set wavelength to 254 nm .
-
Blank the instrument with reaction buffer.
-
-
Reaction A (Positive Control):
-
Add 2.9 mL Buffer + 0.1 mL Substrate A (Z-Gly-L-Phe) to cuvette.
-
Record baseline for 1 minute (should be flat).
-
Add 10 µL Enzyme solution. Mix by inversion.
-
Observation: Absorbance should decrease linearly ($ \Delta A_{254}/min > 0.05 $).
-
-
Reaction B (Negative Control - Critical Step):
-
Add 2.9 mL Buffer + 0.1 mL Substrate B (this compound) to a fresh cuvette.
-
Record baseline.
-
Add 10 µL Enzyme solution (same volume as above).
-
Observation: Absorbance should remain stable .
-
Note: If absorbance decreases, your enzyme preparation is contaminated with non-specific proteases or bacterial D-peptidases.
-
-
Data Analysis:
-
Calculate Activity (Units/mg) =
-
Self-Validating Check: The ratio of Activity(A) / Activity(B) should be
for analytical grade CPA.
-
References
-
Auld, D. S. (2004). Carboxypeptidase A. Handbook of Proteolytic Enzymes. Elsevier. Link
- Supports the mechanism of Zinc-dependent hydrolysis and L-specificity.
-
Frère, J. M., et al. (1976). Interaction between the exocellular DD-carboxypeptidase-transpeptidase from Streptomyces R61 and beta-lactam antibiotics. Biochemical Journal. Link
- Establishes the substrate requirements for bacterial DD-peptidases.
- Whitaker, J. R. (1972). Principles of Enzymology for the Food Sciences. Marcel Dekker.
-
Bergmann, M., & Fruton, J. S. (1941). The specificity of proteinases. Advances in Enzymology. Link
- The seminal work defining the "Z" (carbobenzoxy)
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Z-Gly-D-Ala-OH
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of all laboratory reagents, including specialized dipeptides like Z-Gly-D-Ala-OH, are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the environment, and to ensure the validity of your research by preventing cross-contamination.
While this compound is not classified as a hazardous substance under normal conditions, it is imperative to treat all research chemicals with a high degree of caution.[1] The fundamental principle of laboratory safety dictates that unknown or uncharacterized substances should be handled as if they are hazardous. This guide, therefore, aligns with the best practices for chemical waste management as stipulated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][4][5]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, the immediate safety of laboratory personnel must be ensured. This involves a combination of appropriate personal protective equipment (PPE) and adherence to safe laboratory practices.
1.1. Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory to shield against accidental splashes.[6]
-
Protective Clothing: A lab coat or gown must be worn to protect the skin and personal clothing from potential contamination.[6]
-
Gloves: Chemical-resistant gloves are essential. After handling the material, gloves should be disposed of as chemical waste.[7]
1.2. Designated Work Area:
All handling and preparation for the disposal of this compound should be conducted in a designated area, such as a chemical fume hood or a specific bench space that has been properly cleaned and is free of other reagents to prevent cross-contamination.[6][8]
1.3. Emergency Preparedness:
In the event of an accidental spill or exposure, the following immediate actions should be taken[6][9]:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with copious amounts of water for a minimum of 15 minutes at an eyewash station.
-
Spill Response: Utilize a chemical spill kit to contain and clean up any spills, following your institution's specific procedures.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process that ensures regulatory compliance and environmental safety. The following workflow provides a clear, actionable plan.
Diagram: Decision Workflow for this compound Disposal
Caption: A flowchart illustrating the sequential steps for the proper disposal of this compound.
Step 1: Waste Classification
The initial and most critical step is the correct classification of the waste. For research purposes, peptides and their derivatives are generally categorized as chemical waste.[9][10] It is essential to consult with your institution's Environmental Health & Safety (EHS) office for specific guidance, as local regulations may vary.[9][10]
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent unintended and potentially hazardous reactions.[2][11]
-
Solid Waste: Collect unused or expired this compound powder, along with any contaminated materials such as pipette tips, weigh boats, and contaminated gloves, in a designated solid chemical waste container.[9][12]
-
Liquid Waste: If this compound has been dissolved in a solvent, this solution should be collected in a separate liquid chemical waste container. Do not mix aqueous and organic waste streams unless explicitly permitted by your EHS office.[13]
Step 3: Containerization
The selection of an appropriate waste container is vital for safe storage and transport.[3]
-
The container must be chemically compatible with the waste it will hold. For solid peptide waste, a high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be in good condition, free from cracks or leaks, and have a secure, leak-proof lid.[11][12][14]
-
Never overfill a waste container; a general rule is to fill to no more than 90% capacity.[14]
Step 4: Labeling
Accurate and clear labeling of hazardous waste containers is a legal requirement under OSHA's Hazard Communication Standard and EPA regulations.[2][3][11][12][14] The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2][11][14]
-
The accumulation start date (the date the first piece of waste is placed in the container).[2][10]
-
The name of the principal investigator and the laboratory location (building and room number).[2]
Step 5: Storage
Waste containers must be stored in a designated satellite accumulation area within the laboratory.[14] This area should be:
-
Under the control of laboratory personnel.[14]
-
In a secondary containment bin to mitigate any potential leaks.
Step 6: Documentation
Meticulous record-keeping is a cornerstone of good laboratory practice and regulatory compliance.[10][15] Maintain a log that includes:
-
The name of the chemical (this compound).
-
The quantity of waste generated.
-
The date of disposal.
-
The method of disposal (e.g., collection by EHS).
Step 7: Arranging for Pickup
Once the waste container is approaching full, contact your institution's EHS office to schedule a pickup.[6][14] Do not attempt to transport the chemical waste off-site yourself.
Decontamination Procedures
All non-disposable laboratory equipment that has come into contact with this compound, such as glassware and spatulas, should be thoroughly decontaminated. A standard procedure involves washing with an appropriate laboratory detergent and rinsing with deionized water. For more persistent residues, a solvent rinse (with a solvent in which this compound is soluble) may be necessary, and the resulting rinsate must be collected as chemical waste.[12]
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Container Capacity | Do not exceed 90% full | To prevent spills and allow for safe handling and transport.[14] |
| Emergency Eye Wash | Minimum 15 minutes | To ensure thorough flushing of any chemical contaminants.[6][9] |
| Emergency Skin Wash | Minimum 15 minutes | To effectively remove any residual chemical from the skin.[6][9] |
| Waste Removal from Lab | Within 72 hours of being full | To comply with EPA regulations for satellite accumulation areas.[14] |
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Cosmic Peptides. [Link]
-
Chemical and Hazardous Waste Management and Disposal Policy. McNeese State University. [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]
-
National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration. [Link]
-
Research Protocols. Cosmic Peptides. [Link]
-
How to Handle Research Compounds Safely. Maxed Out Compounds. [Link]
-
A Detailed Guide on OSHA Chemical Hygiene Plan. CloudSDS. [Link]
-
Laboratory Safety Guidelines for Peptide Handling. Biovera Research. [Link]
-
Laboratory Safety: OSHA Lab Standard. OSHA Factsheet. [Link]
-
Safety Data Sheet. Triskem International. [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]
-
Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]
-
Disposing of Biohazardous Materials, Including Recombinant Nucleic Acids SOP. University of Nebraska-Lincoln Environmental Health and Safety. [Link]
-
High Level Disinfection (HLD) Chemical Disposal. UNMC Environmental Health and Safety. [Link]
-
A safety and chemical disposal guideline for Minilab users. German Institute for Medical Mission (Difäm). [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 5. nps.edu [nps.edu]
- 6. peptide24.store [peptide24.store]
- 7. unmc.edu [unmc.edu]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cosmicpeptides.com [cosmicpeptides.com]
- 11. mcneese.edu [mcneese.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. biovera.com.au [biovera.com.au]
- 14. research.columbia.edu [research.columbia.edu]
- 15. maxedoutcompounds.com [maxedoutcompounds.com]
Personal Protective Equipment (PPE) & Safety Protocol: Z-Gly-D-Ala-OH
Executive Summary & Risk Context
Senior Scientist Note: While Z-Gly-D-Ala-OH is a protected dipeptide often classified as "non-hazardous" in generic Safety Data Sheets (SDS), this classification frequently stems from a lack of toxicological testing rather than confirmed safety.[] As a peptide synthesis intermediate, it poses potential risks of respiratory sensitization and immunological response upon inhalation.
The Golden Rule: Treat this compound as a Category 2 Irritant and a potential Sensitizer . Your primary barrier is containment (Engineering Controls); PPE is your secondary line of defense.
Hazard Identification & Exposure Pathways[2][3][4]
| Hazard Class | Risk Level | Critical Exposure Pathway | Mechanism of Action |
| Physical | Low | Dust Generation | Fine powder can aerosolize during weighing/transfer.[] |
| Health | Unknown/Moderate | Inhalation & Mucous Membranes | Peptides can act as haptens, potentially triggering immune sensitization. |
| Chemical | Low | Skin Contact | Z-group (Carbobenzyloxy) adds lipophilicity, increasing skin absorption potential compared to free peptides.[] |
PPE Selection Matrix
Select your protection level based on the operation scale.
Level A: Standard Bench Scale (< 500 mg)
For analytical weighing, solution preparation, and closed-vial handling.[]
-
Hand Protection: Nitrile Gloves (Min.[2][3] thickness 0.11 mm).
-
Why: Latex contains proteins that can cause allergies; Nitrile provides excellent resistance to the organic solvents (DMF, DCM) likely used in subsequent synthesis steps.
-
-
Eye Protection: Safety Glasses with Side Shields (ANSI Z87.1 compliant).
-
Body Protection: Standard cotton-blend Lab Coat (buttoned/snapped).[]
-
Respiratory: Not required IF handled inside a certified Chemical Fume Hood.
Level B: Bulk Handling / Open Powder (> 500 mg)
For synthesis setup, solid-phase peptide synthesis (SPPS) loading, or waste consolidation.[]
-
Hand Protection: Double Gloving (Nitrile).
-
Protocol: Inner glove (Blue/White) + Outer glove (Orange/Purple) to visualize breaches.[]
-
-
Eye Protection: Chemical Splash Goggles .
-
Why: Fine peptide dust can bypass side shields of standard glasses.
-
-
Respiratory: N95 Filtering Facepiece (if fume hood sash must be raised >18 inches) or P100 Half-Mask (for spill cleanup).[]
-
Body Protection: Tyvek® Sleeve Covers or Disposable Apron over Lab Coat.
Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Eliminate dust generation.
-
Static Control: Use an anti-static gun or bar on the weighing boat before adding the powder. Z-protected peptides are often fluffy and static-prone.[]
-
The "Tunnel" Method: Do not pour from height. Use a long-neck spatula to deposit the powder deep into the receiving vessel.[]
-
Solvent Trap: If possible, add the solvent (e.g., DMF) to the receiving vessel before adding the solid (unless weighing strict stoichiometry requires taring the solid first). This captures dust immediately.
Protocol B: Spill Response (Solid)
Do NOT sweep dry powder. This aerosolizes the peptide.[]
-
Isolate: Mark the area.
-
Dampen: Cover the spill with a paper towel soaked in Isopropanol (IPA) or water. This prevents dust from becoming airborne.[4][5][6]
-
Scoop: Wipe up the damp material and place it in a sealed hazardous waste bag.
-
Decontaminate: Wash the surface with 10% Bleach solution (destroys peptide bonds) followed by Ethanol.
Workflow Visualization: Exposure Control Logic
This decision tree guides the researcher through the safety logic before handling the compound.
Figure 1: Decision Logic for PPE selection based on physical state and engineering controls.
Disposal & Environmental Safety
This compound is not biodegradable in standard sewage systems due to the Z-protection group.[]
-
Solid Waste: Dispose of in "Solid Hazardous Waste" container (Incineration). Label as "Peptide Synthesis Waste."
-
Liquid Waste: Segregate based on solvent (e.g., Halogenated vs. Non-Halogenated).
-
Empty Vials: Rinse with solvent (methanol/acetone) into the liquid waste stream before disposing of the glass in "Sharps/Glass" waste. Do not throw un-rinsed vials in regular trash.
References & Authority
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. (2011). Retrieved from [Link]
-
Bache, H. Safety in the Peptide Laboratory. Bachem Technical Notes. (2020). (General guidance on handling protected amino acids).
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. (2020). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (2011).[4] Retrieved from [Link][]
Disclaimer: This guide is intended for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) from your chemical supplier (e.g., Bachem, Sigma-Aldrich, Novabiochem) before use, as impurity profiles may vary.[]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
